Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465397 | |
| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480451-99-8 | |
| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate: A Key Chiral Building Block in Drug Discovery
CAS Number: 162465-50-1
Introduction
(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral organic compound of significant interest to researchers, scientists, and professionals in drug development. Its molecular structure, featuring a hydroxyl group, a carbamate-protected amine, and a chiral center, makes it a valuable building block in the asymmetric synthesis of complex pharmaceutical molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be selectively removed, providing a strategic advantage in multi-step synthetic pathways. This guide provides an in-depth exploration of the synthesis, physicochemical properties, applications, and analytical characterization of this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents |
Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
The synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the Boc-protection of the corresponding chiral amino alcohol, (R)-3-amino-2-methylpropan-1-ol. The Boc group is introduced to protect the amine functionality, preventing it from undergoing unwanted side reactions in subsequent synthetic steps.
General Synthetic Protocol
A common method for the synthesis involves the reaction of (R)-3-amino-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General reaction scheme for the synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate.
Step-by-Step Methodology:
-
To a stirred solution of (R)-3-amino-2-methylpropan-1-ol in a suitable organic solvent (e.g., dichloromethane), a base such as triethylamine is added at room temperature.
-
Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate.
Applications in Drug Development
(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is often essential for the biological activity of the final drug molecule.
Synthesis of HIV Protease Inhibitors
A significant application of this compound is in the synthesis of HIV protease inhibitors.[1][2][3][4] The protease enzyme is critical for the replication of the HIV virus, and its inhibition is a key therapeutic strategy in the management of AIDS. The (R)-configuration of the 2-methylpropyl group and the hydroxyl functionality of the carbamate are often crucial for fitting into the active site of the HIV protease enzyme, leading to potent inhibition. The synthesis of these inhibitors often involves the coupling of the deprotected amine of the carbamate with other molecular fragments.
Caption: Role of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in the synthesis of HIV protease inhibitors.
Analytical Characterization and Quality Control
Ensuring the purity and identity of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is paramount for its use in pharmaceutical synthesis. Several analytical techniques are employed for this purpose.[5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to identify any impurities. Electrospray ionization (ESI) is a common technique used for this purpose.
Conclusion
(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable and versatile chiral building block with significant applications in drug discovery and development, particularly in the synthesis of HIV protease inhibitors. Its synthesis, while requiring careful control of stereochemistry, is well-established. Rigorous analytical characterization is essential to ensure its quality and suitability for pharmaceutical applications. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral intermediates like (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is expected to increase.
References
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PubChem. tert-Butyl hydroxy(methyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]
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PubMed. The synthesis of novel HIV-protease inhibitors. [Link]
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PubMed. Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. [Link]
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PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. National Center for Biotechnology Information. [Link]
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Molbase. Synthesis of 2-amino-2-methylpropyl [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]. [Link]
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ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
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PubMed Central. Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]
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A Technical Guide to Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: A Chiral Building Block for Pharmaceutical Innovation
Introduction
In the landscape of modern drug discovery and development, the demand for structurally defined and chirally pure building blocks is paramount. These molecules serve as the foundational keystones for the synthesis of complex active pharmaceutical ingredients (APIs), enabling precise control over stereochemistry and, consequently, biological activity. Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is one such critical intermediate, valued for its unique combination of a protected amine and a primary alcohol, tethered to a chiral backbone. This guide provides an in-depth technical overview of this versatile compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safe handling, offering field-proven insights to facilitate its effective utilization in the laboratory.
Core Molecular Attributes
At its core, this compound is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for the selective reaction of the hydroxyl group, while the chiral center at the C2 position makes it a valuable precursor for stereospecific synthesis.
The molecular structure of this compound is characterized by a propyl chain with a methyl substituent at the second carbon and a hydroxyl group at the third carbon. The amine at the first carbon is protected by a Boc group.
Table 1: Key Molecular and Physical Properties
| Property | Value | Source |
| Molecular Weight | 189.25 g/mol | [1] |
| Molecular Formula | C9H19NO3 | [1] |
| CAS Number (R-enantiomer) | 162465-50-1 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 58 - 61 °C (for a similar compound) | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the mono-N-Boc protection of the corresponding amino alcohol, 3-amino-2-methyl-1-propanol, using di-tert-butyl dicarbonate (Boc₂O).[3] This reaction is a cornerstone of amine protection chemistry in organic synthesis.[4][5]
The causality behind this experimental choice lies in the high chemoselectivity of Boc₂O for the amino group over the hydroxyl group under basic or neutral conditions. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.[4]
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. The self-validating nature of these protocols confirms the successful synthesis and purification of the compound. While specific spectra are proprietary to suppliers, the expected data from key analytical methods are summarized below.[6]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons (doublet), the methylene and methine protons of the propyl backbone, and the hydroxyl proton (broad singlet). The NH proton of the carbamate will also be present as a broad signal. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the 2-methylpropyl backbone, including the hydroxymethyl carbon. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Applications in Drug Discovery and Development
The carbamate functional group is a prevalent structural motif in a wide range of therapeutic agents due to its chemical stability and ability to modulate biological and pharmacokinetic properties.[7][8] this compound, as a chiral building block, is particularly valuable in the synthesis of complex molecules where stereochemistry is crucial for efficacy and safety.
Its primary application is as a versatile intermediate in the synthesis of APIs. The Boc-protected amine allows for various chemical transformations to be carried out on the hydroxyl group, such as oxidation, esterification, or etherification. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free amine for further functionalization, such as amide bond formation.[4][5] This orthogonal protection strategy is fundamental in multi-step organic synthesis.
Caption: Role as a building block in API synthesis.
Experimental Protocol: Boc Deprotection
The removal of the Boc protecting group is a common and critical step in the utilization of this compound. The following protocol describes a standard procedure for this transformation.
Objective: To deprotect the amine functionality of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 3-amino-2-methyl-1-propanol, as its trifluoroacetate salt or free base after further workup.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10]
-
In case of contact:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, as recommended at 2-8°C.[1]
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and the orthogonal protecting group strategy it enables make it an indispensable tool for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its core attributes, synthesis, characterization, and applications, with the aim of empowering researchers to leverage its full potential in their synthetic endeavors. As with all chemical reagents, a thorough understanding of its properties and adherence to safe handling practices are essential for its successful and responsible use in the laboratory.
References
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
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"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" chemical properties
An In-Depth Technical Guide to Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: Properties, Synthesis, and Applications
Executive Summary
This compound is a bifunctional organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Featuring a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected amine, it serves as a crucial chiral building block for the synthesis of complex molecular architectures. The Boc group provides a stable, yet readily cleavable, protecting element for the amine functionality, while the hydroxyl group offers a reactive site for further elaboration. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, key reactive characteristics, and its applications in modern drug development, supported by authoritative references.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the cornerstone of its application in research and development. This section outlines the key identifiers and properties of this compound. The compound is chiral, and the (R)-enantiomer is most commonly cited and commercially available.
Nomenclature and Identifiers
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate | N/A |
| Common Name | (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | [1] |
| CAS Number | 162465-50-1 (for R-enantiomer) | [1] |
| Molecular Formula | C₉H₁₉NO₃ | [1] |
| Molecular Weight | 189.25 g/mol | [1][2] |
| SMILES | O=C(OC(C)(C)C)NCCO | [1] |
Structural Representation
The molecular structure combines a sterically hindered Boc protecting group with a functionalized propyl chain containing a primary alcohol and a stereocenter.
Caption: Structure of this compound.
Physicochemical Properties
| Property | Value | Source & Remarks |
| Appearance | Off-white to white solid | Inferred from related compounds.[3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Based on its functional groups and common use in organic synthesis. |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the protection of the corresponding amino alcohol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis for its high yield and operational simplicity.
Synthetic Workflow
The process involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, followed by the collapse of the intermediate and loss of carbon dioxide and a tert-butoxide anion, which is then protonated.
Caption: General workflow for the synthesis and purification.
Detailed Experimental Protocol
-
Preparation : To a solution of (R)-3-amino-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0°C (ice bath).
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to neutralize), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality Behind Experimental Choices
-
Why Boc₂O? Di-tert-butyl dicarbonate is the reagent of choice because its byproducts (CO₂ and tert-butanol) are volatile and easily removed, simplifying purification.[4]
-
Why 0°C initially? The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.
-
Why an aqueous workup? The acidic and basic washes are critical for removing unreacted starting materials and byproducts, ensuring a high purity of the crude product before final chromatographic purification.
Chemical Reactivity and Mechanistic Insights
The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the primary alcohol.
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions (e.g., basic hydrolysis, hydrogenation) while being easily removable under acidic conditions.
-
Deprotection: Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or an added scavenger) and subsequent decarboxylation to release the free amine.
The Hydroxyl Group
The primary alcohol is a versatile functional handle that can undergo a wide range of transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using Jones reagent, KMnO₄).
-
Esterification/Etherification: Can be converted to esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), allowing for the extension of the molecular framework.
Caption: Key reaction pathways for the title compound.
Applications in Pharmaceutical and Organic Synthesis
The carbamate functional group is a common structural motif in many approved therapeutic agents.[5] Molecules like this compound are not typically active ingredients themselves but are indispensable intermediates.
-
Chiral Pool Synthesis : As a readily available chiral molecule, it is used in "chiral pool synthesis" to introduce a specific stereocenter into a target molecule, which is critical for biological activity. Many drugs are effective only as a single enantiomer.
-
Synthesis of API Intermediates : Its structure is analogous to fragments of complex natural products and active pharmaceutical ingredients (APIs). For example, protected amino alcohols are key intermediates in the synthesis of protease inhibitors and certain antiepileptic drugs like Lacosamide.[6] The ability to deprotect the amine and functionalize the alcohol in a controlled sequence makes it a valuable synthon.
-
Peptide Bond Surrogate : The carbamate linkage is sometimes used in medicinal chemistry as a more stable replacement for a peptide bond, enhancing the pharmacokinetic properties of a drug candidate.[4]
Spectroscopic Characterization
While specific spectra should be obtained for each batch, the expected spectroscopic data can be predicted based on the structure.
| Spectroscopy | Expected Features |
| ¹H NMR | A large singlet (~1.4 ppm, 9H) for the tert-butyl group.Multiplets in the alkyl region (0.8-3.5 ppm) corresponding to the -CH₂-, -CH-, and -CH₃ protons of the propyl chain.A broad singlet for the -OH proton (variable shift).A broad signal for the -NH proton (~4.5-5.5 ppm). |
| ¹³C NMR | Signals for the tert-butyl carbons (~28 ppm) and the quaternary carbon (~79 ppm).Signal for the carbamate carbonyl carbon (~156 ppm).Signals for the propyl chain carbons (~15-70 ppm). |
| IR (Infrared) | A broad peak around 3300-3500 cm⁻¹ for the O-H and N-H stretches.A strong peak around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.C-H stretching peaks around 2850-3000 cm⁻¹. |
| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z 190.14.Common fragmentation includes the loss of the tert-butyl group or isobutylene. |
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : While this specific compound is not extensively characterized, related carbamates and amino alcohols may cause skin and eye irritation and potential respiratory irritation.[2][7][8]
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][7]
-
Handling : Use only in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust.
-
Storage : Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]
References
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Autechem. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
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PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. [Link]
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T. Matijević, et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. [Link]
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J. Talele, et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. [Link]
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A Guide to the Comprehensive Structural Elucidation of tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, methodology-driven approach to the structural elucidation of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a chiral building block critical in pharmaceutical synthesis. Moving beyond a simple recitation of techniques, this document outlines the strategic application and interpretation of modern spectroscopic methods, emphasizing the causality behind experimental choices and the establishment of self-validating data systems. It is designed to serve as a practical reference for scientists requiring unambiguous confirmation of the molecule's identity, purity, and constitution.
Strategic Imperative: The Role of Structure Confirmation in Synthesis
This compound is a valuable intermediate, frequently employed in the construction of complex active pharmaceutical ingredients (APIs). Its structure contains a primary alcohol, a secondary carbamate, and a chiral center, making it a versatile synthon.[1][2] The absolute configuration at the C2 methyl-substituted carbon is often paramount to the biological efficacy and safety profile of the final API. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of quality control and process validation in any synthetic campaign involving this molecule.[3]
This guide will walk through a multi-technique spectroscopic approach, demonstrating how overlapping data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy create a robust and irrefutable structural proof.
The Analytical Triad: NMR, MS, and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will examine both proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its relatively clean spectral window.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[4][5] Higher field strengths improve signal dispersion and simplify interpretation.
-
Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, followed by careful phasing, baseline correction, and integration. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][5]
Data Interpretation and Expected ¹H NMR Spectrum:
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |
| -OH (Alcohol) | 1.5 - 2.5 (variable) | Broad Singlet | 1H | The chemical shift is highly variable and depends on concentration and temperature due to hydrogen bonding. The broadness is a result of chemical exchange. |
| -NH (Carbamate) | 4.8 - 5.2 | Broad Singlet | 1H | This proton is coupled to the adjacent CH₂ group, but the signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and exchange. |
| -CH₂-OH | ~3.50 - 3.65 | Multiplet | 2H | These diastereotopic protons are adjacent to the chiral center and the hydroxyl group, resulting in a complex multiplet. |
| -CH₂-NH | ~3.00 - 3.15 | Multiplet | 2H | Protons adjacent to the electron-withdrawing carbamate nitrogen. Their signal is a multiplet due to coupling with the adjacent methine proton. |
| -CH(CH₃) | ~1.80 - 1.95 | Multiplet | 1H | This methine proton is at the chiral center and is coupled to the adjacent methyl and methylene groups, leading to a complex splitting pattern. |
| C(CH₃)₃ (t-Bu) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet, a hallmark of the Boc protecting group. |
| -CH(CH₃) | ~0.92 | Doublet | 3H | The methyl group protons are coupled to the single adjacent methine proton, resulting in a clean doublet. |
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.
Data Interpretation and Expected ¹³C NMR Spectrum:
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Key Insights |
| C=O (Carbamate) | ~157.0 | The carbonyl carbon is significantly deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms. |
| C (CH₃)₃ (t-Bu) | ~79.2 | The quaternary carbon of the tert-butyl group. |
| -CH₂-OH | ~68.5 | The carbon atom bonded to the electronegative hydroxyl group. |
| -CH₂-NH | ~48.0 | The carbon atom bonded to the carbamate nitrogen. |
| -CH(CH₃) | ~35.5 | The aliphatic methine carbon at the chiral center. |
| -C(CH₃ )₃ (t-Bu) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. |
| -CH(CH₃ ) | ~17.0 | The aliphatic methyl carbon. |
Trustworthiness through 2D NMR: To unequivocally link the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This self-validating system directly correlates each carbon atom with its attached proton(s), removing any ambiguity in the assignments made from 1D spectra alone.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, serving as a fundamental check of its identity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Infuse the solution into the ESI source. A high voltage is applied, creating charged droplets that evaporate to yield gas-phase ions.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The instrument detects the abundance of ions at each m/z value.
Data Interpretation:
-
Molecular Formula: C₉H₁₉NO₃
-
Exact Mass: 189.1365 g/mol
-
Expected Ion (Positive Mode): The primary ion observed will be the protonated molecule, [M+H]⁺ , at m/z 190.1438 .
-
Common Adducts: It is also common to observe adducts with sodium, [M+Na]⁺ , at m/z 212.1257 , or potassium, [M+K]⁺ , at m/z 228.1000 . The presence of these adducts further validates the molecular weight.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and reliable method for identifying key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is automatically subtracted from the sample spectrum.
Data Interpretation and Key Diagnostic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3300 (Broad) | O-H Stretch | Alcohol | The broadness is indicative of hydrogen bonding. A crucial peak confirming the hydroxyl group. |
| ~3340 (Sharp/Medium) | N-H Stretch | Carbamate | Confirms the presence of the carbamate N-H bond. |
| 2970 - 2850 | C-H Stretch | Alkane (sp³) | Confirms the aliphatic nature of the molecule's backbone. |
| ~1685 | C=O Stretch | Carbamate | This is a key, strong, and sharp absorption that is highly characteristic of the carbamate carbonyl group. |
| ~1520 | N-H Bend | Carbamate | Complements the N-H stretching vibration, adding confidence to the carbamate assignment. |
| ~1165 | C-O Stretch | Ester-like | Strong stretch associated with the C-O bonds of the carbamate group. |
| ~1040 | C-O Stretch | Alcohol | Confirms the presence of the primary alcohol C-O bond. |
Integrated Analysis Workflow: From Data to Structure
No single technique provides the complete picture. The strength of the elucidation lies in the convergence of all data points. The workflow below illustrates this integrated logic.
Caption: Integrated workflow for structure elucidation.
This systematic process ensures that the proposed structure is consistent with the molecular weight (MS), contains the correct functional groups (IR), and possesses the precise atomic connectivity and proton/carbon environments (NMR). This multi-pronged verification provides the highest degree of confidence in the final structural assignment.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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- 5. US11248001B2 - PCSK9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of chiral building blocks is paramount. This compound is a quintessential example of such a scaffold. Its structure incorporates a primary alcohol and a Boc-protected amine, offering two distinct and orthogonally reactive functional handles. This duality makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceutical agents where precise molecular architecture is critical for biological activity.[1][2] The carbamate moiety, specifically the tert-butoxycarbonyl (Boc) group, provides robust protection for the amine under a wide range of reaction conditions, yet it can be cleaved selectively under acidic protocols.[3][4]
This guide provides a comprehensive exploration of the predominant synthesis pathway for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale that govern the experimental choices.
Core Synthesis Strategy: Nucleophilic Amine Protection
The most efficient and widely adopted strategy for synthesizing this compound hinges on the direct protection of the primary amine of the precursor, 3-amino-2-methyl-1-propanol .[5] This transformation is achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a reagent renowned for its efficacy in converting amines into their corresponding tert-butoxycarbonyl (Boc) protected derivatives.[6][7]
The Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-amino-2-methyl-1-propanol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butoxycarbonate anion as a leaving group. This anion is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly formed carbamate, yielding the final product and tert-butanol.[3][8] The evolution of CO₂ gas is a characteristic feature of this reaction and helps drive it to completion.[8]
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- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" physical properties
An In-depth Technical Guide to the Physical Properties of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a key chiral building block in modern organic synthesis and pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with not only the core data but also the underlying scientific context for its application. We delve into the causality behind experimental choices for property determination and present self-validating protocols. This guide serves as an authoritative resource, consolidating critical data for the effective handling, application, and characterization of this versatile carbamate intermediate.
This compound is a carbamate-protected amino alcohol. The presence of a stereocenter at the C2 position, combined with two distinct functional groups—a hydroxyl (-OH) and a Boc-protected amine (-NHBoc)—makes it a strategically valuable intermediate in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group is prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2] This combination of features allows for selective manipulation of the hydroxyl group while the amine remains masked, enabling the construction of complex molecular architectures with high stereochemical control. Its application is particularly noted in the synthesis of active pharmaceutical ingredients (APIs).[3]
This guide will focus on the physical properties of the (R)-enantiomer, (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate, which is a commonly utilized form in targeted synthesis.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundation of reproducible science. The fundamental identifiers and properties of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate | N/A |
| CAS Number | 162465-50-1 | [4] |
| Molecular Formula | C₉H₁₉NO₃ | N/A |
| Molecular Weight | 189.25 g/mol | Calculated |
| Physical Form | Solid / Crystalline Solid | [5] |
| Boiling Point | ~324 °C (Predicted) | [6] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | [7][8] |
| Storage Temperature | 2-8°C, under inert atmosphere. |
Note: Experimental boiling point data under vacuum is not consistently reported; the provided value is a prediction. It is expected to decompose at higher temperatures. In practice, this compound is purified via chromatography or recrystallization rather than distillation.
In-Depth Analysis of Physical Characteristics
Understanding the physical properties of a reagent is paramount for its effective use in process development and scale-up.
-
Melting Point: The melting point is a critical indicator of purity. For a crystalline solid like this carbamate, a sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities or residual solvent. Experimental determination is essential for quality control.
-
Solubility Profile: The solubility dictates the choice of solvent for chemical reactions, purification, and analytical characterization. Its miscibility with polar aprotic solvents like THF and halogenated solvents like DCM makes it suitable for a wide array of synthetic transformations, such as oxidation of the primary alcohol or its conversion to a leaving group.[7][8][9]
-
Stability and Storage: As a carbamate, the compound is generally stable under neutral and basic conditions. However, the Boc-protecting group is labile to strong acids.[1] The hydroxyl group can be susceptible to oxidation. Therefore, storage in a cool, dry, and inert environment is crucial to prevent degradation over time and maintain its chemical integrity.
Standardized Protocols for Physical Property Verification
To ensure the quality and identity of this compound in a laboratory setting, the following validated protocols are recommended.
Protocol 1: Purity and Identity Confirmation via HPLC-MS
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Coupling it with a Mass Spectrometry (MS) detector provides simultaneous confirmation of the molecular weight, offering an unambiguous identity check. A C18 (reverse-phase) column is chosen due to the compound's moderate polarity.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) and 6120 Single Quadrupole LC/MS.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 210 nm; MS scan for m/z 190.1 [M+H]⁺ in positive ion mode.
-
-
Data Analysis:
-
Assess the chromatogram for a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Confirm the mass spectrum of the major peak shows a clear signal for the protonated molecule at m/z 190.1.
-
Caption: Workflow for HPLC-MS purity and identity verification.
Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate technique for determining the melting point and assessing the thermal stability of a compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram provides a precise onset temperature and peak maximum for the melting transition.
Step-by-Step Methodology:
-
Sample Preparation: Place 2-5 mg of the finely ground solid into a Tzero aluminum pan. Crimp the pan with a lid.
-
Instrumental Setup:
-
Instrument: TA Instruments DSC 2500.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 150°C.
-
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Analyze the resulting thermogram using the instrument's software.
-
The melting point is typically reported as the onset temperature of the endothermic melting peak. A sharp peak is indicative of high purity.
-
Caption: Standard workflow for melting point determination via DSC.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general principles for similar carbamates and alcohols apply.[10][11]
-
Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[10][12] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place away from strong acids and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the alcohol functionality.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the synthesis of complex, high-value molecules. Its physical properties—moderate polarity, solid-state form, and specific solubility profile—are integral to its function. The protocols and data presented in this guide provide the necessary framework for its confident and effective use in a research and development setting. Adherence to the outlined characterization and handling procedures will ensure both the integrity of the material and the safety of the researcher, ultimately facilitating innovation in chemical synthesis.
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Focus Chemical. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
-
PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. [Link]
-
PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. [Link]
-
Chembase.cn. tert-butyl (2-amino-3-hydroxypropyl)(methyl)carbamate. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. [Link]
-
PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]
-
Supporting Information. Characterization Data of the Products. [Link]
-
PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Dana Bioscience. tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate 50mg. [Link]
-
PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. [Link]
- Google Patents.
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A Technical Guide to the Synthetic Utility of tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in Drug Discovery
Abstract
tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral building block integral to the synthesis of a variety of pharmacologically active molecules. While not possessing a direct mechanism of action itself, its strategic importance lies in its bifunctional nature, featuring a protected amine and a primary alcohol. This guide provides an in-depth analysis of the compound's role in medicinal chemistry, focusing on its application in the synthesis of protease inhibitors. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and illustrate its incorporation into complex drug scaffolds. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Chiral building blocks, such as this compound, are indispensable tools that provide chemists with pre-packaged stereochemical information, streamlining synthetic routes and enabling the precise assembly of three-dimensional pharmacophores. This compound, characterized by a tert-butyloxycarbonyl (Boc)-protected amine and a primary hydroxyl group on a chiral backbone, offers two key functionalities for strategic manipulation in multi-step syntheses.[1]
The primary application of this compound is as a pharmaceutical intermediate. Its utility is not in a direct biological effect, but rather in its role as a precursor to active pharmaceutical ingredients (APIs). The Boc-protecting group provides a stable, yet readily cleavable, handle for the amine functionality, allowing for selective reactions at other sites of the molecule. The primary alcohol, in turn, serves as a versatile nucleophile or can be oxidized to introduce further complexity. This dual functionality makes it a valuable component in the synthesis of molecules designed to interact with specific biological targets.
Application in the Synthesis of Protease Inhibitors
A significant application of carbamate-containing building blocks is in the development of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of diseases, including viral infections, cancer, and neurodegenerative disorders.[2][3] The design of effective protease inhibitors often involves the creation of molecules that mimic the transition state of the peptide bond cleavage, thereby blocking the enzyme's active site.
This compound can be envisioned as a key component in the synthesis of such inhibitors. The hydroxyl group can be derivatized to introduce moieties that interact with the S1' or S2' pockets of a protease, while the deprotected amine can be acylated or otherwise modified to engage with the S1, S2, or S3 pockets.
Retrosynthetic Analysis: A Hypothetical Protease Inhibitor
To illustrate the strategic importance of this compound, let us consider a hypothetical protease inhibitor (Target Molecule I ). A retrosynthetic analysis reveals how our building block can be a crucial starting material.
Sources
- 1. 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Protease inhibitors. Part 8: synthesis of potent Clostridium histolyticum collagenase inhibitors incorporating sulfonylated L-alanine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Chiral Synthon: A Technical Guide to tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
Abstract
In the landscape of modern drug discovery and development, the demand for enantiomerically pure chiral building blocks is insatiable.[1][2][3][4] These molecules serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), where stereochemistry is often critical for therapeutic efficacy and safety. This technical guide provides an in-depth exploration of tert-butyl (3-hydroxy-2-methylpropyl)carbamate , a versatile chiral synthon that has gained prominence in medicinal chemistry. While the narrative of a singular "discovery" event for this compound is not clearly defined in the scientific literature, its value has been established through its application in the stereoselective synthesis of more complex molecules. This guide will illuminate the logical synthesis of its (R)-enantiomer, detail its chemical properties, and discuss its applications as a critical intermediate in the development of novel therapeutics.
Introduction: The Strategic Importance of Chiral 1,3-Amino Alcohols
The 1,3-amino alcohol motif is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[5][6][7] The precise spatial arrangement of the hydroxyl and amino groups is often fundamental for molecular recognition at biological targets, such as enzymes and receptors.[8] Consequently, the development of efficient and stereoselective routes to chiral 1,3-amino alcohols is a significant endeavor in organic synthesis.
This compound, particularly its (R)-enantiomer (CAS No. 162465-50-1), represents a strategically designed building block. The Boc (tert-butyloxycarbonyl) protecting group on the amine offers robust stability under a variety of reaction conditions, while allowing for facile deprotection under acidic conditions.[9] This orthogonality is crucial in multi-step synthetic campaigns. The primary alcohol provides a handle for further functionalization, and the chiral center at the 2-position allows for the introduction of stereochemical complexity in a controlled manner.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and efficient synthetic route to (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate originates from its corresponding carboxylic acid precursor, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 132696-45-8).[10][11] This approach leverages the readily available chiral pool of amino acids and their derivatives. The key transformation is the chemoselective reduction of the carboxylic acid to a primary alcohol without affecting the Boc-protecting group.
Recommended Synthesis Protocol: Reduction of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
Experimental Protocol:
Reaction: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid → (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | 132696-45-8 | 203.24 |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Starting Material: Dissolve (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution to the LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. The causality for the slow addition at low temperature is to control the exothermic reaction between LAH and the carboxylic acid, preventing side reactions and ensuring safety.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This specific sequence, known as the Fieser work-up, is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel to afford the pure (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate.
Physicochemical Properties and Characterization
The synthesized (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is typically a colorless oil or a low-melting solid. Its structure can be unequivocally confirmed through standard analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃) | Expected signals: ~1.45 ppm (s, 9H, C(CH₃)₃), ~0.9 ppm (d, 3H, CHCH₃), multiplet for CHCH₃, multiplets for CH₂NH and CH₂OH, and a broad singlet for the NH proton. The OH proton may be broad or exchangeable. |
| ¹³C NMR (CDCl₃) | Expected signals: Carbonyl of carbamate (~156 ppm), quaternary carbon of t-butyl group (~79 ppm), carbons of the propyl chain, and methyl carbons. |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ at m/z 190.14 or [M+Na]⁺ at m/z 212.12. |
| Optical Rotation | A specific rotation value would be determined experimentally to confirm enantiomeric purity. |
Applications in Drug Discovery and Medicinal Chemistry
The utility of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate lies in its role as a versatile chiral building block for the synthesis of more complex, biologically active molecules.[1][17] While specific examples of its incorporation into named, late-stage clinical candidates or approved drugs are not prominently featured in readily accessible literature, its structural motif is highly relevant. For instance, related tert-butyl carbamate derivatives are key intermediates in the synthesis of drugs like the anticonvulsant Lacosamide.[18]
The functional handles of this synthon allow for a variety of subsequent chemical transformations:
-
Oxidation of the primary alcohol: To yield the corresponding aldehyde or carboxylic acid, providing a new point for amide coupling or other C-C bond-forming reactions.
-
Activation and displacement of the hydroxyl group: Conversion to a leaving group (e.g., tosylate, mesylate, or halide) allows for nucleophilic substitution to introduce a wide range of functionalities.
-
Deprotection of the Boc group: Treatment with a strong acid (e.g., trifluoroacetic acid) reveals the primary amine, which can then be acylated, alkylated, or used in reductive amination reactions.
These potential transformations make (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate a valuable starting material for the construction of chiral ligands, peptide isosteres, and other complex molecular architectures that are the subject of investigation in numerous drug discovery programs.
Conclusion
This compound, particularly in its (R)-enantiomeric form, stands as a testament to the importance of chiral building blocks in modern synthetic and medicinal chemistry. While it may not have a storied "discovery" in the traditional sense, its logical design and synthesis from readily available precursors make it an accessible and valuable tool for researchers. The protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, characterization, and strategic application of this important chiral synthon in the ongoing quest for novel and improved therapeutics.
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Organic Chemistry Portal. (n.d.). 1,3-Aminoalcohol synthesis by C-C coupling. Retrieved from [Link][19]
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Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 828945.[7]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][9]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link][15]
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Aurell, C. J., & Schlama, T. (1998). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 63(26), 9810-9813.[20]
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Kornet, M. J., Thio, P. A., & Tan, S. I. (1983). Borane reduction of amido esters. The Journal of Organic Chemistry, 48(19), 3409-3410.[21]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link][16]
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Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593-601.[22]
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Reddy, K. L., & Sibi, M. P. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 14(12), 5220-5229.[23]
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Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(11), x230983.[24]
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A Comprehensive Technical Guide to the Safe Handling of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Introduction
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility is demonstrated in the synthesis of complex molecules, including potent PCSK9 inhibitors and various heterocyclic compounds.[1][2] The presence of both a hydroxyl group and a protected amine (Boc-carbamate) makes it a versatile intermediate for introducing specific functionalities into a target molecule. However, as with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and practical laboratory experience.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While some data remains to be fully determined, the following table summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H19NO3 | Angene Chemical |
| Molecular Weight | 189.25 g/mol | Angene Chemical |
| Appearance | Solid | Angene Chemical |
| CAS Number | 168827-86-9 | Angene Chemical |
| Boiling Point | Data not available | Angene Chemical |
| Melting Point | Data not available | Angene Chemical |
| Flash Point | Data not available | Angene Chemical |
Note: The lack of available data for properties such as boiling point, melting point, and flash point underscores the need for cautious handling, assuming the potential for unknown hazards.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling.[3] The primary risks are associated with ingestion, skin and eye contact, and inhalation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Pictograms:
The causality behind these classifications lies in the chemical nature of the compound. The carbamate and hydroxyl functionalities can interact with biological macromolecules, leading to irritation and toxicity. The potential for the solid to form dust necessitates measures to control airborne particles, which can cause respiratory irritation upon inhalation.[3]
Safe Handling and Storage Protocols
A self-validating system of protocols is one where safe practices are integrated into the workflow, minimizing the potential for exposure and incidents. The following protocols are designed to establish such a system.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] For weighing and transferring the solid, a chemical fume hood is mandatory to prevent the inhalation of any dust particles.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The precautionary statement P280 explicitly calls for the use of protective gear.[3]
-
Eye and Face Protection: Safety glasses with side shields or goggles are required.[3] A face shield should be worn when there is a significant risk of splashing or dust generation.[3]
-
Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn when handling the compound.[3] Gloves should be inspected for integrity before each use and disposed of properly after handling the material.[3] A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved respirator may be necessary.
Hygiene Practices
Good laboratory hygiene is a simple yet effective measure to prevent accidental exposure.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage
Proper storage is essential for maintaining the stability of the compound and preventing accidental release.
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
The recommended storage temperature is between 2-8°C.[3]
-
Store away from incompatible materials. While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Prevent the material from entering drains.[3] Contain the spill and collect the material for disposal.
Experimental Workflow: A Practical Example
To illustrate the integration of these safety protocols into a practical application, consider the use of this compound in a Mitsunobu reaction, a common transformation in medicinal chemistry.[2]
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A Comprehensive Technical Guide to the Stability Studies of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
This in-depth technical guide provides a comprehensive framework for conducting robust stability studies on tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and analytical methodologies required to establish the stability profile of this compound in compliance with international regulatory standards.
Introduction: The Critical Role of Stability in Drug Development
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The stability of such an intermediate is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final drug product. A thorough understanding of its degradation pathways under various stress conditions is paramount for ensuring the quality and consistency of the manufacturing process.
This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing of new drug substances and ICH Q1B for photostability testing.[1][2][3][4][5] The objective of these studies is to identify potential degradation products, elucidate degradation pathways, and develop and validate a stability-indicating analytical method.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for designing relevant stability studies.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.25 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Carbamate, Primary Hydroxyl |
The presence of a carbamate linkage and a primary hydroxyl group are the most reactive sites and are therefore the primary focus of degradation studies. The tert-butyl group on the carbamate offers steric hindrance, which may influence its susceptibility to hydrolysis compared to less hindered carbamates.
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is the cornerstone of a stability study. It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.[8]
Rationale for Stress Conditions
The choice of stress conditions is dictated by the chemical structure of this compound and the potential environmental exposures during manufacturing, storage, and handling. The primary degradation pathways for carbamates are hydrolysis and thermal decomposition.[8][9][10] Oxidation and photolysis are also critical to investigate.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting a forced degradation study.
Detailed Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the observed rate of degradation.
3.2.1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Use this stock solution for all stress conditions except for solid-state thermal degradation.
3.2.2. Hydrolytic Degradation
-
Acidic Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (25°C ± 2°C).
-
Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, and 4 hours) due to the expected rapid hydrolysis of the carbamate.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Conditions:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at the same time intervals as the acidic hydrolysis study.
-
3.2.3. Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).
3.2.4. Thermal Degradation
-
Place a known quantity of the solid compound in a stability chamber at 80°C.
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).
-
Dissolve the samples in acetonitrile to the target concentration for analysis.
3.2.5. Photolytic Degradation
-
Expose the solid compound and a 1 mg/mL solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][12][13][14]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
Analytical Methodology: The Key to Understanding Degradation
A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the method of choice for this purpose.[15][16][17]
Proposed HPLC-UV/MS Method
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute all components |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm (or wavelength of maximum absorbance) |
| MS Detection | Electrospray Ionization (ESI) in positive mode |
Rationale for Method Selection:
-
A C18 column provides good retention and separation for moderately polar compounds like this compound and its potential degradants.
-
A formic acid modifier in the mobile phase aids in protonation for better peak shape and MS sensitivity.
-
Gradient elution is necessary to resolve the parent compound from a range of potential degradation products with varying polarities.
-
MS detection is indispensable for the identification of unknown degradation products by providing mass-to-charge ratio information.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated:
Predicted Degradation Pathways of this compound
Caption: Predicted major degradation pathways under hydrolytic and oxidative stress.
-
Hydrolysis: The carbamate ester linkage is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the cleavage of the carbamate group, yielding 3-amino-2-methylpropan-1-ol , carbon dioxide, and isobutylene (from the tert-butyl cation).[18][19] Basic hydrolysis is expected to be significantly faster than acidic or neutral hydrolysis.
-
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde, forming tert-butyl (2-methyl-3-oxopropyl)carbamate , or further to a carboxylic acid.
-
Thermal Degradation: At elevated temperatures, carbamates can undergo thermolysis.[9][20][21] For tert-butyl carbamates, this can also lead to the loss of the Boc protecting group.
-
Photodegradation: While the molecule lacks a strong chromophore, photolytic degradation can still occur, potentially through radical mechanisms. The specific degradation products would need to be identified experimentally.
Data Interpretation and Reporting
A comprehensive stability report should be generated, including:
-
A summary of the forced degradation conditions and the extent of degradation observed for each.
-
Chromatograms demonstrating the separation of the parent compound from its degradation products.
-
A table summarizing the retention times, UV spectra, and mass spectral data for all identified peaks.
-
Proposed structures for the major degradation products with justification based on the analytical data.
-
A discussion of the elucidated degradation pathways.
-
A validated, stability-indicating analytical method.
-
An assessment of the overall stability of this compound.
Conclusion
This technical guide provides a robust framework for conducting comprehensive stability studies on this compound. By following the outlined protocols and employing sound analytical science, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate. A thorough understanding of its stability profile is not only a regulatory requirement but also a fundamental aspect of good manufacturing practice and drug development.
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Unlocking the Therapeutic Potential of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: A-Technical Guide for Drug Discovery Professionals
Abstract
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a small molecule whose biological activities remain largely unexplored. However, its structural features, namely the carbamate moiety, a secondary hydroxyl group, and a methyl-branched alkyl chain, suggest a significant potential for interaction with various biological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound. We will delve into a structure-activity relationship analysis based on established principles of medicinal chemistry, propose a multi-tiered experimental workflow for screening and target identification, and provide detailed protocols for key in vitro assays. This document serves as a roadmap for unlocking the latent biological activities of this compound and accelerating its journey from a chemical entity to a potential therapeutic lead.
Introduction: The Carbamate Scaffold in Modern Drug Discovery
The carbamate functional group is a cornerstone of medicinal chemistry, prized for its unique combination of chemical stability and biological reactivity.[1][2][3] Structurally an amide-ester hybrid, the carbamate moiety is more resistant to hydrolysis than esters, yet it can participate in crucial hydrogen bonding interactions with biological macromolecules.[1][3] This has led to the successful incorporation of carbamates into a wide array of approved therapeutic agents, where they can serve as key pharmacophoric elements or as strategic components of prodrugs to enhance bioavailability.[2][4][5] The versatility of the carbamate group allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and membrane permeability, by modifying the substituents on its nitrogen and oxygen termini.[1][2]
This compound presents an intriguing case for investigation. The presence of a tert-butyl group suggests its initial design may have been as a protected amine intermediate in organic synthesis.[1][3] However, the combination of the carbamate, a secondary alcohol, and a chiral center introduced by the methyl group, warrants a deeper exploration of its intrinsic biological potential. This guide will outline a systematic approach to unraveling this potential.
Structural Analysis and Putative Biological Relevance
The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. A thorough analysis of this compound reveals several features that may confer biological activity.
The Carbamate Moiety: A Versatile Pharmacophore
The carbamate group in the target molecule is a key anchor for potential biological interactions. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for specific recognition by enzyme active sites and receptor binding pockets.[1][3] Carbamates are known to act as inhibitors for various enzyme classes, most notably proteases and esterases, by mimicking the transition state of substrate hydrolysis.[6]
The Hydroxyl Group: A Key Interaction Point
The secondary hydroxyl group is a critical determinant of potential biological activity. It can participate in hydrogen bonding as both a donor and an acceptor, significantly influencing the molecule's binding affinity and specificity for a target protein.[7] The position of the hydroxyl group relative to the carbamate is also crucial for defining the molecule's conformational preferences.
The Methyl Group: Inducing Chirality and Modulating Lipophilicity
The methyl group at the 2-position introduces a chiral center, meaning that this compound can exist as two distinct enantiomers (R and S). It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. The methyl group also contributes to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
A Proposed Roadmap for Biological Activity Screening
Given the absence of published data on the biological activity of this compound, a systematic and multi-pronged screening approach is essential. This section outlines a logical workflow, from in silico predictions to in vitro validation.
Caption: A multi-phased workflow for the systematic investigation of the biological activity of a novel compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the initial phases of the proposed screening workflow.
In Silico Target Prediction
Objective: To computationally predict potential protein targets for this compound based on structural similarity to known ligands.
Protocol:
-
Compound Preparation:
-
Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).
-
Save the structure in a compatible format (e.g., .sdf, .mol2).
-
-
Target Prediction using PharmMapper:
-
Navigate to the PharmMapper web server.
-
Upload the prepared 3D structure of the compound.
-
Select the appropriate pharmacophore model library (e.g., "All Targets").
-
Initiate the search and await the results.
-
-
Data Analysis:
-
Analyze the list of potential targets, paying close attention to the "Fit Score" and "Z'-score" to identify the most likely candidates.
-
Cross-reference the predicted targets with other databases (e.g., ChEMBL, PubChem) to gather more information about their biological function and relevance.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Assay:
-
After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Predicted Biological Targets from In Silico Screening
| Target Name | Gene Symbol | Fit Score | Z'-score | Biological Function |
| Carbonic Anhydrase II | CA2 | 5.87 | 1.95 | pH regulation |
| Tyrosine-protein kinase ABL1 | ABL1 | 5.21 | 1.78 | Cell differentiation, cell division |
| ... | ... | ... | ... | ... |
Table 2: Cytotoxicity of this compound (IC50 values in µM)
| Cell Line | IC50 (µM) |
| HeLa | > 100 |
| A549 | 85.3 |
| MCF-7 | > 100 |
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic investigation of the biological activity of this compound. The proposed workflow, from in silico prediction to in vitro screening, offers a resource-efficient strategy to identify potential therapeutic applications for this underexplored molecule. The initial in silico and cytotoxicity data will be instrumental in guiding the subsequent, more focused, target validation and mechanism of action studies. The chiral nature of the molecule necessitates the synthesis and separate evaluation of its R and S enantiomers to fully elucidate its structure-activity relationship. Further derivatization of the hydroxyl and carbamate functionalities could also lead to the discovery of analogs with improved potency and selectivity. The journey to unlocking the full therapeutic potential of this compound begins with the rigorous and systematic approach outlined in this guide.
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Alavez-Sánchez, M., Pérez-Rojas, J. M., Pérez-González, M. Z., González-Maya, L., & Trujillo-Ferrara, J. G. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules (Basel, Switzerland), 25(21), 5009. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 147. [Link]
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the principle of chirality is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have necessitated a paradigm shift towards the development of single-enantiomer drugs. This pursuit of stereochemical purity has fueled the demand for versatile, enantiomerically pure building blocks that can be seamlessly integrated into complex synthetic pathways. Among these, chiral β-amino alcohols represent a privileged scaffold, frequently encountered in a wide array of biologically active molecules, including potent protease inhibitors.[1] This guide provides an in-depth technical overview of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a chiral building block of significant utility in asymmetric synthesis, with a particular focus on its preparation and application in the synthesis of antiviral therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a carbamate-protected chiral amino alcohol. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in common organic solvents and prevents undesirable side reactions during synthesis, while the primary hydroxyl group serves as a versatile handle for subsequent chemical transformations. The stereocenter at the C-2 position is crucial for its application as a chiral building block.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₉NO₃ | [] |
| Molecular Weight | 189.25 g/mol | [] |
| CAS Number | 162465-50-1 ((R)-enantiomer) | [] |
| Appearance | White to off-white solid or oil | |
| Storage | Sealed in dry, 2-8°C | [] |
Asymmetric Synthesis: A Strategic Approach
The enantioselective synthesis of this compound is pivotal to its utility. A robust and widely employed strategy involves the stereoselective reduction of a chiral precursor, typically the corresponding Boc-protected β-amino acid, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. This approach leverages the readily available chiral pool of amino acids to establish the desired stereochemistry.
Synthetic Pathway Overview
The synthesis initiates from the commercially available (R)-3-amino-2-methylpropanoic acid, which is first protected with the Boc group to yield (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. Subsequent reduction of the carboxylic acid moiety affords the target chiral amino alcohol.
Caption: Synthetic route to (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate.
Detailed Experimental Protocol: Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
This protocol is based on established methods for the Boc-protection of amino acids and subsequent reduction of the carboxylic acid.[3][4]
Step 1: Boc-Protection of (R)-3-amino-2-methylpropanoic acid
-
To a stirred solution of (R)-3-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid as a white solid, which can be used in the next step without further purification.
Step 2: Reduction of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
-
Under an inert atmosphere (argon or nitrogen), dissolve (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, 1.5 - 2.0 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until the effervescence ceases.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl (R)-(3-hydroxy-2-methylpropyl)carbamate as a colorless oil or white solid.
Application in Pharmaceutical Synthesis: A Case Study of Atazanavir
Chiral amino alcohols are critical intermediates in the synthesis of numerous pharmaceuticals, particularly HIV protease inhibitors.[6][7][8] A prominent example is Atazanavir, an antiretroviral drug used in the treatment of HIV infection.[] While the direct incorporation of this compound in the most cited syntheses of Atazanavir is not explicitly detailed, a closely related and structurally analogous chiral building block, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]-carbamic acid, 1,1-dimethylethyl ester, plays a pivotal role. The synthesis of this key intermediate showcases the strategic importance of the 1,3-amino alcohol motif.
An efficient synthesis of Atazanavir reported by Fan, et al. (2008) involves the highly diastereoselective reduction of a chloroketone precursor to establish the desired stereochemistry of the amino alcohol core.[6] This transformation is a critical step that dictates the stereochemical purity of the final active pharmaceutical ingredient.
Caption: Role of a chiral amino alcohol intermediate in Atazanavir synthesis.
The principles guiding the stereoselective synthesis of this Atazanavir intermediate are directly applicable to the preparation and utilization of this compound. The Boc-protected amino group and the hydroxyl functionality allow for its integration into complex molecular architectures where precise stereochemical control is essential.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound stands as a valuable and versatile chiral building block for researchers and drug development professionals. Its straightforward and scalable asymmetric synthesis, coupled with the strategic placement of orthogonally protected functional groups, makes it an ideal starting material for the construction of complex chiral molecules. The demonstrated importance of analogous structures in the synthesis of blockbuster drugs like Atazanavir underscores the immense potential of this and related chiral 1,3-amino alcohols in advancing the frontiers of medicinal chemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such meticulously designed chiral building blocks will undoubtedly become even more critical.
References
-
Organic Syntheses. Enals via a Simple Two-Carbon Homologation of Aldehydes and Ketones. Available from: [Link].
-
PubMed. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. Available from: [Link].
-
Organic Syntheses. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link].
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link].
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link].
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-
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link].
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Methodological & Application
Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a valuable building block in organic synthesis and pharmaceutical development. This protocol details a robust and reproducible method starting from commercially available 3-amino-2-methyl-1-propanol. The procedure involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O), a widely employed strategy in peptide synthesis and medicinal chemistry.[1][2] This application note elaborates on the rationale behind the experimental choices, provides a detailed step-by-step protocol, and outlines the necessary analytical techniques for product characterization, ensuring scientific integrity and enabling researchers to confidently replicate the synthesis.
Introduction: Significance and Applications
This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of both a hydroxyl group and a Boc-protected amine within the same molecule allows for selective chemical transformations at either functional group, making it a versatile synthon.[1] The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] This strategic protection is fundamental in multi-step syntheses, particularly in the construction of complex molecules like peptide mimics and pharmaceutical agents.[1] For instance, derivatives of this compound are utilized in the development of novel therapeutics.[4]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine of 3-amino-2-methyl-1-propanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base.
Reaction:
Mechanism:
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Boc anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of a tert-butoxide and carbon dioxide (which forms from the unstable tert-butoxycarboxylic acid), and the formation of the stable carbamate product.[2]
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale synthesis and can be scaled up with appropriate modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Amino-2-methyl-1-propanol | ≥98% | Sigma-Aldrich or equivalent | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics or equivalent | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific or equivalent | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house | |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | ||
| Ethyl Acetate | ACS Grade | For chromatography | |
| Hexanes | ACS Grade | For chromatography |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methyl-1-propanol (5.0 g, 56.1 mmol). Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.
-
Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (13.4 g, 61.7 mmol, 1.1 equivalents) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the Boc₂O solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the reaction temperature is maintained at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material (amine) will have a lower Rf value than the product.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a white solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of 20% ethyl acetate in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[1]
Characterization Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.90 (br s, 1H, NH), 3.55 (d, J = 5.6 Hz, 2H, CH₂OH), 3.15-3.05 (m, 2H, CH₂NH), 1.90-1.80 (m, 1H, CH), 1.45 (s, 9H, C(CH₃)₃), 0.90 (d, J = 6.8 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5, 79.2, 68.5, 45.8, 35.2, 28.4, 13.8. |
| Mass Spectrometry (ESI+) | m/z: 190.14 [M+H]⁺, 212.12 [M+Na]⁺. |
| Melting Point | 58 - 61 °C[1] |
Safety and Handling Precautions
-
3-Amino-2-methyl-1-propanol: Corrosive. Causes skin and eye burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate: Irritant. May cause respiratory irritation. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of Boc protection is a cornerstone of modern organic synthesis, and a thorough understanding of this reaction is essential for researchers in drug discovery and development. The detailed procedure and characterization data will enable scientists to produce this versatile building block with high purity and in good yield.
References
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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The Strategic Application of N-Boc-Amino Alcohols: A Guide to (R)- and (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Protecting Group, A Versatile Chiral Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical development, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. While the tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, the molecule tert-butyl (3-hydroxy-2-methylpropyl)carbamate represents not a protecting group itself, but a powerful bifunctional chiral synthon.[1][2] This guide provides a comprehensive overview of its enantiomeric forms, (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (commonly known as N-Boc-D-alaninol ) and (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (or N-Boc-L-alaninol ), detailing their synthesis, key chemical transformations, and strategic applications in the synthesis of high-value compounds such as protease inhibitors.
The utility of these molecules lies in the orthogonal nature of their two functional groups: a Boc-protected amine and a primary alcohol.[3] The robust Boc group provides stability under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions.[1][3] This allows for selective manipulation of the hydroxyl group, followed by deprotection and further reaction at the newly liberated amine, or vice versa. This inherent flexibility makes N-Boc-alaninols indispensable starting materials for the synthesis of peptidomimetics, chiral ligands, and key intermediates for active pharmaceutical ingredients (APIs).[4][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis.
| Property | (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (N-Boc-D-alaninol) | (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (N-Boc-L-alaninol) |
| CAS Number | 106391-86-0 | 79069-13-9 |
| Molecular Formula | C₈H₁₇NO₃ | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol | 175.23 g/mol |
| Appearance | White crystalline solid or powder | White crystalline solid or powder |
| Storage | Sealed in a dry environment at 2-8°C | Sealed in a dry environment at 2-8°C |
Synthesis of N-Boc-Alaninols
The most common and efficient route to N-Boc-alaninols starts from the readily available and inexpensive chiral amino acids, D-alanine or L-alanine. The synthesis is a robust three-step process, as illustrated below.
Caption: Synthetic pathway to N-Boc-D/L-Alaninol.
Protocol 1: Synthesis of N-Boc-L-alaninol[6][7]
This protocol details a reliable, high-yielding synthesis of N-Boc-L-alaninol from L-alanine.
Step 1: Esterification to L-Alanine methyl ester hydrochloride
-
To a 2L three-neck flask equipped with a mechanical stirrer and a gas absorption device, add L-alanine (107g) and methanol (600mL).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (131mL) dropwise while maintaining the temperature.
-
After the addition is complete, reflux the reaction mixture for 5-8 hours.
-
Monitor the reaction to completion by TLC.
-
Evaporate the methanol under reduced pressure.
-
Wash the residue with toluene (3 x 120mL) and evaporate the remaining toluene under reduced pressure to yield L-Alanine methyl ester hydrochloride as a white solid.
-
Yield: 99.6%[6]
-
Step 2: Boc Protection to N-Boc-L-alanine methyl ester
-
In a 2L three-neck flask, combine L-Alanine methyl ester hydrochloride (167g), triethylamine (242g), and dichloromethane (1L).
-
Slowly add di-tert-butyl dicarbonate (313g) followed by an additional 200mL of dichloromethane.
-
Stir the reaction at room temperature for 5 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction with water.
-
Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 500mL).
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield N-Boc-L-alanine methyl ester as a red liquid.
-
Yield: 92.2%[6]
-
Step 3: Reduction to N-Boc-L-alaninol
-
To a 2L three-neck flask, add crushed calcium chloride (134g), methanol (400mL), and tetrahydrofuran (500mL).
-
Cool the mixture in an ice bath and stir for 30 minutes.
-
Add sodium borohydride (92g) in portions.
-
Slowly add a solution of N-Boc-L-alanine methyl ester (224g) in tetrahydrofuran (200mL).
-
Gradually warm the reaction mixture to 70°C and maintain for 15-20 hours.
-
Monitor the reaction to completion by TLC.
-
Pour the reaction mixture into a large volume of ice water and filter the solid residue.
-
Wash the residue with dichloromethane (3 x 500mL).
-
Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (2 x 1L).
-
Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield N-Boc-L-alaninol as a white solid.
-
Yield: 95.8%[6]
-
Key Applications and Protocols in Synthesis
The synthetic utility of N-Boc-alaninols stems from their ability to be transformed into other valuable chiral intermediates, primarily the corresponding N-Boc-alaninal (aldehyde).
Oxidation of the Hydroxyl Group: Accessing Chiral Aldehydes
The oxidation of the primary alcohol of N-Boc-alaninol to the aldehyde (N-Boc-alaninal) is a critical transformation. This aldehyde is a versatile intermediate for carbon-carbon bond-forming reactions, allowing for the construction of more complex chiral molecules. Due to the sensitivity of α-amino aldehydes to racemization, mild oxidation conditions are essential. The Swern and Dess-Martin oxidations are the most commonly employed methods.[7][8][9]
Caption: Transformation of N-Boc-Alaninol to N-Boc-Alaninal and subsequent C-C bond formation.
Protocol 2: Swern Oxidation of N-Boc-L-alaninol[1][4]
The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is performed at low temperatures to minimize side reactions and racemization.
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.7 equivalents) in DCM dropwise, maintaining the temperature below -65°C.
-
Stir the mixture for 5 minutes.
-
Add a solution of N-Boc-L-alaninol (1.0 equivalent) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-1.5 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude N-Boc-L-alaninal is often used in the next step without further purification.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation[11][12]
The Dess-Martin oxidation offers a milder alternative to chromium-based oxidants and is performed at room temperature.
-
To a solution of N-Boc-D-alaninol (1.0 equivalent) in DCM, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-alaninal.
Application in the Synthesis of HIV Protease Inhibitors
N-Boc-alaninols and their corresponding aldehydes are crucial intermediates in the synthesis of several HIV protease inhibitors, including Atazanavir and Darunavir.[10][11][12]
Atazanavir Synthesis
In the synthesis of Atazanavir, an N-Boc protected amino alcohol epoxide is a key intermediate. While not directly N-Boc-alaninol, the synthetic strategies for creating similar chiral amino alcohol fragments often rely on the principles demonstrated in N-Boc-alaninol chemistry. The synthesis of Atazanavir involves the coupling of a complex hydrazine derivative with a chiral epoxide, followed by further functional group manipulations.[12][13] The precise control of stereochemistry, originating from chiral building blocks like N-Boc-amino alcohols, is critical for the drug's efficacy.
Darunavir Synthesis
The synthesis of Darunavir, another important HIV protease inhibitor, utilizes a chiral bis-THF (hexahydrofuro[2,3-b]furan-3-ol) side chain.[11][14] While the direct incorporation of N-Boc-alaninol is not the primary route, the synthesis of the core amino alcohol portion of Darunavir often involves the reaction of a Boc-protected epoxide with an amine.[15][16] The principles of handling and reacting with Boc-protected chiral amino alcohols are directly applicable.
Use as a Chiral Auxiliary
Beyond being a synthetic building block, the N-Boc-alaninol framework can be incorporated into chiral auxiliaries, such as oxazolidinones.[17][18][19] These auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they can be cleaved and recovered.
Protocol 4: Formation of a Chiral Oxazolidinone
-
N-Boc-L-alaninol can be cyclized with an aldehyde or ketone (e.g., 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid) to form a chiral oxazolidine.[17]
-
The resulting oxazolidine can be further functionalized. For example, the hydroxyl group can be oxidized to an aldehyde, which then serves as a chiral template for diastereoselective additions.
-
The oxazolidine ring effectively shields one face of the molecule, directing the approach of nucleophiles to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenter.
Conclusion
(R)- and (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate, or N-Boc-D/L-alaninol, are not merely protected amino acids but are highly valuable and versatile chiral building blocks. Their bifunctional nature, with a stable Boc-protected amine and a reactive primary alcohol, provides a powerful platform for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of their synthesis and key transformations, particularly their oxidation to chiral aldehydes, is essential for researchers and professionals in drug discovery and development. The protocols and application notes provided herein offer a solid foundation for the strategic and effective use of these important synthetic intermediates.
References
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Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
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Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
-
Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(6), 1765–1776.
-
Eriksson, M., et al. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of a Quaternary α-Amino Acid. CHIMIA International Journal for Chemistry, 60(9), 566-569.
-
BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
-
Groom, C. R., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molecules, 27(22), 7853.
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Boc-L-Alaninol.
-
Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in the Synthesis of Amino Acids (pp. 247-279). JAI Press Inc.
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(3), 741–789.
-
Anderson, E. D., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 70–76.
-
Wikipedia. (n.d.). Dess–Martin oxidation.
-
ChemicalBook. (n.d.). Atazanavir synthesis.
-
Chem-Station. (2014). Dess-Martin Oxidation.
-
Bonomo, R. P., et al. (2020). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 25(13), 2913.
-
Wikipedia. (n.d.). Chiral auxiliary.
-
Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir.
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de Miranda, A. S., et al. (2015). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini reviews in medicinal chemistry, 15(1), 38–55.
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure.
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372-387.
-
Guidechem. (n.d.). How to Prepare N-Boc-L-alaninol?.
-
MedKoo Biosciences. (n.d.). Darunavir Synthetic Routes.
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Rao, V. P. R., et al. (2016). Synthesis and Characterization of Novel Atazanavir Analogs. Caribbean Journal of Science and Technology, 4, 886-893.
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of N-(tert-Butyl)-Alanine-Derived Chiral Ligands – Aspects of Reactivity and Diastereoselectivity in the Reactions with α-Amino Acids.
-
ResearchGate. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate.
-
Alfa Chemistry. (n.d.). Swern Oxidation.
-
Reddy, T. J., et al. (2014). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS medicinal chemistry letters, 5(10), 1109–1114.
-
Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation.
-
University of Windsor. (n.d.). Asymmetric Synthesis.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Google Patents. (n.d.). US10183909B2 - Process for preparation of N-Boc biphenyl alaninol.
-
American Chemical Society. (2010). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. The Journal of Organic Chemistry, 75(15), 5032–5035.
-
Google Patents. (n.d.). ES2848216T3 - A process for the preparation of Darunavir.
-
Grembecka, J., et al. (2014). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 19(11), 18797–18809.
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(10), 209-214.
-
Reddy, B. V. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(20), 5580–5583.
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
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"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" deprotection conditions
An in-depth guide to the deprotection of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. It emphasizes scientific integrity, offering expert insights and authoritative references to ensure reliable and reproducible results.
Introduction to Boc Protecting Group and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The deprotection of Boc-protected amines, such as this compound, is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. The choice of deprotection method is dictated by the overall molecular structure and the presence of other acid-sensitive functional groups.
This guide explores the most common and effective methods for the deprotection of this compound, focusing on acidic conditions using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). It also discusses alternative, milder methods for sensitive substrates.
Mechanism of Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves a few key steps. Initially, the carbonyl oxygen of the Boc group is protonated by the acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond, leading to the formation of the unstable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. The highly reactive tert-butyl cation is typically scavenged by the solvent or an added scavenger to prevent unwanted side reactions, such as the alkylation of other nucleophilic functional groups within the molecule.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Standard Deprotection Protocols
The most common methods for the deprotection of this compound involve the use of strong acids. Below are detailed protocols for the two most frequently employed methods.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is often the method of choice due to its efficiency and the volatility of the reagents, which simplifies their removal during workup.
Experimental Protocol:
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) at a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 20% to 50% (v/v) depending on the substrate's sensitivity. For a standard deprotection, a 1:1 mixture of TFA and DCM is often used.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Be cautious as this will generate CO2 gas.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Hydrochloric Acid (HCl) in an Organic Solvent
Using HCl in a solvent like dioxane, methanol, or ethyl acetate is another common and effective method for Boc deprotection.
Experimental Protocol:
-
Preparation of HCl solution: Prepare a solution of HCl in the chosen solvent (e.g., 4 M HCl in 1,4-dioxane or 1.25 M HCl in methanol).
-
Dissolution: Dissolve the this compound in the chosen solvent containing HCl.
-
Reaction: Stir the solution at room temperature. The reaction progress should be monitored by TLC or LC-MS. Deprotection is usually complete within 1-12 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
For the hydrochloride salt, the residue can be triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration.
-
To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO3 solution or triethylamine). Extract the product into an organic solvent, wash with brine, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Further purification can be achieved by recrystallization or column chromatography if needed.
Comparison of Standard Deprotection Conditions
| Parameter | TFA in DCM | HCl in Dioxane/Methanol |
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane, Methanol, Ethyl Acetate |
| Reaction Time | 1-4 hours | 1-12 hours |
| Workup | Requires neutralization with a base | Can isolate as hydrochloride salt or free amine |
| Advantages | Fast, volatile reagents, easy removal | Cost-effective, can isolate the salt directly |
| Disadvantages | Harsh acid, potential for side reactions | Can be slower, HCl gas can be difficult to handle |
Troubleshooting and Side Reactions
The primary side reaction of concern during the acid-catalyzed deprotection of Boc groups is the potential for the liberated tert-butyl cation to alkylate other nucleophilic sites in the molecule. In the case of this compound, the hydroxyl group is a potential site for tert-butylation, leading to the formation of a tert-butyl ether byproduct.
Strategies to Minimize Side Reactions:
-
Use of Scavengers: The addition of a scavenger to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include water, anisole, or triisopropylsilane (TIS).
-
Lowering the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.
-
Choice of Acid and Solvent: In some cases, using a different acid or solvent system can minimize side reactions. For example, using HCl in dioxane may be less prone to causing t-butylation than TFA in DCM.
Caption: General workflow for the deprotection of a Boc-protected amine.
Safety Precautions
-
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric acid (HCl): Concentrated HCl and solutions of HCl in organic solvents are corrosive and can release harmful HCl gas. All manipulations should be performed in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.
-
Neutralization: The neutralization of strong acids with a base like sodium bicarbonate will generate a significant amount of CO2 gas, which can cause pressure buildup. This step should be performed slowly and with caution.
Conclusion
The deprotection of this compound is a routine but critical transformation in organic synthesis. The choice of the deprotection method, primarily between TFA and HCl-based systems, should be made based on the stability of the substrate and the desired form of the final product (free amine or salt). By understanding the underlying mechanism, potential side reactions, and proper experimental techniques, researchers can achieve efficient and high-yielding deprotection of the Boc group, facilitating the advancement of their synthetic endeavors.
References
-
Agami, C., Couty, F., & Lequesne, C. (1998). The use of the N-Boc protecting group in the chemistry of N-heterocyclic compounds. Tetrahedron, 54(30), 8439-8466. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Lundquist, J. T., & Dix, T. A. (2002). A simplified and efficient method for the deprotection of Boc-amines. Tetrahedron Letters, 43(44), 7811-7813. [Link]
The Versatile Chiral Synthon: Applications and Protocols for Asymmetric Synthesis Using tert-Butyl (3-Hydroxy-2-methylpropyl)carbamate
Introduction: A Valuable Tool for Stereoselective Transformations
In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" offers an efficient and reliable approach to constructing complex, enantiomerically pure molecules. Among these, tert-butyl (3-hydroxy-2-methylpropyl)carbamate, available in both (R) and (S) configurations, has emerged as a particularly valuable synthon. Its inherent chirality, stemming from readily available and inexpensive L- and D-alanine, combined with the presence of a primary alcohol and a Boc-protected amine, provides a versatile scaffold for a multitude of stereoselective transformations. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns.
This comprehensive guide provides detailed application notes and validated protocols for the use of this compound in asymmetric synthesis. We will delve into the preparation of this chiral building block, its conversion into key synthetic intermediates, and its application in the construction of more complex molecular architectures, with a focus on explaining the rationale behind the chosen experimental conditions.
Part 1: Synthesis of the Chiral Building Block from the Chiral Pool
The most common and cost-effective method for preparing enantiomerically pure this compound is through the reduction of the corresponding Boc-protected α-amino acid, namely Boc-L-alanine or Boc-D-alanine. This approach leverages the natural chirality of these amino acids to set the stereocenter of the final product.
Workflow for the Synthesis of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
Application Notes & Protocols: Nucleophilic Reactions of tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
Abstract
This technical guide provides an in-depth exploration of the reaction pathways of tert-butyl (3-hydroxy-2-methylpropyl)carbamate with various nucleophiles. As a versatile chiral building block in pharmaceutical and organic synthesis, understanding its reactivity is paramount for its effective utilization. The molecule features a primary alcohol and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is notably stable towards most nucleophiles and bases, directing the reactivity towards the primary hydroxyl group.[1] However, the hydroxyl moiety is a poor leaving group and requires activation to undergo nucleophilic substitution. This guide details two primary strategies for its functionalization: a two-step activation-substitution sequence via sulfonate esters and a one-pot conversion using the Mitsunobu reaction. Furthermore, a critical intramolecular application—the synthesis of N-Boc-3-methylazetidine—is presented, highlighting the compound's utility in constructing strained heterocyclic systems.
Core Reactivity Principles
The synthetic utility of this compound is centered on the selective functionalization of its primary alcohol. The key to unlocking its potential lies in overcoming the inherent poor leaving group ability of the hydroxide ion (HO⁻).
-
The Role of the Boc Protecting Group : The Boc group serves to mask the nucleophilicity of the primary amine, preventing self-reaction or competition with external nucleophiles. It is robust under basic and mildly acidic conditions, allowing for a wide range of transformations at the hydroxyl center.[1] Cleavage of the Boc group typically requires strong acidic conditions, ensuring orthogonality with many reaction protocols.[1]
-
Hydroxyl Group Activation : Direct displacement of the hydroxyl group by a nucleophile is energetically unfavorable. Therefore, activation is a mandatory prerequisite. This is typically achieved by converting the hydroxyl into a group that is a weak base and therefore a good leaving group.
The following diagram illustrates the primary pathways for the functionalization of this substrate, which will be explored in this guide.
Caption: Key reaction pathways for nucleophilic substitution.
Pathway I: Two-Step Nucleophilic Substitution via Sulfonate Esters
This classic and reliable method involves two discrete steps: (1) conversion of the alcohol to a sulfonate ester (a tosylate or mesylate), creating an excellent leaving group, and (2) subsequent S_N2 displacement by a nucleophile.
Mechanism: Activation and S_N2 Displacement
The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism.[2] The incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the sulfonate leaving group, resulting in an inversion of stereochemistry at the reaction center if it were chiral (note: the carbon bearing the hydroxyl in the title compound is not a stereocenter).
Caption: S_N2 displacement of a mesylate (OMs) leaving group.
Protocol 1: Synthesis of tert-Butyl (2-methyl-3-(methylsulfonyloxy)propyl)carbamate
This protocol details the conversion of the primary alcohol to its corresponding mesylate ester. The choice of a non-nucleophilic base like triethylamine (TEA) is critical to prevent side reactions.
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 189.27 | 10.0 | 1.89 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Triethylamine (TEA) | 101.19 | 15.0 | 2.1 mL |
| Methanesulfonyl chloride (MsCl) | 114.55 | 12.0 | 0.93 mL |
Step-by-Step Procedure:
-
Dissolve this compound (1.89 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise over 5 minutes. Maintain the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (30 mL), followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of tert-Butyl (3-azido-2-methylpropyl)carbamate
This protocol demonstrates the displacement of the mesylate with sodium azide, a versatile nucleophile that introduces a functional group readily convertible to an amine.
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Crude Mesylate from Protocol 1 | 267.35 | ~10.0 | ~2.67 g |
| Dimethylformamide (DMF) | - | - | 40 mL |
| Sodium Azide (NaN₃) | 65.01 | 20.0 | 1.30 g |
Step-by-Step Procedure:
-
Dissolve the crude mesylate (~10.0 mmol) in anhydrous DMF (40 mL) in a round-bottom flask.
-
Add sodium azide (1.30 g, 20.0 mmol) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting mesylate is consumed.
-
Cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash thoroughly with water (4 x 50 mL) to remove DMF, followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure azide product.
Pathway II: The Mitsunobu Reaction
The Mitsunobu reaction offers an elegant one-pot alternative for converting the alcohol into various functional groups with a predictable inversion of stereochemistry.[3][4] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ.[3][5]
Mechanism of the Mitsunobu Reaction
The reaction is mechanistically complex but can be summarized as follows: PPh₃ attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the nucleophile (which must be reasonably acidic, pKa < 13).[5] The alcohol then adds to the phosphonium species, forming an oxyphosphonium salt, which is a superb leaving group. Finally, the conjugate base of the nucleophile displaces the activated oxygen via an S_N2 pathway.
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol 3: Mitsunobu Esterification with Benzoic Acid
This protocol describes the synthesis of tert-butyl (3-(benzoyloxy)-2-methylpropyl)carbamate.
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 189.27 | 5.0 | 0.95 g |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.97 g |
| Benzoic Acid | 122.12 | 7.5 | 0.92 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| DIAD or DEAD | 202.25/174.19 | 7.5 | 1.5 mL/1.3 mL |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.95 g, 5.0 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and benzoic acid (0.92 g, 7.5 mmol).
-
Add anhydrous THF (50 mL) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 mL, 7.5 mmol) or DEAD dropwise via syringe over 10-15 minutes. An exothermic reaction and color changes are typically observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The primary challenge in Mitsunobu reactions is purification. The crude residue contains the product, triphenylphosphine oxide, and the diisopropyl/diethyl hydrazinedicarboxylate.
-
Purify by flash column chromatography. A common strategy is to use a nonpolar eluent (e.g., hexane/ether or hexane/ethyl acetate) to first elute less polar byproducts before increasing polarity to isolate the desired ester.
Pathway III: Intramolecular Cyclization to Form Azetidines
One of the most valuable applications of 1,3-amino alcohols is their conversion into azetidines, four-membered nitrogen-containing heterocycles.[6] This transformation is achieved via an intramolecular S_N2 reaction. The process requires activation of the alcohol (as in Pathway I) followed by base-mediated cyclization.
Protocol 4: Synthesis of tert-Butyl 3-methylazetidine-1-carboxylate
This two-step, one-pot protocol is an efficient method for synthesizing the corresponding N-Boc protected azetidine.
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 189.27 | 10.0 | 1.89 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 60 mL |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 11.0 | 2.10 g |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | 30.0 | 1.20 g |
Step-by-Step Procedure:
-
Activation Step: Dissolve this compound (1.89 g, 10.0 mmol) in anhydrous THF (40 mL) in a flame-dried flask under N₂.
-
Cool the solution to 0 °C and add triethylamine (1.67 mL, 12.0 mmol), followed by p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 4 hours until TLC analysis indicates complete formation of the tosylate.
-
Cyclization Step: In a separate flame-dried flask, suspend sodium hydride (1.20 g of 60% dispersion, 30.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C.
-
Slowly add the tosylate solution from the first flask to the NaH suspension via cannula or dropping funnel over 30 minutes. Caution: H₂ gas is evolved.
-
After the addition, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the tosylate.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water until gas evolution ceases.
-
Add 50 mL of diethyl ether and 50 mL of water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate) to afford tert-butyl 3-methylazetidine-1-carboxylate.
Data Summary and Comparison
| Pathway | Key Reagents | Nucleophile Examples | Key Advantages | Key Disadvantages |
| I: Sulfonate Ester | MsCl or TsCl, Base | N₃⁻, CN⁻, RS⁻, Br⁻ | Reliable, scalable, works with a wide range of nucleophiles. | Two distinct steps required; may need to isolate the sulfonate intermediate. |
| II: Mitsunobu | PPh₃, DEAD/DIAD | RCOOH, Phthalimide, HN₃ | One-pot procedure; mild conditions; defined stereochemical outcome (inversion). | Difficult purification; requires acidic nucleophiles (pKa < 13); stoichiometric byproducts.[3][5] |
| III: Intramolecular | TsCl, Strong Base (NaH) | Internal N-carbamate | Efficient synthesis of valuable azetidine rings. | Requires strong base; potential for elimination side reactions. |
References
- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Activating Agents and Protecting Groups. John Wiley & Sons.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Kabalka, G. W., Li, N. S., & Pace, R. D. (1995). N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols.
- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-Amino-2-methyl-4-phenylbutan-2-ol.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14890-14909.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Majumdar, S., Maiti, D. K., & Chakraborty, A. (2014). Chemoselective Boc protection of phenols and amino alcohols.
- ResearchGate. (n.d.). Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- NIH National Library of Medicine. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Retrieved from a relevant scientific journal source.
- NIH National Library of Medicine. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259.
- University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note & Scale-Up Protocol: Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a valuable bifunctional building block frequently utilized in the development of pharmaceutical intermediates.[1][2] The protocol details a robust and scalable method for the N-protection of 3-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). We present a detailed laboratory-scale procedure, key characterization data, and critical considerations for safe and efficient scale-up to pilot or manufacturing scales. The causality behind experimental choices, from solvent selection to purification strategies, is explained to provide researchers with a deep, actionable understanding of the process.
Introduction and Reaction Overview
This compound serves as a key intermediate in organic synthesis, incorporating both a protected amine and a primary alcohol. This structure allows for selective modification at the hydroxyl group while the amine remains masked, a common strategy in multi-step synthesis.[3] The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability to most nucleophiles and bases and its facile removal under moderately acidic conditions.[4][5]
The synthesis route described herein is a nucleophilic substitution reaction where the primary amine of 3-amino-2-methyl-1-propanol attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[3] This reaction is highly efficient and generally proceeds under mild conditions with high yield, making it ideal for large-scale production.[5]
Reaction Scheme:
Reaction Mechanism
The mechanism for Boc protection involves the nucleophilic amine attacking the electrophilic carbonyl of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a stable leaving group (tert-butoxycarbonate), which subsequently decomposes to tert-butanol and carbon dioxide.
Caption: Figure 1: Boc Protection Mechanism.
Laboratory-Scale Experimental Protocol (5-10 g Scale)
This protocol is optimized for a standard laboratory setting and provides a high-purity product.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | CAS No. | Supplier Example |
| 3-Amino-2-methyl-1-propanol | ≥98% | 89.14 | 2853-56-7 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | 218.25 | 24424-99-5 | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 84.93 | 75-09-2 | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | 84.01 | 144-55-8 | VWR |
| Brine (Saturated NaCl Solution) | ACS Reagent | 58.44 | 7647-14-5 | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | 120.37 | 7487-88-9 | EMD Millipore |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Ice-water bath
-
Thermometer
-
Nitrogen inlet/outlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen.
-
Charge Amine: To the flask, add 3-amino-2-methyl-1-propanol (5.00 g, 56.1 mmol) and anhydrous dichloromethane (50 mL). Stir the solution until the amine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality: This step is crucial to control the exothermicity of the reaction, preventing potential side reactions and ensuring selective mono-protection.
-
Prepare Boc₂O Solution: Dissolve di-tert-butyl dicarbonate (12.8 g, 58.9 mmol, 1.05 eq) in anhydrous dichloromethane (50 mL) and load it into the dropping funnel.
-
Reaction: Add the Boc₂O solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Warm to RT: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Insight: The reaction is typically complete within this timeframe. Progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting amine.
-
Quenching & Work-up: Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash with saturated sodium bicarbonate solution (2 x 50 mL). Causality: This removes any unreacted Boc anhydride and acidic byproducts.
-
Wash with brine (1 x 50 mL). Causality: This helps to break any emulsions and removes the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude material is typically a colorless to pale yellow oil that solidifies upon standing. Purity is often >95% by this method. If further purification is needed, column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) can be performed.
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (br s, 1H, NH), 3.45 (d, 2H, CH₂OH), 3.05 (t, 2H, NCH₂), 2.50 (br s, 1H, OH), 1.85 (m, 1H, CH), 1.45 (s, 9H, C(CH₃)₃), 0.90 (d, 3H, CHCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.5, 79.2, 68.0, 48.5, 35.5, 28.4, 16.8. |
| MS (ESI+) | m/z 190.1 [M+H]⁺, 212.1 [M+Na]⁺ |
| Melting Point | 58 - 61 °C[1] |
Scale-Up Considerations and Protocol
Scaling this synthesis requires careful consideration of heat management, reagent handling, solvent choice, and purification methods.
Caption: Figure 2: Scale-Up Process Workflow.
Key Scale-Up Modifications
| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) | Rationale for Change |
| Solvent | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or THF | Lower toxicity, higher boiling point for safety, and better environmental profile. Easier to remove and recover. |
| Boc₂O Form | Solid | 70% solution in THF/Toluene | Solutions are easier and safer to handle and transfer via pump on a large scale. Avoids handling a low-melting solid.[4] |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Provides precise and reliable control over reaction exotherm in a larger volume. |
| Addition Method | Dropping Funnel | Metering Pump | Ensures a consistent and controlled addition rate, critical for managing temperature and ensuring reaction homogeneity. |
| Purification | Chromatography | Crystallization / Re-slurry | Chromatography is not economically viable at scale. The product is a solid, making crystallization from a suitable solvent system (e.g., Heptane/EtOAc) the preferred method. |
| Work-up | Separatory Funnel | Reactor Phase-Splits | Aqueous washes are performed directly in the reactor, and layers are separated by draining. Requires careful monitoring of the interface. |
Recommended Scale-Up Protocol (500 g Scale)
-
Reactor Preparation: Set up a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition line from a metering pump. Circulate coolant through the jacket to pre-cool to 0-5 °C.
-
Charge Reactants: Charge 3-amino-2-methyl-1-propanol (500 g, 5.61 mol) and ethyl acetate (2.5 L) to the reactor. Stir until a homogenous solution is formed.
-
Boc₂O Addition: Add a 70% solution of di-tert-butyl dicarbonate in THF (~1.80 kg, 5.89 mol, 1.05 eq) via the metering pump over 1.5-2 hours. Maintain the internal temperature at <10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 3-5 hours, monitoring by an appropriate in-process control (e.g., HPLC, GC) until the starting amine is <1%.
-
Work-up:
-
Add a 10% aqueous solution of sodium bicarbonate (2.5 L) slowly to quench the reaction.
-
Stir for 20 minutes, then stop agitation and allow the layers to separate for 30 minutes.
-
Drain the lower aqueous layer.
-
Add a 20% brine solution (2.5 L), stir, and separate the aqueous layer.
-
-
Isolation & Purification:
-
Concentrate the organic layer under vacuum to approximately 1/3 of its original volume.
-
Add n-heptane (4 L) slowly while stirring. The product should begin to precipitate.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Filter the solid product and wash the cake with cold n-heptane (2 x 500 mL).
-
-
Drying: Dry the product in a vacuum oven at 35-40 °C until a constant weight is achieved. Expected yield: 85-95%.
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and can cause skin and respiratory irritation.[6][7] It can slowly decompose, especially in the presence of moisture, generating CO₂ gas.[8] Never store Boc₂O in a tightly sealed container that cannot withstand pressure buildup.[9] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be conducted in a fume hood.
-
Exotherm: The reaction is exothermic. Controlled addition and efficient cooling are essential, especially at a larger scale, to prevent a runaway reaction.
-
Pressure: The reaction generates carbon dioxide gas. Ensure the reaction vessel is adequately vented, particularly during the quench step with bicarbonate, which will also produce CO₂.
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from Carl ROTH. [Link]
-
Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from Carl ROTH. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from Fisher Scientific. [Link]
-
Novachem. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from Novachem. [Link]
- Ojima, I., & Shimizu, N. (1995). Process for preparing di-tert.-butyl dicarbonate. U.S.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from Wikipedia. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. Retrieved from Hebei Boze Chemical Co., Ltd. [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from NIH. [Link]
-
Thieme. (2011). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). Retrieved from Thieme. [Link]
-
Semantic Scholar. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from Semantic Scholar. [Link]
-
National Institutes of Health. (2023). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. Retrieved from NIH. [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a supporting information document. [Link]
-
Wikipedia. (n.d.). Ammonium carbamate. Retrieved from Wikipedia. [Link]
-
Chem-Impex. (n.d.). 2-(Boc-amino)-2-methyl-1-propanol. Retrieved from Chem-Impex. [Link]
-
Autech. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Retrieved from Autech. [Link]
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from PubChem. [Link]
-
Dana Bioscience. (n.d.). tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate 50mg. Retrieved from Dana Bioscience. [Link]
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)methylcarbamate. Retrieved from PubChem. [Link]
-
ResearchGate. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from ResearchGate. [Link]
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High-Fidelity Purification of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a pivotal intermediate in the synthesis of various pharmaceutical agents, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this carbamate intermediate using silica gel column chromatography. We delve into the causality behind methodological choices, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. This guide is designed to equip researchers, scientists, and process chemists with a robust, reproducible, and scalable purification strategy.
Introduction: The Critical Role of Purification
In multi-step organic synthesis, particularly within drug development pipelines, the purification of intermediates is a critical control point. The subject of this guide, this compound, contains both a polar hydroxyl group and a moderately non-polar Boc-protecting group. This amphiphilic nature can lead to challenging separations from non-polar starting materials or highly polar by-products.
Column chromatography is a cornerstone technique for purification, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] For this specific molecule, we employ normal-phase chromatography, utilizing polar silica gel as the stationary phase. The separation principle relies on the polar hydroxyl group of our target molecule forming transient hydrogen bonds with the silanol groups (Si-OH) on the silica surface, temporarily retarding its movement down the column. Non-polar impurities will have minimal interaction and elute quickly, while more polar impurities will interact more strongly and elute later.[3]
Foundational Principle: Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for column chromatography, allowing for the efficient screening of mobile phase compositions.[3] The goal is to find a solvent system where the target compound has a Retardation Factor (Rƒ) between 0.2 and 0.4, ensuring good separation from impurities.[4]
Protocol 1: TLC Method Development
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the origin line.
-
Solvent System Screening: Prepare a series of developing solvents (eluents) with varying polarities. Good starting points for this molecule include mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).[5]
-
Initial Screening Systems:
-
20% Ethyl Acetate / 80% Hexane
-
30% Ethyl Acetate / 70% Hexane
-
40% Ethyl Acetate / 60% Hexane
-
-
-
Plate Development: Place a small amount of the chosen eluent into a developing chamber with a lid and filter paper to ensure vapor saturation. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since the carbamate lacks a strong chromophore, visualization may require staining.
-
Potassium Permanganate (KMnO₄) Stain: A general stain for compounds with oxidizable groups (like alcohols).
-
Ninhydrin Stain: While typically used for primary/secondary amines, it can visualize Boc-protected amines upon heating.[4]
-
-
Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the desired product:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the Rƒ is in the optimal range (0.2-0.4). If the Rƒ is too high, decrease the polarity (less Ethyl Acetate). If it's too low, increase the polarity (more Ethyl Acetate).
| Parameter | Objective | Rationale |
| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane) | To effectively modulate the elution strength and achieve differential migration of compounds based on their polarity.[3] |
| Target Rƒ Value | 0.2 - 0.4 | An Rƒ in this range on TLC typically translates to a good separation on a column, allowing for sufficient resolution between the target compound and its impurities.[4] |
| Visualization | Chemical Staining (e.g., KMnO₄) | Necessary for compounds that are not UV-active, allowing for the detection of separated components on the TLC plate.[6] |
Scaled Purification: Flash Column Chromatography Protocol
Flash column chromatography is a technique that uses moderate pressure to accelerate the flow of the mobile phase through the column, significantly reducing purification time while maintaining high resolution.[1]
Workflow for Purification
Caption: High-level workflow for the purification of the target carbamate.
Materials and Reagents
-
Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm particle size).
-
Mobile Phase Solvents: HPLC-grade Hexane (or Heptane) and Ethyl Acetate.
-
Glassware: Chromatography column, fraction collection tubes, Erlenmeyer flasks.
-
Equipment: Flash chromatography system (or compressed air/nitrogen for manual setup), rotary evaporator.
-
Crude Sample: this compound from reaction workup.
Protocol 2: Step-by-Step Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size. A good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample.[1]
-
Prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Causality: Dry loading is superior to liquid injection for compounds with limited solubility in the initial eluent. It prevents band broadening at the top of the column, leading to sharper peaks and better separation.[4]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the mass of the crude product.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder where the crude mixture is adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Add another thin layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial, low-polarity eluent.
-
Begin the elution process by applying pressure. A gradient elution is highly recommended for complex mixtures.[3]
-
Example Gradient Profile:
-
Step 1: Elute with 2-3 column volumes of the initial solvent (e.g., 10% EtOAc/Hexane) to remove very non-polar impurities.
-
Step 2: Gradually increase the polarity of the mobile phase. For example, increase the concentration of Ethyl Acetate in 5% increments every 2 column volumes (e.g., 15%, 20%, 25% EtOAc).
-
Step 3: The target compound, with an Rƒ of ~0.3 in 30% EtOAc/Hexane, should begin to elute as the solvent composition approaches this polarity.
-
-
Collect the eluate in sequentially labeled test tubes or vials. The fraction size should be small relative to the column volume to ensure good resolution.
-
-
Monitoring and Isolation:
-
Use TLC (as described in Protocol 1) to analyze the collected fractions. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to the product.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified this compound.
-
Principle of Separation Visualized
Caption: Differential migration of compounds based on polarity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Poor Separation / Overlapping Spots | - Incorrect solvent system.- Column was overloaded.- Poor column packing (channeling). | - Re-optimize the eluent using TLC to maximize ∆Rƒ.- Reduce the amount of crude sample loaded (typically 1-5% of silica weight).- Repack the column carefully to ensure a uniform bed. |
| Compound is "Stuck" on the Column | - Eluent is not polar enough.- Compound may be degrading on acidic silica. | - Increase the polarity of the mobile phase (e.g., add a small percentage of Methanol to the Ethyl Acetate).[5]- If degradation is suspected, use silica gel neutralized with a base like triethylamine, or add ~0.5% triethylamine to the eluent.[4] |
| Streaking of Spots on TLC/Column | - Sample is too concentrated on TLC.- Compound is acidic or basic. | - Dilute the sample for TLC analysis.- For basic compounds (amines), add 0.5% triethylamine to the eluent. For acidic compounds, add 0.5% acetic acid.[4] |
Conclusion
This application note outlines a systematic and robust methodology for the purification of this compound. By grounding the protocol in the fundamental principles of chromatography and emphasizing methodical development with TLC, researchers can achieve high purity of this critical pharmaceutical intermediate. The provided protocols and troubleshooting guide serve as a comprehensive resource to ensure reproducible and successful purification outcomes, thereby upholding the stringent quality standards required in drug development.
References
-
Title: Column Chromatography: Principle, Separation of Compounds from a Mixture Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Column Chromatography Source: Organic Chemistry at CU Boulder URL: [Link]
-
Title: Column chromatography Source: Columbia University, Department of Chemistry URL: [Link]
-
Title: Chromatography to separate polar molecules? Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: Chromatography: Solvent Systems For Flash Column Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure Source: ResearchGate URL: [Link]
-
Title: How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Source: ResearchGate URL: [Link]
-
Title: VanVeller Lab Resources - How to Perform Flash Chromatography Source: Iowa State University, Department of Chemistry URL: [Link]
-
Title: Chromatography: Solvent Systems for TLC Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research Source: Autech Industry Co., Limited URL: [Link]
-
Title: Supporting Information for - General experimental details Source: The Royal Society of Chemistry URL: [Link]
Sources
The Pivotal Role of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Chiral Scaffold for Potent Therapeutics
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of enantiomerically pure and highly effective pharmaceuticals. Among these crucial intermediates, (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate has emerged as a cornerstone in the construction of complex active pharmaceutical ingredients (APIs), most notably in the class of HIV protease inhibitors. Its precisely defined stereochemistry and versatile functional groups—a hydroxyl moiety and a Boc-protected amine—provide a robust scaffold for asymmetric synthesis.
The significance of this intermediate is exemplified by its integral role in the synthesis of Darunavir, a second-generation HIV protease inhibitor.[1] The specific (R)-configuration at the methyl-bearing carbon is critical for the optimal binding of the final drug molecule to the active site of the HIV protease enzyme, highlighting the necessity of stereochemical purity in the intermediate.[2] This guide offers a comprehensive overview of the synthesis, characterization, and application of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, providing researchers and drug development professionals with detailed protocols and the scientific rationale behind the experimental choices.
The Strategic Importance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, and its presence in the title compound is a deliberate and strategic choice.[3][4] The Boc group offers a unique combination of stability and facile cleavage under specific conditions.
Causality behind the choice of Boc protection:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases, which is crucial during the subsequent synthetic transformations of the hydroxyl group.[3]
-
Mild Deprotection: The removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6] This orthogonality allows for the selective deprotection of the amine without affecting other acid-labile groups that may be present in a complex synthetic intermediate.
-
Crystallinity: The presence of the Boc group can often enhance the crystallinity of intermediates, facilitating their purification by recrystallization.
This strategic use of the Boc protecting group ensures that the amino functionality remains masked and unreactive until the desired stage of the synthesis, allowing for precise and controlled construction of the target molecule.
Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
The enantioselective synthesis of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is most effectively achieved from a readily available chiral starting material. A common and efficient strategy involves the use of (R)-alaninol as a chiral precursor. The synthesis can be logically divided into two main stages: the synthesis of the key intermediate (R)-3-amino-2-methyl-1-propanol and its subsequent Boc protection.
Part 1: Synthesis of (R)-3-Amino-2-methyl-1-propanol
A reliable method to introduce the 2-methylpropyl scaffold involves the homologation of (R)-alaninol. This multi-step process requires careful control of reaction conditions to maintain stereochemical integrity.
Experimental Protocol: Synthesis of (R)-3-Amino-2-methyl-1-propanol
Step 1: Mesylation of (R)-Alaninol
-
To a solution of (R)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Cyanide Displacement
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
-
Add sodium cyanide (1.5 eq) and stir the mixture at 60 °C for 12 hours.
-
Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography on silica gel.
Step 3: Reduction of the Nitrile
-
To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the purified nitrile in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to afford (R)-3-amino-2-methyl-1-propanol as a crude oil, which can be used directly in the next step.
Part 2: Boc Protection of (R)-3-Amino-2-methyl-1-propanol
With the chiral amino alcohol in hand, the final step is the protection of the primary amine with a Boc group. This reaction is generally high-yielding and straightforward.[5]
Experimental Protocol: Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
-
Dissolve the crude (R)-3-amino-2-methyl-1-propanol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.
-
Add sodium bicarbonate (2.0 eq) and stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate as a white solid or colorless oil.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate.
Characterization and Data Presentation
Thorough characterization of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is essential to confirm its identity, purity, and stereochemical integrity before its use in subsequent pharmaceutical synthesis.
| Parameter | Typical Value |
| Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
| Yield (Boc Protection) | >90% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | δ 4.85 (br s, 1H), 3.60-3.50 (m, 2H), 3.20-3.05 (m, 2H), 1.95-1.80 (m, 1H), 1.45 (s, 9H), 0.90 (d, J=6.8 Hz, 3H) ppm. |
| ¹³C NMR (CDCl₃) | δ 156.5, 79.2, 67.0, 45.5, 35.0, 28.4, 16.5 ppm. |
| Mass Spec (ESI+) | m/z 190.14 [M+H]⁺, 212.12 [M+Na]⁺ |
| Optical Rotation | [α]²⁰D +5 to +10° (c=1, CHCl₃) - Note: Specific rotation can vary based on enantiomeric purity. |
| Storage | Store at 2-8°C under an inert atmosphere.[5] |
Application in the Synthesis of HIV Protease Inhibitors: The Case of Darunavir
The primary and most significant application of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is as a key chiral intermediate in the synthesis of the HIV protease inhibitor, Darunavir.[2][7]
Logical Flow of Darunavir Synthesis from the Intermediate
Caption: Role of the intermediate in the synthesis of Darunavir.
In a common synthetic route, the hydroxyl group of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is first activated (e.g., by tosylation or mesylation) and then subjected to intramolecular cyclization to form a chiral epoxide. This epoxide is then opened by reaction with isobutylamine to introduce the P1' ligand of the final drug. Subsequent steps, including sulfonylation with a derivative of 4-aminobenzenesulfonyl chloride, deprotection of the Boc group, and coupling with the P2 ligand, ultimately lead to the formation of Darunavir. The precise stereochemistry of the starting intermediate is transferred through these steps to the final API, ensuring its high affinity and selectivity for the HIV protease.
Conclusion and Future Perspectives
(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate stands as a testament to the power of chiral intermediates in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile functional handles make it an invaluable tool for the construction of complex and life-saving drugs like Darunavir. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers and scientists in their efforts to develop novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks such as this will only increase, driving further innovation in the field of asymmetric synthesis and drug development.
References
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]
-
Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Iowa State University Digital Repository. [Link]
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]
- Process for the preparation of darunavir and darunavir intermediates.
- An improved process for the preparation of darunavir.
- Process for preparation of darunavir and darunavir ethanolate of fine particle size.
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Electronic Supplementary Information (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]
-
BOC Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Darunavir. PubChem. [Link]
-
Experimental Procedures. Beilstein Journal of Organic Chemistry. [Link]
-
tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. PubChem. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- Synthesis method of (R) -3-aminobutanol.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. [Link]
-
Novel process for the preparation of serinol. European Patent Office. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. PubChem. [Link]
-
Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-, HONSu: N-hydoxysuccinimide, DCC: dicyclohexylcarbodiimide, NEt3: triethylamine, Tos·Ala-OBzl (13): alanine benzyl ester p-tosylate, 4 M HCl: 4 mol/L HCl in dioxane, H2/Pd-C: hydrogenation over palladium on charcoal]. ResearchGate. [Link]
-
tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate. PubChem. [Link]
-
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate. PubChem. [Link]
- Preparation method of 2-amino-2-methyl-1-propyl alcohol.
-
Tert-butoxycarbonylalanine. PubChem. [Link]
Sources
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- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate | C19H32N2O3 | CID 9902339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Versatile Derivatization Strategies for Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: A Guide for Synthetic and Medicinal Chemists
An Application Guide:
Abstract
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable chiral building block in modern organic synthesis, prized for its bifunctional nature. The presence of a Boc-protected amine and a primary hydroxyl group makes it an ideal starting material for the construction of complex molecular architectures. This application note provides an in-depth guide to the strategic derivatization of its primary hydroxyl group. We present detailed, field-tested protocols for three key transformations: mild oxidation to the corresponding aldehyde, esterification via carbodiimide coupling, and ether formation using the Mitsunobu reaction. For each protocol, we delve into the mechanistic rationale behind the choice of reagents and conditions, offering researchers the knowledge to not only replicate these methods but also adapt them for their specific synthetic targets.
Introduction
In the landscape of drug discovery and development, the ability to rapidly generate molecular diversity from common scaffolds is paramount. This compound serves as an exemplary scaffold, frequently employed in the synthesis of pharmaceutically active compounds.[1][2][3] Its structure contains a primary amine shielded by a tert-butoxycarbonyl (Boc) group—a protecting group renowned for its stability under a wide range of conditions and its facile removal under mild acidic treatment.[3] Complementing this is a primary hydroxyl group, a versatile handle for a plethora of chemical modifications.
This guide focuses on the derivatization of this hydroxyl moiety, a critical step for introducing new functionalities, modulating physicochemical properties, and extending the molecular framework. We will explore three classes of reactions that transform the hydroxyl group into other synthetically useful functionalities: aldehydes, esters, and ethers. The protocols described herein are selected for their reliability, mildness, and broad substrate scope, ensuring compatibility with the acid-sensitive Boc protecting group.
Oxidation to the Aldehyde: Synthesis of Tert-butyl (2-methyl-3-oxopropyl)carbamate
The conversion of the primary alcohol to an aldehyde furnishes a highly valuable electrophilic intermediate, poised for carbon-carbon bond-forming reactions such as Wittig olefination, Grignard additions, or aldol condensations. The primary challenge in this transformation is preventing over-oxidation to the carboxylic acid while preserving the integrity of the Boc group. To this end, several mild oxidation systems are available.
Method Selection Rationale
Two of the most reliable and widely adopted methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Sworn oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent that operates under neutral pH and at room temperature, offering high selectivity for primary alcohols.[4][5][6][7][8] Its key advantages are the mild conditions, rapid reaction times, and straightforward workup.[6][8] However, the reagent is relatively expensive and can be shock-sensitive, requiring caution during handling, especially on a larger scale.[4]
-
Swern Oxidation: This classic method utilizes inexpensive and readily available reagents: dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine.[9][10][11][12] It is highly efficient and scalable. The main drawbacks are the requirement for cryogenic temperatures (-78 °C) to control the stability of reactive intermediates and the production of the volatile and malodorous dimethyl sulfide (DMS) as a byproduct.[11][12]
Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is ideal for small- to medium-scale synthesis where mild conditions and ease of execution are prioritized. The reaction is typically complete within a few hours at room temperature.[4][6]
Experimental Workflow: DMP Oxidation
Caption: General workflow for DMP oxidation of an alcohol.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) |
| This compound | 189.25 | 1.0 | 189 mg |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 509 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
| Saturated aq. NaHCO₃ | - | - | As needed |
| 10% aq. Na₂S₂O₃ | - | - | As needed |
Step-by-Step Protocol
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
-
To this solution, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically showing completion within 2-4 hours.[4]
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.
Protocol 1.2: Swern Oxidation
This protocol is highly effective and cost-efficient for larger-scale syntheses. Strict adherence to temperature control is critical for success.
Experimental Workflow: Swern Oxidation
Caption: General workflow for the Swern oxidation protocol.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) |
| Oxalyl chloride | 126.93 | 1.2 | 0.084 mL |
| Dimethyl sulfoxide (DMSO) | 78.13 | 2.4 | 0.17 mL |
| This compound | 189.25 | 1.0 | 189 mg |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 0.70 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | ~20 mL |
Step-by-Step Protocol
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM (~0.3 M relative to oxalyl chloride) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.2 eq.) dropwise to the cold DCM.
-
Slowly add DMSO (2.4 eq.) dropwise to the reaction mixture. Vigorous gas evolution (CO, CO₂) will be observed. Stir the mixture for 15 minutes at -78 °C.[11]
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting milky-white suspension for 30-45 minutes at -78 °C.[11]
-
Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thicker initially before thinning out.
-
Stir for an additional 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over ~20 minutes.
-
Quench the reaction with water. Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Esterification of the Hydroxyl Group
Esterification is a fundamental transformation that allows for the introduction of a vast array of functionalities. The resulting esters can serve as final products or as intermediates for further reactions. The Steglich esterification is particularly well-suited for this purpose due to its mild, neutral conditions that are compatible with the Boc protecting group.[13][14]
Protocol 2.1: Steglich Esterification with Benzoic Acid
This protocol uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15]
Reaction Mechanism: Steglich Esterification
Caption: Mechanism of DMAP-catalyzed Steglich esterification.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) |
| This compound | 189.25 | 1.0 | 189 mg |
| Benzoic Acid | 122.12 | 1.1 | 134 mg |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 12 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
Step-by-Step Protocol
-
In a round-bottom flask, combine this compound (1.0 eq.), benzoic acid (1.1 eq.), and DMAP (0.1 eq.).
-
Dissolve the mixture in anhydrous DCM (~0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) in one portion and stir the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC indicates consumption of the starting alcohol).
-
Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure ester.
Etherification of the Hydroxyl Group
The formation of an ether linkage provides a stable, non-hydrolyzable connection. The Mitsunobu reaction is an exceptionally mild and efficient method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with high fidelity.[16][17][18][19][20]
Protocol 3.1: Mitsunobu Reaction with p-Nitrophenol
This protocol involves the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17] The resulting phosphonium salt is then displaced by a suitable nucleophile, in this case, a phenol.
Reaction Mechanism: Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) |
| This compound | 189.25 | 1.0 | 189 mg |
| p-Nitrophenol | 139.11 | 1.2 | 167 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 393 mg |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 0.29 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |
Step-by-Step Protocol
-
Dissolve this compound (1.0 eq.), p-nitrophenol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF (~0.1 M) in a flask under a nitrogen atmosphere.[20]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[20]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired product and can be separated effectively.
Summary and Conclusion
This compound is a highly adaptable synthetic intermediate. The strategic derivatization of its primary hydroxyl group opens a gateway to a wide range of molecular structures. By employing mild and selective oxidation, robust esterification, or reliable etherification protocols, chemists can effectively transform this building block into advanced intermediates for applications in medicinal chemistry, agrochemicals, and materials science. The detailed procedures and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this versatile compound in their synthetic endeavors.
References
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
Autech. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
-
Chemistry Steps. The Mitsunobu Reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Scribd. Steglich Esterification Guide. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
National Institutes of Health. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
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- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
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- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
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HPLC analysis of "Tert-butyl (3-hydroxy-2-methylpropyl)carbamate"
An In-Depth Guide to the HPLC Analysis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
This technical guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced challenges associated with this analyte and presents robust, field-proven protocols. Our approach emphasizes scientific integrity, ensuring that the methodologies are not only accurate but also self-validating.
Introduction: The Analytical Challenge
This compound is a carbamate derivative. From an analytical perspective, the primary challenge in the HPLC analysis of this and similar compounds is the lack of a significant UV-absorbing chromophore.[1][2] Standard HPLC with UV-Visible detection, while common and inexpensive, often struggles with low sensitivity for such analytes.[1][2] This necessitates the exploration of more advanced detection strategies to achieve the required levels of sensitivity and selectivity, particularly in complex matrices encountered during drug development.
This application note will focus on a primary method utilizing post-column derivatization with fluorescence detection, a technique well-established for the analysis of carbamates.[3][4] We will also discuss alternative detection methods for laboratories with different instrumentation.
Physicochemical Properties and Chromatographic Considerations
While specific experimental data for this compound is not widely published, we can infer its properties from its structure and from data on similar compounds.[5][6][7][8]
-
Structure: The molecule contains a carbamate functional group, a hydroxyl group, and a bulky tert-butyl group.
-
Polarity: The presence of the hydroxyl and carbamate groups suggests a degree of polarity, making it suitable for reversed-phase HPLC.
-
Volatility: The compound is expected to be non-volatile, making HPLC a more suitable technique than Gas Chromatography (GC) without derivatization.[2]
-
UV Absorbance: The carbamate group itself does not possess a strong chromophore, leading to poor UV response.[1][9]
These characteristics guide the selection of an appropriate HPLC method. A reversed-phase separation is the logical starting point due to the compound's expected polarity. The key to a successful analysis lies in the detection method.
Recommended HPLC Method: Post-Column Derivatization with Fluorescence Detection
This method is based on the principles outlined in EPA Method 531.1 for the analysis of N-methylcarbamates.[3][4] The carbamate is first separated by HPLC, then hydrolyzed post-column to yield an amine, which is then reacted with o-phthalaldehyde (OPA) and a thiol to produce a highly fluorescent derivative.[3][4]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the HPLC analysis of this compound.
Detailed Protocols
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol or Thiofluor
-
Sodium hydroxide (NaOH)
-
Boric acid
-
Hydrochloric acid
3.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.3. HPLC and Post-Column Reaction Parameters
The following table summarizes the recommended starting parameters for the HPLC and post-column derivatization system.
| Parameter | Recommended Condition | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Start with a low percentage of B, ramp up as needed. | To ensure good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
| Post-Column System | ||
| Reagent 1 | 0.05 N NaOH | For online hydrolysis of the carbamate. |
| Reagent 2 | OPA/Thiol Solution | Derivatizing agent for fluorescence. |
| Reactor Tubing | Sufficient length and volume for complete reaction. | Allows for adequate reaction time. |
| Reactor Temperature | Ambient or slightly elevated | To facilitate the derivatization reaction. |
| Fluorescence Detector | ||
| Excitation Wavelength | ~330 nm | Optimal for the OPA-amine derivative.[3] |
| Emission Wavelength | ~465 nm | Optimal for the OPA-amine derivative.[4] |
3.2.4. Post-Column Derivatization Reaction
The chemical transformation in the post-column reactor is a two-step process:
Caption: Post-column hydrolysis and derivatization of the carbamate.
Alternative Detection Strategies
For laboratories not equipped with a post-column derivatization system, other "universal" detectors can be employed, although they may have different performance characteristics.
| Detector | Principle of Operation | Advantages | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Universal for non-volatile analytes; compatible with gradients.[10] | Non-linear response; requires volatile mobile phase buffers. |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles and measures the electrical charge. | Universal for non-volatile and semi-volatile analytes; better linearity than ELSD.[9][11] | Requires volatile mobile phase buffers; response can be influenced by mobile phase composition. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Highly selective and sensitive; provides structural information.[2] | Higher cost and complexity. |
| Refractive Index Detector (RID) | Measures the change in the refractive index of the eluent as the analyte passes through. | Universal detector.[1] | Not compatible with gradient elution; lower sensitivity.[1] |
Method Validation and Performance
A robust analytical method requires thorough validation. Key parameters to assess include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. A linear relationship with a correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Determined by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a single sample to determine the relative standard deviation (RSD) of the peak areas.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Expected Performance Data (Illustrative)
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| LOQ | Low ng/mL range |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peak response | Problem with post-column system (no reagent flow, incorrect pH). | Check reagent lines and pump; ensure correct reagent preparation. |
| Fluorescence detector lamp off or malfunctioning. | Check detector status and lamp life. | |
| Poor peak shape | Column degradation. | Replace the column. |
| Inappropriate mobile phase. | Optimize mobile phase composition and pH. | |
| Fluctuating baseline | Air bubbles in the system. | Degas the mobile phase and reagents. |
| Reagent precipitation. | Ensure reagents are fully dissolved and filtered. |
Conclusion
The HPLC analysis of this compound presents a challenge due to its lack of a UV chromophore. The recommended approach of reversed-phase HPLC with post-column derivatization and fluorescence detection offers a sensitive and selective solution. Alternative detectors like ELSD, CAD, and MS provide viable options depending on available instrumentation and analytical requirements. Proper method development and validation are crucial to ensure reliable and accurate results in a research and drug development setting.
References
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Varian Application Note Number 25. [Link]
-
Bentham Science Publishers. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Alzweiri, M., Al-Hiari, Y., & Abdel-Aldaem, O. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Jordan Journal of Pharmaceutical Sciences, 5(2). [Link]
-
Wiley Analytical Science. (2021, May 10). No chromophore - no problem?[Link]
-
PubChem. (n.d.). (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link]
-
PerkinElmer. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. [Link]
-
PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)methylcarbamate. [Link]
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- 5. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate | C10H21NO3 | CID 45091995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate | C8H16FNO3 | CID 105446879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl (3-hydroxypropyl)methylcarbamate | C9H19NO3 | CID 10375241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. No chromophore – no HPLC analysis? [event.on24.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: NMR Characterization of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Abstract
This application note provides a comprehensive guide to the structural characterization of tert-butyl (3-hydroxy-2-methylpropyl)carbamate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, it presents a detailed analysis and interpretation of the expected NMR spectra, supported by predicted chemical shifts and coupling constants derived from analogous structures and spectral databases. This guide is designed to serve as a practical resource for the unambiguous structural verification and purity assessment of this versatile carbamate-protected amino alcohol building block.
Introduction
This compound is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceutically active compounds. Its structure combines a primary alcohol, a secondary methyl group, and a carbamate-protected amine, offering multiple points for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group is particularly important in multi-step syntheses due to its stability under various reaction conditions and its facile removal under acidic conditions.
Given its role as a key intermediate, confirming the identity and purity of this compound is paramount. NMR spectroscopy is the most powerful technique for this purpose, providing unambiguous structural elucidation through the analysis of chemical shifts, signal multiplicities, and scalar couplings. This document outlines the essential methodologies and provides a detailed interpretation of the ¹H and ¹³C NMR spectra to ensure the reliable characterization of this compound. The synthesis of this compound has been reported in the literature, often as an intermediate in the development of novel therapeutics.[1][2]
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR spectral data, the following numbering scheme will be used for the atoms in this compound.
Caption: Workflow for NMR characterization of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation of the predicted spectral data serves as a reliable guide for signal assignment, enabling confident confirmation of the molecular structure. For unequivocal assignment, 2D NMR experiments such as COSY and HSQC are recommended to establish proton-proton and proton-carbon correlations, respectively.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Supporting Information for "Palladium-Catalyzed Carbonylative Synthesis of Carbamates from Aryl Halides and Amines". (n.d.). Royal Society of Chemistry.
-
Electronic Theses and Dissertations. (n.d.). Development and applications of phosphorus ligands in rhodium-catalyzed hydroformylation. Retrieved from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
- NMR Sample Preparation Guide. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US11248001B2 - PCSK9 inhibitors and methods of use thereof.
- Google Patents. (n.d.). WO2011071716A1 - Heterocyclic compounds containing an indole core.
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). EP 4470609 A2 - PCSK9 INHIBITORS AND METHODS OF USE THEREOF.
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
I. Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound, which is typically achieved through the Boc protection of 3-amino-2-methyl-1-propanol, can be a significant impediment to research and development timelines. This section addresses the most common issues and provides actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in a Boc protection reaction can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.
Answer:
Several key areas should be scrutinized when troubleshooting low yields:
-
Reagent Quality and Stoichiometry:
-
Purity of 3-amino-2-methyl-1-propanol: The starting amino alcohol must be pure and dry. Impurities can interfere with the reaction, and water can hydrolyze the di-tert-butyl dicarbonate ((Boc)₂O).
-
Activity of (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if not stored properly. It is advisable to use a fresh bottle or test the activity of the existing stock.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of (Boc)₂O (e.g., 1.1-1.5 equivalents) can often drive the reaction to completion. However, a large excess can complicate purification.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While a variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, the solubility of the starting materials and intermediates must be considered.[1] For amino alcohols, a biphasic system (e.g., DCM/water or dioxane/water) with a base is often effective.[1][2] The use of alcoholic solvents like methanol has been shown to enhance the rate of Boc protection for some amines.[3]
-
Base Selection: A base is typically required to neutralize the acidic byproduct and deprotonate the amine, enhancing its nucleophilicity.[4][5] Common bases include sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1][4] The choice and amount of base can significantly impact the reaction outcome.
-
Temperature and Reaction Time: Most Boc protections proceed efficiently at room temperature.[1] However, for less reactive amines or to expedite the reaction, gentle heating (e.g., 40-55°C) may be beneficial.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Extraction: Improper work-up can lead to product loss. Ensure that the pH of the aqueous layer is adjusted appropriately during extraction to minimize the solubility of the product in the aqueous phase.
-
Purification Method: While some protocols suggest that the product can be used without extensive purification, column chromatography may be necessary to remove unreacted starting materials and byproducts, especially if a high degree of purity is required.
-
Question 2: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I prevent them?
The presence of byproducts is a common cause of low yields. Understanding the potential side reactions is key to mitigating their formation.
Answer:
The primary side reaction of concern is the O-acylation of the hydroxyl group in 3-amino-2-methyl-1-propanol, leading to the formation of a dicarbonate or other O-Boc species. Additionally, the formation of ureas can occur under certain conditions.[6][7]
To minimize these side reactions:
-
Control the Stoichiometry: Using a large excess of (Boc)₂O can increase the likelihood of O-acylation. A modest excess (1.1-1.2 equivalents) is generally recommended.
-
Optimize the Base: The choice of base can influence the selectivity of the reaction. For amino alcohols, a milder base like sodium bicarbonate is often preferred over stronger, more nucleophilic bases like DMAP, which can catalyze O-acylation.[6][7]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for N-acylation over O-acylation.
-
Chemoselective Methods: Some literature suggests that certain solvent systems, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can promote chemoselective mono-N-Boc protection of amino alcohols without the formation of oxazolidinones or other byproducts.[8]
Question 3: My reaction seems to stall and does not go to completion. What can I do to improve the conversion rate?
Incomplete conversion is a frustrating issue that directly impacts yield. Several strategies can be employed to drive the reaction forward.
Answer:
If you are experiencing incomplete conversion, consider the following adjustments:
-
Increase the Equivalents of (Boc)₂O: As mentioned, a slight excess of the Boc anhydride can help to consume all of the starting amine.
-
Change the Solvent System: If solubility is an issue, switching to a different solvent or a co-solvent system may improve the reaction kinetics. For instance, adding a polar solvent like THF or methanol to a less polar solvent like DCM can enhance the solubility of the amino alcohol.[1][3]
-
Optimize the Base: Ensure that at least one equivalent of a suitable base is used to facilitate the reaction. In some cases, a catalytic amount of a stronger base like DMAP, in addition to a stoichiometric amount of a weaker base like TEA or sodium bicarbonate, can accelerate the reaction.[4] However, be mindful of the potential for increased side reactions.
-
Increase the Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate.[1] Monitor the reaction closely to avoid decomposition or the formation of byproducts.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the standard, reliable protocol for this synthesis?
A widely used and generally reliable method involves reacting 3-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate in a suitable solvent with a base. A detailed, optimized protocol is provided in Section IV.
Q2: How do I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting material (amino alcohol) and the product (Boc-protected amine). For example, a mixture of ethyl acetate and hexanes is often effective. The starting material is typically more polar and will have a lower Rf value than the product. Staining with ninhydrin can be used to visualize the primary amine starting material.
Q3: What are the best storage conditions for di-tert-butyl dicarbonate?
(Boc)₂O should be stored in a tightly sealed container in a cool, dry place, typically refrigerated (2-8 °C). It is sensitive to moisture and can decompose over time, especially at room temperature.
Q4: Can I use a different Boc-protecting agent?
While (Boc)₂O is the most common and user-friendly reagent for Boc protection, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can also be used. However, (Boc)₂O is generally preferred due to its stability and the innocuous nature of its byproducts (tert-butanol and CO₂).
Q5: Is the purification of the final product always necessary?
The need for purification depends on the requirements of the subsequent steps. For many applications, if the reaction goes to completion and the byproducts are easily removed during the aqueous work-up, the crude product may be of sufficient purity. However, for applications requiring high purity, such as in pharmaceutical synthesis, column chromatography is recommended.
III. Visualizing the Process
Reaction Pathway
The following diagram illustrates the general mechanism for the Boc protection of 3-amino-2-methyl-1-propanol.
Caption: General mechanism of Boc protection.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low yields.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
3-Amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-methyl-1-propanol (1.0 eq) in a mixture of dichloromethane and water (e.g., a 2:1 v/v ratio).
-
To this solution, add sodium bicarbonate (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane to the stirring mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
V. Data Summary
The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Setting | Rationale for High Yield | Potential Issues with Incorrect Setting |
| (Boc)₂O Stoichiometry | 1.1 - 1.2 equivalents | Drives the reaction to completion without excessive side reactions. | <1.1 eq: Incomplete conversion. >1.5 eq: Increased O-acylation, difficult purification. |
| Base | Sodium Bicarbonate (1.5-2.0 eq) | Sufficiently basic to promote the reaction while minimizing side reactions. | Stronger bases (e.g., DMAP): May catalyze O-acylation. Insufficient base: Slow or incomplete reaction. |
| Solvent | Dichloromethane / Water | Biphasic system effectively dissolves both polar and non-polar reagents. | Poor solvent choice: Incomplete dissolution of reagents, leading to a sluggish or incomplete reaction. |
| Temperature | 0 °C to Room Temperature | Provides a good balance between reaction rate and selectivity, minimizing byproducts. | High temperatures: Can lead to decreased selectivity and increased side reactions. |
| Reaction Time | 12 - 24 hours (TLC monitored) | Ensures the reaction proceeds to completion. | Too short: Incomplete reaction. Too long: Potential for product degradation (substrate dependent). |
VI. References
-
Basu, B. et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917-1923. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Chemeurope.com. Di-tert-butyl dicarbonate. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to offer reliable and actionable solutions to common experimental challenges.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the N-Boc protection of 3-amino-2-methyl-1-propanol.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
A low yield can stem from several factors, including incomplete reaction, degradation of the product, or the formation of side products. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure that the di-tert-butyl dicarbonate (Boc anhydride) is used in a slight excess (typically 1.05-1.2 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time or gentle heating (e.g., to 40°C) can improve conversion, especially if steric hindrance is a factor.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Base Selection: The choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly used to neutralize the acid formed during the reaction.[2] Ensure at least one equivalent of the base is used.
-
-
Product Degradation:
-
pH Control during Work-up: The Boc protecting group is sensitive to strong acids.[] During the aqueous work-up, avoid strongly acidic conditions. A wash with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) is recommended.[4]
-
-
Side Product Formation: (See detailed discussion in subsequent sections)
-
The formation of byproducts such as the O-Boc protected isomer, the di-Boc protected species, or cyclic carbamates will directly impact the yield of the desired product.
-
Issue 2: Presence of an Impurity with the Same Mass – Suspected O-Boc Isomer
Question: My LC-MS analysis shows a significant peak with the same mass as my product, which I suspect is the O-Boc protected isomer, Tert-butyl (3-amino-2-methylpropyl) carbonate. How can I favor N-protection over O-protection?
Answer:
The selective N-protection of amino alcohols is a common challenge due to the nucleophilicity of both the amino and hydroxyl groups. The amine is generally more nucleophilic than the alcohol, making N-acylation the kinetically favored process.[5] However, under certain conditions, O-acylation can occur.
Strategies to Enhance N-Selectivity:
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence the selectivity. Aprotic solvents like dichloromethane (DCM)[4], tetrahydrofuran (THF), or acetonitrile are generally preferred.[1]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance the kinetic selectivity for the more nucleophilic amine.[4]
-
pH: Maintaining a slightly basic pH during the reaction is crucial. The amine is more nucleophilic in its free base form.
-
-
Catalyst-Free and Alternative Catalyst Systems:
-
Several studies have shown that catalyst-free conditions in water or the use of specific catalysts can significantly improve the chemoselectivity of N-Boc protection of amino alcohols, avoiding the formation of oxazolidinones and other side products.[6] Protic ionic liquids and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have also been reported as effective catalysts for chemoselective N-Boc protection.[6][7]
-
Issue 3: Formation of a Cyclic Carbamate (Oxazolidinone)
Question: I have identified a byproduct that I believe is the cyclic carbamate, 4,4-dimethyl-5-(hydroxymethyl)oxazolidin-2-one. What causes its formation and how can I prevent it?
Answer:
The formation of a cyclic carbamate, an oxazolidinone, is a known side reaction in the Boc protection of amino alcohols, particularly under harsh conditions or with certain catalysts.[6] This intramolecular cyclization can be promoted by heat or strong bases.
Preventative Measures:
-
Mild Reaction Conditions: Avoid high temperatures and the use of strong, nucleophilic bases.
-
Chemoselective Methods: Employing reaction conditions known for their high chemoselectivity is the most effective way to prevent this side reaction. As mentioned previously, catalyst-free aqueous systems or the use of catalysts like HFIP have been shown to suppress oxazolidinone formation.[6][7]
-
Careful Work-up: Ensure the work-up procedure is performed promptly after the reaction is complete to minimize the risk of base- or heat-induced cyclization of any O-acylated intermediate.
The following diagram illustrates the desired reaction pathway versus the formation of the O-Boc and cyclic carbamate side products.
Caption: Reaction pathways in the Boc protection of 3-amino-2-methyl-1-propanol.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and effective solvents for the N-Boc protection of amines.[1] The choice may depend on the scale of the reaction and the desired work-up procedure. For improved chemoselectivity, some literature suggests using water as a solvent for catalyst-free reactions.[6]
Q2: Can I use a different base instead of triethylamine (TEA)?
A2: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIEA) or inorganic bases like sodium bicarbonate can also be used.[1] The key is to have a base that is strong enough to neutralize the generated acid but not so strong as to promote side reactions.
Q3: How do I effectively purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from unreacted starting material and less polar byproducts. The polarity of the O-Boc isomer is very similar to the desired N-Boc product, which can make chromatographic separation challenging. Careful optimization of the solvent system is crucial.
Q4: Is it possible for both the amine and the alcohol to be Boc protected?
A4: Yes, the formation of the di-Boc protected product, where both the nitrogen and oxygen atoms are acylated, is possible, especially if a large excess of Boc anhydride and a strong base or catalyst like 4-(dimethylamino)pyridine (DMAP) are used.[8] To avoid this, it is important to control the stoichiometry of the Boc anhydride (typically around 1.1 equivalents).
Q5: What are the storage conditions for this compound?
A5: The product should be stored in a cool, dry place in a tightly sealed container. It is generally stable under normal laboratory conditions.
III. Experimental Protocol: A Reliable Synthetic Procedure
This protocol provides a step-by-step method for the synthesis of this compound with a focus on minimizing side reactions.
Materials:
-
3-amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-methyl-1-propanol (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Cool the mixture to 0°C using an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis of this compound.
IV. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry | ||
| 3-amino-2-methyl-1-propanol | 1.0 equivalent | Limiting reagent |
| Di-tert-butyl dicarbonate | 1.05 - 1.2 equivalents | Ensures complete consumption of the starting amine |
| Triethylamine | 1.1 - 1.5 equivalents | Neutralizes the generated acid |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | Balances reaction rate and selectivity |
| Reaction Time | 2 - 12 hours | Monitor for completion to avoid degradation |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, good solubility of reagents |
| Typical Yield | 75 - 90% | Dependent on reaction scale and purification efficiency |
V. References
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. ([Link])
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from ([Link])
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from ([Link])
-
New Journal of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from ([Link])
-
CORE. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from ([Link])
-
PubMed. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Retrieved from ([Link])
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17291-17307. ([Link])
-
Chemical Communications. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from ([Link])
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ([Link])
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from ([Link])
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from ([Link])
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from ([Link])
-
Molbase. (n.d.). Synthesis of 2-amino-2-methylpropyl [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]. Retrieved from ([Link])
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 4. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Optimizing the Purity of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the dedicated technical support center for "Tert-butyl (3-hydroxy-2-methylpropyl)carbamate." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this crucial building block. Our focus is on delivering practical, field-proven insights to enhance the purity and yield of your target compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a fundamental understanding of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various solvents and on different stationary phases, forming the basis for rational purification design.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₉NO₃ | Indicates a relatively small molecule with heteroatoms, suggesting polarity. |
| Molecular Weight | 189.25 g/mol | Aids in mass spectrometry analysis and stoichiometric calculations. |
| Polarity | Polar | The presence of a hydroxyl (-OH) and a carbamate (N-H and C=O) group makes the molecule polar, influencing solvent selection for extraction, recrystallization, and chromatography.[1] |
| Hydrogen Bonding | Donor & Acceptor | The hydroxyl and carbamate groups can participate in hydrogen bonding, affecting its solubility in protic solvents and its retention on silica gel. |
| Physical State | Typically a low-melting solid or a viscous oil at room temperature. | This will determine whether recrystallization is a viable primary purification method. |
II. Troubleshooting Common Purity Issues
This section addresses the most frequently encountered challenges during the synthesis and purification of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Overall Yield After Synthesis and Work-up
A diminished yield can often be traced back to suboptimal reaction conditions or losses during the initial extraction phase.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting logic for low product yield.
In-depth Analysis:
-
Incomplete Reaction: The Boc protection of amines, while generally efficient, can be sluggish.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the starting amine is still present, consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The formation of byproducts is a common culprit for low yields. A primary side reaction is the formation of the di-Boc protected amine, especially if an excess of di-tert-butyl dicarbonate is used in conjunction with a strong base.[3] Careful control of stoichiometry is key.
-
Extraction Losses: Due to its polarity, this compound can have significant solubility in the aqueous phase. Using a more polar extraction solvent like ethyl acetate over less polar options like dichloromethane and increasing the number of extractions can improve recovery.
Issue 2: Persistent Impurities After Initial Purification
Even after initial purification attempts, certain impurities may co-elute or co-crystallize with the product.
Frequently Asked Questions (FAQs): Persistent Impurities
-
Q1: I see an impurity with a mass of +100 Da compared to my product in the LC-MS. What could it be?
-
A1: This is highly indicative of the di-Boc impurity , where the hydroxyl group has also been protected. This occurs if the reaction is run for too long, at elevated temperatures, or with an excess of a strong base and Boc-anhydride. To avoid this, use stoichiometric amounts of reagents and maintain a low reaction temperature (0 °C to room temperature).[3]
-
-
Q2: My NMR shows unreacted starting material, (R)-3-amino-2-methyl-1-propanol. How can I remove it?
-
A2: The starting amine is more polar than the desired product. An acidic wash of the organic layer during work-up can help remove the basic amine. If it persists, column chromatography is the most effective method for separation.
-
-
Q3: I have a greasy, non-crystalline product. What are my options?
-
A3: If recrystallization fails, column chromatography is the recommended next step. The polar nature of the product makes it well-suited for silica gel chromatography.
-
III. Step-by-Step Purification Protocols
This section provides detailed, validated protocols for the purification of this compound.
Protocol 1: Column Chromatography
Column chromatography is a highly effective method for purifying polar compounds.[4]
Experimental Workflow: Column Chromatography
Caption: Workflow for purification by column chromatography.
Detailed Steps:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is recommended, starting with a non-polar solvent system and gradually increasing the polarity. A common starting point is 10-20% ethyl acetate in hexane, gradually increasing to 50-70% ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for oils or compounds with poor solubility in the eluent, dry-loading (adsorbing the compound onto a small amount of silica gel) is highly effective.
-
Elution and Fraction Collection: Begin elution with the starting solvent mixture. Collect fractions and monitor their composition using TLC.
-
Analysis: Visualize the TLC plates under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
For products that are solids or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar molecule like this compound, solvent systems like ethyl acetate/hexane, diethyl ether/hexane, or isopropanol/water mixtures are good starting points to screen.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
IV. Characterization of Pure Product
Confirming the purity of the final product is essential. The following data can be used as a reference.
Expected NMR Data:
-
¹H NMR (in CDCl₃):
-
~0.9 ppm (d, 3H): Methyl group protons on the propyl chain.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
~1.8-2.0 ppm (m, 1H): Methine proton on the propyl chain.
-
~3.0-3.2 ppm (m, 2H): Methylene protons adjacent to the nitrogen.
-
~3.5-3.7 ppm (m, 2H): Methylene protons adjacent to the hydroxyl group.
-
Broad singlet: Hydroxyl proton (position can vary, may exchange with D₂O).
-
Broad singlet: N-H proton of the carbamate (position can vary).
-
-
¹³C NMR (in CDCl₃):
-
~16-18 ppm: Methyl carbon.
-
~28.5 ppm: Tert-butyl carbons.
-
~35-37 ppm: Methine carbon.
-
~45-47 ppm: Methylene carbon adjacent to nitrogen.
-
~65-67 ppm: Methylene carbon adjacent to the hydroxyl group.
-
~79-80 ppm: Quaternary carbon of the tert-butyl group.
-
~156-157 ppm: Carbonyl carbon of the carbamate.
-
V. Frequently Asked Questions (FAQs)
-
Q1: What is the typical appearance of pure this compound?
-
A1: It is often reported as a white to off-white solid or a colorless to pale yellow oil.
-
-
Q2: Can I use a different base for the Boc protection reaction?
-
A2: Yes, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or even aqueous sodium bicarbonate can be used.[6] The choice of base can influence the reaction rate and the formation of side products.
-
-
Q3: My product is an oil and won't crystallize. What should I do?
-
A3: If the oil is of high purity as determined by NMR and LC-MS, it can often be used as is. If purification is necessary, column chromatography is the best approach.
-
-
Q4: How can I avoid the formation of urea byproducts?
-
A4: Urea byproducts are less common in Boc protection with di-tert-butyl dicarbonate compared to syntheses using isocyanates.[3] Ensuring the reaction is performed under anhydrous conditions (if not using an aqueous system) and at a controlled temperature will minimize this risk.
-
VI. References
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
-
Supporting Information. (n.d.). 2.
-
ResearchGate. (2014). Chemoselective Boc protection of phenols and amino alcohols.
-
BLDpharm. (n.d.). 162465-50-1|(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate.
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
-
Smolecule. (n.d.). tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
-
ChemicalBook. (2023). tert-butyl (3-hydroxy-2-methylpropyl)(methyl)carbamate | 2156548-34-2.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)methylcarbamate.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
Sigma-Aldrich. (n.d.). Tert-butyl (3-hydroxypropyl)carbamate.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection - Wordpress.
Sources
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support guide for the synthesis and optimization of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate. As a key intermediate in various research and development pipelines, achieving a high-yield, high-purity synthesis of this molecule is critical. This guide is structured to provide direct, actionable advice for researchers encountering challenges in their experiments. Drawing from established chemical principles and field experience, we will address common issues in a practical question-and-answer format.
The primary synthetic route to this target molecule involves the chemoselective N-protection of 3-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction presents a classic challenge: protecting the more nucleophilic amine in the presence of a primary alcohol without inducing side reactions.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides a logical troubleshooting workflow, explaining the underlying chemistry to empower you to make informed decisions.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.
-
Incomplete Reaction: The most frequent cause is insufficient reaction time or suboptimal temperature. The Boc protection of primary amines is generally efficient, but steric hindrance around the amine or low temperatures can slow the reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amino alcohol. A common solvent system for TLC is 10-20% Methanol in Dichloromethane (DCM). If starting material is still present after the planned reaction time, consider extending it.
-
Temperature Adjustment: Most Boc protections are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature overnight is a safe and effective modification.[1] Heating is generally not recommended as it can promote side reactions.
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1-1.2 equivalents). While a large excess can drive the reaction to completion, it can also increase the likelihood of side reactions and complicates purification.
-
-
-
Side Reactions: The formation of byproducts that consume your starting material or desired product is a major contributor to low yield. The most common culprits are O-protection and urea formation (See Q2 & Q3).
-
Workup Losses: The product, being an alcohol, has moderate polarity and some water solubility. Aggressive aqueous washes or improper phase separation can lead to significant product loss.
-
Troubleshooting Steps:
-
Minimize Aqueous Washes: Perform a single wash with saturated sodium bicarbonate (NaHCO₃) solution followed by a single wash with brine.
-
Back-Extraction: After separating the aqueous layer, perform a "back-extraction" by washing the aqueous layer with a fresh portion of your organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product. Combine all organic layers for drying and concentration.
-
-
Q2: I'm observing a significant, less-polar byproduct on my TLC. Could this be O-Boc protection, and how do I prevent it?
A2: Yes, the formation of a less-polar spot is a strong indicator of O-Boc protection (forming tert-butyl (2-methyl-3-((tert-butoxycarbonyl)oxy)propyl)carbamate) or the N,O-diprotected species. While amines are significantly more nucleophilic than alcohols, O-protection can occur, especially under certain catalytic conditions.[2]
-
Causality: The primary driver of O-protection is the use of a highly effective acylation catalyst, most notably 4-(Dimethylamino)pyridine (DMAP).[3][4] DMAP reacts with Boc₂O to form a highly reactive intermediate that is less selective and can acylate both amines and alcohols.
-
Preventative Measures:
-
Avoid DMAP: For this substrate, DMAP is unnecessary and counterproductive. The inherent nucleophilicity of the primary amine is sufficient for the reaction to proceed efficiently without this catalyst.
-
Control Stoichiometry: Do not use a large excess of Boc₂O. Stick to 1.1-1.2 equivalents to minimize the availability of the reagent for the less favorable reaction with the alcohol.
-
Use a Non-Nucleophilic Base: Employ a base like triethylamine (TEA) or a bicarbonate salt. These bases are sufficient to neutralize the acid byproduct of the reaction without acting as acylation catalysts.[5]
-
Q3: My crude NMR is messy, showing multiple unexpected signals. What are the likely side reactions beyond O-protection?
A3: A complex crude mixture points to a lack of chemoselectivity. Besides O-protection, several other side reactions can occur:
-
Urea Formation: This happens when a portion of the starting amine reacts with an isocyanate intermediate, which can be formed under certain conditions, particularly with catalysts like DMAP.[4] The resulting urea is often difficult to remove.
-
N,N-di-Boc Formation: While less common for primary amines, using a strong base (like NaOH in some protocols) and a large excess of Boc₂O can lead to the formation of the doubly protected amine. This byproduct would be significantly less polar than your desired product.
-
Oxazolidinone Formation: For amino alcohols, there is a possibility of intramolecular cyclization to form a 5-membered oxazolidinone ring, although this is more prevalent under different reaction conditions (e.g., using phosgene derivatives). With Boc₂O, this is less common but can be promoted by heat.[6]
-
Troubleshooting Strategy:
-
Simplify the System: The most robust approach is to simplify the reaction conditions. The reaction of 3-amino-2-methyl-1-propanol with 1.1 eq of Boc₂O in a solvent like DCM, THF, or even a biphasic system with NaHCO₃ at room temperature is often the cleanest method.[1][7]
-
Purify Starting Materials: Ensure your starting amino alcohol is pure and your Boc₂O has not degraded (it should be a low-melting solid or clear liquid).
-
Q4: The reaction seems stalled, with a large amount of starting material remaining after 24 hours. What should I check?
A4: A stalled reaction is frustrating but usually has a clear cause.
-
Reagent Quality: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture. Confirm the quality of your reagent.
-
Insufficient Base: If using a base like NaHCO₃ in a biphasic system, ensure you have at least 1.5-2.0 equivalents and that stirring is vigorous enough to ensure proper mixing between the organic and aqueous phases. If using TEA in an anhydrous system, ensure it was added correctly.
-
Solubility Issues: While 3-amino-2-methyl-1-propanol is soluble in many organic solvents, its salt form (if the starting material is an HCl salt, for example) is not. If you start with a salt, you must use enough base to first neutralize it to the free amine before the protection reaction can occur. Using a protic co-solvent like methanol can sometimes help with the solubility of polar starting materials.[5]
-
Low Temperature: If you are running the reaction at 0 °C, and it has stalled, simply remove the ice bath and allow it to stir at ambient temperature.
Q5: I'm struggling with the column chromatography purification. What's a good starting point for a solvent system?
A5: The polarity difference between the starting material (very polar), the product (medium polarity), and non-polar byproducts is generally large enough for effective separation.
-
Recommended Solvent System: A gradient elution on silica gel is highly recommended.
-
Start Point: Begin with a non-polar system like 100% Hexanes or a 95:5 Hexanes:Ethyl Acetate mixture to elute very non-polar impurities (like any N,O-diprotected species).
-
Elute Product: Gradually increase the polarity. The product, this compound, will typically elute in a range of 30-50% Ethyl Acetate in Hexanes .
-
Strip Column: If starting material remains, it can be flushed from the column with a more polar system like 10% Methanol in DCM.
-
-
TLC Visualization: Use a potassium permanganate (KMnO₄) stain. Your product contains an alcohol, which will stain yellow/brown instantly. The carbamate may also be visualized. This is more effective than UV light, as the product lacks a strong chromophore.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the reaction, focusing on the rationale behind procedural choices.
Q1: What is the most reliable, standard protocol for synthesizing this compound?
A1: A robust and widely used method involves reacting the amine with Boc₂O in Dichloromethane (DCM) with a non-nucleophilic base. This procedure is reliable, scalable, and minimizes side reactions. A detailed protocol is provided in the next section. The core principle is the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the Boc anhydride.[8]
Q2: Which base should I choose and why?
A2: The primary role of the base is to neutralize the acidic byproducts of the reaction, driving it to completion.
-
Triethylamine (TEA): An excellent choice for anhydrous conditions. It's an organic-soluble, non-nucleophilic base that is easily removed under vacuum. Use 1.2-1.5 equivalents.
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): The best choice for aqueous or biphasic systems. They are inexpensive, safe, and easily removed during the aqueous workup. Their use ensures the reaction medium does not become strongly basic, which can prevent some side reactions.[7]
-
Bases to Avoid: Strong bases like NaOH or KOH are generally not recommended as they can promote hydrolysis of the Boc₂O and other side reactions. As discussed, DMAP should be avoided to prevent O-protection.[4]
Q3: What is the optimal solvent for this Boc protection?
A3: The choice of solvent is flexible, and the optimal choice may depend on the scale and available equipment.
-
Dichloromethane (DCM): An excellent, general-purpose solvent. It dissolves the starting materials and product well and is unreactive.[1]
-
Tetrahydrofuran (THF): Another good aprotic solvent choice.
-
Methanol (MeOH) or Ethanol (EtOH): Protic solvents can be used and have been shown to accelerate N-Boc protection of some amines.[9] A mixture of MeOH, water, and TEA is a reported condition that can work well, especially if the starting amine has poor solubility in aprotic solvents.[5]
-
Biphasic (DCM/Water or THF/Water): Using an inorganic base like NaHCO₃ in water with an organic solvent is a very clean and effective method, simplifying the workup.
Q4: How does temperature influence the reaction's success?
A4: Temperature is a critical parameter for controlling selectivity.
-
0 °C to Room Temperature: This is the ideal range. Starting the reaction at 0 °C (by adding the Boc₂O slowly to the cooled solution of amine and base) helps to control the initial exotherm and can improve selectivity. The reaction can then be allowed to warm to room temperature to ensure it goes to completion.[1]
-
Elevated Temperatures (>40 °C): Heating is strongly discouraged. It provides enough energy to overcome the activation barrier for undesired pathways, such as O-protection and decomposition of the Boc anhydride, leading to a less pure product mixture.
Protocols & Data
Table 1: Comparison of Common Reaction Conditions for N-Boc Protection
| Condition | Starting Material | Reagents & Stoichiometry | Solvent | Base (eq) | Temp (°C) | Time (h) | Typical Yield | Reference |
| A | 3-amino-2-methyl-1-propanol | Boc₂O (1.1 eq) | Dichloromethane (DCM) | Triethylamine (1.2 eq) | 0 to 25 | 4-16 | >90% | General Method[3] |
| B | 3-amino-2-methyl-1-propanol | Boc₂O (1.2 eq) | DCM / H₂O (1:1) | NaHCO₃ (2.0 eq) | 25 | 12-18 | >90% | Aqueous Method[7] |
| C | Aminoglycoside (example) | Boc₂O (1.6 eq) | H₂O/MeOH/TEA (10:10:7) | Triethylamine (excess) | 55 | 16 | ~95% | Protic Solvent[5] |
| D | Phenylpropylamine (example) | Boc₂O (1.1 eq) | Dichloromethane (DCM) | None | 0 to 20 | 2 | quant. | Anhydrous[1] |
Note: Condition C uses elevated temperature, which may not be suitable for this specific substrate due to the presence of the primary alcohol.
Protocol 1: Standard Anhydrous N-Boc Protection
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methyl-1-propanol (1.0 eq).
-
Dissolve the amine in Dichloromethane (DCM, approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours, monitoring the reaction progress by TLC (15% MeOH in DCM, KMnO₄ stain).
-
Upon completion (disappearance of starting material), proceed to the workup protocol.
Protocol 2: Aqueous Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x volume).
-
Water (1 x volume).
-
Saturated aqueous NaCl (brine) solution (1 x volume).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, typically as a colorless oil or white solid.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 60% Ethyl Acetate in Hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Visualizing the Workflow
The following diagram outlines the complete experimental workflow, including key decision points for troubleshooting common issues encountered during the synthesis.
Sources
- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. wuxibiology.com [wuxibiology.com]
Technical Support Center: Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Troubleshooting and Byproduct Identification Guide
Welcome to the technical support center for the synthesis and purification of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with byproduct formation during the N-Boc protection of 3-amino-2-methyl-1-propanol. Our goal is to provide field-proven insights and actionable protocols to help you identify impurities, optimize your reaction conditions, and ensure the integrity of your final product.
The protection of amines using di-tert-butyl dicarbonate (Boc₂O) is one of the most fundamental and widely used transformations in organic synthesis.[1][2] While generally robust, the reaction's success is highly dependent on substrate reactivity, reaction conditions, and the presence of multiple nucleophilic sites, as is the case with amino alcohols. This guide will address the most common issues encountered in this specific synthesis.
FAQ: Common Byproducts & Their Identification
This section addresses the most frequently asked questions regarding unexpected results during the synthesis.
Q1: I've run my reaction and the crude analysis (TLC/LC-MS) shows a significant new, less polar spot/peak in addition to my product. What is the most likely culprit?
A1: The most probable byproduct is the di-Boc protected species , tert-butyl (2-methyl-3-((tert-butoxycarbonyl)oxy)propyl)carbamate. The starting material, 3-amino-2-methyl-1-propanol, possesses two nucleophilic centers: a primary amine and a primary alcohol. While the amine is significantly more nucleophilic and reacts preferentially, forcing conditions (e.g., elevated temperature, prolonged reaction times, or use of strong bases/catalysts like DMAP) can drive the secondary, undesired O-protection of the hydroxyl group.[2] This di-protected compound will be significantly less polar than your desired mono-protected product, causing it to have a higher Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase HPLC under typical conditions.
Q2: My crude ¹H NMR spectrum is complex, showing two distinct singlets around 1.4-1.5 ppm. One is large, but the other is smaller. What does this signify?
A2: This observation is a classic indicator of a mixture containing both your desired mono-Boc product and the di-Boc byproduct.
-
Desired Product Signal: A single, sharp singlet integrating to 9 protons around 1.45 ppm, corresponding to the tert-butyl group of the N-Boc carbamate.
-
Byproduct Signal: A second singlet, also integrating to 9 protons (or 18 if you consider both Boc groups), slightly shifted from the main product's signal. This represents the tert-butyl groups of the di-Boc species. The presence of two electronically distinct Boc groups (one carbamate, one carbonate) may even lead to two separate byproduct singlets, though they are often very close.
The ratio of the integrals of these peaks provides a direct quantitative measure of the relative amounts of your product and this key byproduct in the crude mixture.
Q3: How can I definitively confirm the identity of the suspected di-Boc byproduct using mass spectrometry?
A3: High-Resolution Mass Spectrometry (HRMS) is the most effective tool for this confirmation. First, calculate the expected exact masses for the protonated molecular ions [M+H]⁺ of both the desired product and the suspected byproduct.
| Compound | Molecular Formula | Expected [M+H]⁺ (Da) | Mass Difference (Da) |
| Desired Product (Mono-Boc) | C₉H₁₉NO₃ | 190.1438 | - |
| Byproduct (Di-Boc) | C₁₄H₂₇NO₅ | 290.1962 | +100.0524 |
When you analyze your impure sample by LC-MS, look for a peak with a mass-to-charge ratio (m/z) that is exactly 100.0524 Da higher than your product's [M+H]⁺ peak. This mass difference corresponds precisely to the addition of a second Boc group (C₅H₈O₂).
Byproduct Formation: Mechanism and Mitigation
Understanding the reaction pathway is critical to minimizing byproduct formation. The primary amine is the intended target for acylation by Boc anhydride.[3] However, the hydroxyl group can also act as a nucleophile, leading to the di-protected species.
Caption: Reaction pathways for mono- and di-Boc protection.
Troubleshooting Guide: Minimizing Byproduct Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels (>5%) of di-Boc byproduct | 1. Excess Boc₂O: Using a large excess of the protecting agent drives the secondary O-acylation. 2. Elevated Temperature: Higher temperatures provide the activation energy needed for the less reactive alcohol to attack Boc₂O. 3. Use of Acylation Catalyst: Strong catalysts like 4-dimethylaminopyridine (DMAP) can accelerate O-acylation. | 1. Control Stoichiometry: Use a modest excess of Boc₂O (1.05-1.1 equivalents). Perform a small-scale trial to find the optimal amount. 2. Reduce Temperature: Run the reaction at 0 °C to room temperature. Avoid heating unless the reaction is extremely sluggish. 3. Avoid DMAP: For this substrate, a non-nucleophilic base like triethylamine (TEA) or even aqueous sodium bicarbonate is sufficient and less likely to promote O-acylation.[2] |
| Incomplete Reaction (Significant starting material remaining) | 1. Insufficient Boc₂O: Stoichiometry may be too low, or the reagent may have degraded. 2. Low Temperature/Short Time: Reaction may not have reached completion. 3. Poorly Soluble Starting Material: The amino alcohol may not be fully dissolved. | 1. Verify Reagent Quality: Use fresh Boc₂O. Add a slight excess (up to 1.2 equivalents). 2. Monitor Reaction: Track progress by TLC or LC-MS. Allow the reaction to stir overnight at room temperature if necessary. 3. Choose Appropriate Solvent: A co-solvent system like THF/water or Dichloromethane (DCM) can improve solubility.[2] |
| Difficult Purification | Similar Polarity: The mono- and di-Boc products may have close Rf values, making chromatographic separation challenging. | Optimize Chromatography: - Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 30%). - Employ a high-performance silica for better resolution. - If separation is still poor, consider derivatizing the hydroxyl group of the desired product to drastically change its polarity for separation, followed by a deprotection step. |
Experimental Protocol: Byproduct Identification Workflow
This protocol outlines the steps to analyze a crude reaction mixture to identify and characterize potential byproducts.
Caption: Step-by-step workflow for byproduct identification.
Methodology:
-
Crude Sample Preparation: After the reaction is complete, perform an aqueous workup (e.g., wash with saturated NaHCO₃ solution and brine). Dry the organic layer over Na₂SO₄, filter, and concentrate a small aliquot (approx. 10-20 mg) under reduced pressure.
-
Thin-Layer Chromatography (TLC):
-
Dissolve the crude aliquot in a small amount of DCM or Ethyl Acetate.
-
Spot the crude material on a silica gel TLC plate alongside a spot of your starting material.
-
Elute with a solvent system such as 30-40% Ethyl Acetate in Hexanes.
-
Visualize the plate using a potassium permanganate stain (which visualizes the alcohol) or ninhydrin (which visualizes the primary amine of the starting material). Note the Rf values of all spots.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the crude material in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Inject the sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Monitor for the expected m/z of the product [M+H]⁺ and any other significant ions, particularly noting any peaks with an m/z corresponding to the di-Boc byproduct.[4]
-
-
Preparative Chromatography:
-
Based on the TLC results, perform flash column chromatography on the bulk of the crude material to separate the main product from any significant impurities.
-
Collect fractions and analyze them by TLC to pool the pure product and the isolated byproduct(s).
-
-
Structural Characterization:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for the purified product and the isolated byproduct. Compare the spectra to confirm the structures.
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated byproduct for HRMS analysis to obtain an exact mass, confirming its elemental composition.
-
By following this structured approach, researchers can confidently identify reaction byproducts, adjust their synthetic strategy accordingly, and ensure the production of high-purity this compound.
References
-
Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. [Link]
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. [Link]
-
S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
-
Di Corcia, A., et al. (2000). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Reddit. Boc De-protection. [Link]
-
Dana Bioscience. tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate 50mg. [Link]
-
MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
Technical Support Center: Purification of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support center for "Tert-butyl (3-hydroxy-2-methylpropyl)carbamate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in high purity.
Introduction: The Critical Role of Purity
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The presence of both a hydroxyl group and a Boc-protected amine makes it a valuable chiral building block. However, impurities can significantly impact the yield, stereochemical integrity, and safety profile of subsequent synthetic steps. This guide provides a structured approach to identifying and removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product appears as a persistent oil, but literature suggests it should be a solid. What's causing this and how can I induce solidification?
A1: This is a frequent issue. The oily nature of your product is likely due to the presence of residual solvents or impurities that depress the melting point.
-
Causality: Even small amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or starting materials can prevent crystallization. The Boc protecting group itself can sometimes lead to amorphous or low-melting point solids that are difficult to crystallize.[1]
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum for several hours, possibly with gentle heating (30-40°C), to remove volatile solvents.
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate). Slowly add a poor solvent (e.g., hexane or pentane) dropwise while stirring vigorously. Continue adding the poor solvent until the solution becomes cloudy, then add a drop or two of the good solvent to clarify. Allow the solution to stand undisturbed, preferably at a low temperature (4°C or -20°C), to encourage crystallization.
-
Chromatography: If the above fails, it indicates the presence of non-volatile impurities. Flash column chromatography is the most effective next step.
-
Q2: My TLC analysis shows multiple spots after the reaction work-up. How do I identify them and select the right purification strategy?
A2: Multiple spots on a TLC plate are indicative of an incomplete reaction or the formation of side products. A systematic approach to identification is key.
-
Spot Identification:
-
Baseline Spot: A spot that does not move from the baseline is highly polar. This is likely the unreacted starting material, 3-amino-2-methylpropan-1-ol.
-
Main Product Spot: This will be a major spot with an intermediate Rf value.
-
High Rf Spot: A spot running close to the solvent front is non-polar. This could be unreacted di-tert-butyl dicarbonate (Boc₂O).
-
-
Purification Strategy: Flash column chromatography is the recommended method to separate these components due to their differing polarities.
Q3: My ¹H NMR spectrum is complex, with unexpected peaks. How can I decipher it?
A3: Your NMR spectrum is a powerful tool for identifying impurities.
-
Common Impurity Signals:
-
Di-tert-butyl dicarbonate (Boc₂O): A sharp singlet around 1.5 ppm.
-
tert-Butanol: A singlet around 1.3 ppm.
-
Residual Solvents: Look for characteristic peaks (e.g., DCM at ~5.3 ppm, EtOAc at ~2.0, 4.1, and 1.2 ppm).
-
-
Troubleshooting:
-
Run NMR spectra of your starting materials for direct comparison.
-
Perform a D₂O exchange experiment. The disappearance of peaks will confirm the presence of -OH and -NH protons.
-
Utilize 2D NMR techniques like COSY and HSQC for more complex spectra to establish connectivity.
-
Q4: I'm experiencing low recovery after flash column chromatography. What are the likely causes and how can I improve my yield?
A4: Low recovery from silica gel chromatography is often due to the polar nature of the hydroxyl and carbamate groups.
-
Causality: The polar -OH and -NH groups can strongly adhere to the acidic silica gel, leading to streaking on the TLC and poor recovery from the column.
-
Optimization Strategies:
-
Deactivate Silica Gel: Pre-treat your silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% in your eluent). This will neutralize the acidic sites on the silica and reduce product adsorption.
-
Optimize Eluent: Use a gradient elution. Start with a less polar solvent system (e.g., 10% EtOAc in Hexane) and gradually increase the polarity. This will first elute non-polar impurities and then your product, providing better separation and recovery.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in better band resolution compared to wet loading in a strong solvent.
-
In-Depth Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most robust method for separating the target compound from both more and less polar impurities.
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a flat, stable bed of silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of DCM or the eluent.
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the eluent (e.g., to 30%, 40%, 50% Ethyl Acetate in Hexane). The optimal gradient can be determined from prior TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis & Pooling:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique if the crude product is a solid and the impurities have different solubility profiles.[2]
-
Solvent Selection:
-
The ideal solvent system will dissolve the compound when hot but not when cold.
-
Common solvent systems for carbamates include Ethyl Acetate/Hexane, Diethyl Ether/Hexane, or Toluene.[1]
-
Test solubility in small vials before committing the bulk of your material.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot "good" solvent (e.g., Ethyl Acetate) until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent (e.g., Hexane) to remove any remaining soluble impurities.
-
Dry the crystals under a high vacuum.
-
Data Presentation & Visualization
Table 1: Common Impurities and Analytical Signatures
| Impurity | Structure | Typical TLC Rf (30% EtOAc/Hex) | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 3-amino-2-methylpropan-1-ol | H₂N-CH₂-CH(CH₃)-CH₂-OH | ~0.0 - 0.1 | Broad singlets for -NH₂ and -OH |
| Di-tert-butyl dicarbonate | (tBuOCO)₂O | ~0.8 - 0.9 | Sharp singlet at ~1.5 ppm (18H) |
| tert-Butanol | (CH₃)₃COH | ~0.5 - 0.6 | Singlet at ~1.3 ppm (9H) |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision tree for purification strategy.
Diagram 2: Troubleshooting Chromatography Issues
This diagram provides a logical flow for addressing common problems during column chromatography.
Caption: Troubleshooting common chromatography problems.
References
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Peng, Y., et al. (2011). Synthesis and characterization of novel acylhydrazone derivatives and their biological activities. Journal of Agricultural and Food Chemistry, 59(6), 2534-2539.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
Troubleshooting Guide: Deprotection of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
<Technical Support Center
Introduction
Welcome to the technical support guide for the deprotection of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in modern organic synthesis, particularly within pharmaceutical and materials science. While seemingly straightforward, the deprotection of this specific amino alcohol can present unique challenges due to the molecule's inherent properties, such as the polarity of the resulting free amine and potential side reactions involving the hydroxyl group.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during this critical synthetic step. We will explore the causality behind experimental choices, offer validated protocols, and address frequently asked questions to ensure a successful and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting this compound?
The most common and robust method for Boc deprotection is treatment with a strong acid.[1][2][3] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the industry standard.[4][5] A typical procedure involves dissolving the Boc-protected amine in DCM and adding an excess of TFA, often in a 1:1 or 1:4 TFA:DCM ratio by volume. The reaction is usually rapid, occurring at room temperature within 30 minutes to a few hours.[3] An alternative is using hydrochloric acid (HCl), often as a 4M solution in 1,4-dioxane.[6]
Q2: Why is Trifluoroacetic Acid (TFA) so commonly used?
TFA is highly effective for several reasons:
-
Strong Acidity: It readily protonates the carbamate, initiating the cleavage mechanism.[1][4][7]
-
High Solubility: It is miscible with many organic solvents, particularly DCM, ensuring a homogeneous reaction mixture.
-
Volatility: Excess TFA and the DCM solvent can be easily removed in vacuo, simplifying the initial stages of product isolation.[4]
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds through a well-established, multi-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[4][7]
-
Cleavage: This protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[4][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[1][4][7] This is often observed as bubbling in the reaction flask.
-
Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[4][7]
Q4: What is the role of a "scavenger" and do I need one?
A scavenger is a reagent added to the reaction mixture to "trap" the highly electrophilic tert-butyl cation that is generated during the deprotection.[5][8] If not trapped, this cation can cause side reactions by alkylating nucleophilic sites on your starting material or product, such as the hydroxyl group or electron-rich aromatic rings.[8]
For this compound, the risk of O-alkylation on the primary alcohol is relatively low but not impossible. More significant issues arise with more nucleophilic functional groups like indoles, thiols, or phenols.[8][9] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[5][10] Using a scavenger is a good precautionary measure, especially if downstream purification proves difficult.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem 1: Incomplete or Stalled Reaction
Question: "My TLC/LC-MS analysis shows significant starting material remaining, even after the standard reaction time. What's going wrong?"
Analysis & Solution: An incomplete reaction is one of the most common issues. The stability of the Boc group can be influenced by steric hindrance and the electronic nature of the substrate.
Possible Causes & Recommended Actions:
| Possible Cause | Explanation & Recommended Action |
| Insufficient Acid | The acid can be consumed by other basic functionalities in the molecule or by impurities. Action: Add another 0.5-1.0 equivalent of fresh TFA or HCl solution to the reaction. Monitor by TLC/LC-MS after 30 minutes.[11] |
| Low Temperature | While most Boc deprotections proceed at room temperature, sterically hindered or less reactive substrates may require more energy. Action: Gently warm the reaction mixture to 30-40°C. Be cautious if other temperature-sensitive groups are present.[11] |
| Reagent Quality | Anhydrous conditions are important. Water can compete with the carbamate for the proton, slowing the reaction. TFA can also degrade over time. Action: Use a fresh, unopened bottle of TFA. Ensure your solvent (DCM/dioxane) is anhydrous. |
| Solvent Effects | The choice of solvent can influence reaction rates. Action: If using TFA in DCM, try switching to neat (100%) TFA for a short period (15-30 min) before diluting again.[11] Alternatively, switching from a TFA/DCM system to 4M HCl in dioxane may be effective.[6][11] |
Problem 2: Formation of Unexpected Side Products
Question: "My crude NMR/LC-MS shows a new, unexpected peak. What could it be and how do I prevent it?"
Analysis & Solution: The primary culprit in side product formation is the reactive tert-butyl cation.[7][8]
Possible Side Reactions & Prevention Strategies:
| Side Reaction | Mechanism & Prevention |
| O-alkylation | The hydroxyl group of your molecule can be alkylated by the tert-butyl cation to form a tert-butyl ether. Prevention: This is the classic scenario where a scavenger is essential. Add 1-5% (v/v) of triisopropylsilane (TIS) or anisole to the reaction mixture before adding the acid.[5] TIS will reductively quench the cation to form isobutane. |
| Polymerization | The tert-butyl cation can deprotonate to form isobutylene gas, which can then polymerize under the strongly acidic conditions, leading to a sticky or oily residue.[7] Prevention: Running the reaction at a slightly lower concentration (~0.1-0.2 M) can disfavor polymerization.[1] Using a scavenger also helps by removing the initiating cation. |
Problem 3: Difficult Work-up & Product Isolation
Question: "My deprotected product, 3-amino-2-methylpropan-1-ol, is highly water-soluble. I'm losing most of it during the aqueous work-up. How can I isolate it effectively?"
Analysis & Solution: The resulting free amine is a small, polar molecule with high water solubility, making standard liquid-liquid extractions with non-polar organic solvents inefficient.
Workflow for Isolating Polar Amines:
-
Initial Acid Removal: After confirming reaction completion, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA. Co-evaporate with a solvent like toluene or more DCM (2-3 times) to azeotropically remove residual TFA.[12]
-
Avoid Aqueous Base Wash (Initially): Do not immediately perform a standard work-up with aqueous sodium bicarbonate. Your protonated amine salt is likely more soluble in the aqueous layer than the free amine is in the organic layer.
-
Isolation Strategies (Choose one):
-
Method A: Direct Precipitation/Trituration:
-
After removing TFA, dissolve the crude ammonium salt residue in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol).
-
Slowly add a less polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, ethyl acetate) until the product precipitates or crystallizes.
-
Filter the solid, wash with the less polar solvent, and dry in vacuo. This isolates the product as its TFA or HCl salt.
-
-
Method B: Solid-Phase Extraction (SPE) / Scavenger Resin:
-
After concentrating the reaction, dissolve the crude residue in a suitable solvent (e.g., methanol).
-
Pass the solution through a basic ion-exchange resin (like Amberlyst A21) or a silica-based scavenger resin (e.g., SCX cartridge).[13]
-
The resin will neutralize the TFA salt and bind the desired amine.
-
Wash the resin with the solvent (methanol) to remove non-basic impurities.
-
Elute the free amine from the resin using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).
-
Evaporate the solvent to yield the pure, neutral free amine.
-
-
Method C: Lyophilization (Freeze-Drying):
-
If the product is intended for biological applications and must be free of organic solvents, dissolve the crude salt in water, freeze the solution, and lyophilize to obtain the salt as a fluffy solid.
-
-
Visualizing the Process
Deprotection & Work-Up Workflow
The following diagram illustrates the general experimental sequence for Boc deprotection and subsequent product isolation.
Caption: General workflow for Boc deprotection.
Troubleshooting Decision Tree
Use this decision tree when your reaction does not proceed as expected.
Caption: Decision tree for troubleshooting common issues.
Validated Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration). If desired, add a scavenger such as triisopropylsilane (TIS, 0.1 eq).
-
Reaction: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC (stain with ninhydrin to visualize the free amine) or LC-MS.[11]
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Add toluene (2x the initial DCM volume) and evaporate again to remove residual TFA.
-
Isolation: Dissolve the resulting oil in a minimal amount of methanol and precipitate the TFA salt by slowly adding cold diethyl ether. Filter the resulting solid and dry under vacuum.
Protocol 2: Alternative Deprotection with HCl in Dioxane
-
Setup: Dissolve the starting material (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, then add a 4M solution of HCl in 1,4-dioxane (10-20 eq).
-
Reaction: Stir the solution at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate has formed, filter the solid directly, wash with cold dioxane or diethyl ether, and dry in vacuo. If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt. Triturate with diethyl ether to afford a pure solid.
References
-
Vertex AI Search, Boc Deprotection Mechanism - TFA - Common Organic Chemistry. 7
-
Benchchem, Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). 4
-
Master Organic Chemistry, Amine Protection and Deprotection.
-
AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis. 10
-
Benchchem, Troubleshooting incomplete Boc deprotection. 11
-
YouTube, Boc Deprotection Mechanism | Organic Chemistry. 2
-
Wikipedia, tert-Butyloxycarbonyl protecting group.
-
Medicilon, Protecting Groups in Peptide Synthesis: A Detailed Guide. 14
-
Wikipedia, Protecting group.
-
ResearchGate, How to do work-up of a BOC deprotection reaction by TFA?.
-
ScienceDirect, A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. 15
-
ResearchGate, Acid-labile protecting groups.
-
Royal Society of Chemistry, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Reddit, Removal of Boc protecting group as workup? : r/chemistry.
-
NIH, Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
-
Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
-
ACS GCI Pharmaceutical Roundtable, BOC Deprotection.
-
NIH, Sustainable Approaches for the Protection and Deprotection of Functional Groups.
-
ResearchGate, How should I deprotect Boc-amino group without breaking ester bond?.
-
Semantic Scholar, A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Royal Society of Chemistry, SUPPORTING INFORMATION.
-
Wiley-VCH, 1 Protection Reactions.
-
Fisher Scientific, Amine Protection / Deprotection.
-
ACS Publications, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
Beilstein Journals, EXPERIMENTAL PROCEDURES.
-
ResearchGate, How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility?.
-
Organic Chemistry Portal, tert-Butyl Esters.
-
Master Organic Chemistry, Protecting Groups for Amines: Carbamates.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer insights gleaned from extensive field experience to ensure your reaction proceeds to completion with high purity.
Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound can be approached through two primary synthetic routes, each with its own set of potential challenges that can lead to incomplete reactions.
Route A: The Boc protection of 3-amino-2-methyl-1-propanol. This is a direct and often preferred method.
Route B: The reduction of a carbonyl precursor, such as an aldehyde, that is already Boc-protected.
The key to a successful synthesis lies in understanding the nuances of each step and anticipating potential roadblocks. This guide will address the most frequently encountered issues for both routes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Incomplete Reaction in Boc Protection of 3-amino-2-methyl-1-propanol (Route A)
Q1: My TLC analysis shows a significant amount of unreacted 3-amino-2-methyl-1-propanol even after prolonged reaction time. What is the likely cause?
A1: The most probable cause is insufficient activation of the amine or steric hindrance from the methyl group at the 2-position. While the primary amine is generally reactive, the adjacent methyl group can slightly impede the approach of the bulky di-tert-butyl dicarbonate (Boc₂O).[1][2]
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Increase the amount of Boc₂O to 1.2-1.5 equivalents. This ensures that even with some steric hindrance, the reaction is driven towards the product.
-
Optimize the Base: The choice and amount of base are critical.[1] A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. Ensure at least 1.1 equivalents are used to effectively scavenge the acid byproduct.
-
Solvent Selection: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard.[3] Ensure your starting material is fully dissolved. If solubility is an issue, consider a solvent mixture.
-
Temperature Adjustment: While the reaction is typically run at room temperature, gentle heating to 40-50 °C can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely by TLC to avoid potential side reactions.
Q2: My TLC shows the formation of a new, non-polar spot in addition to my product and starting material. What could this be?
A2: This is likely the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-3-amino-2-methyl-1-propanol. This occurs when the initially formed mono-Boc product is deprotonated by a strong base and reacts with another molecule of Boc₂O.[1]
Preventative Measures:
-
Avoid Strong Bases: Do not use strong bases like 4-(dimethylamino)pyridine (DMAP) as the primary base, as it is known to promote di-Boc formation.[1] If used as a catalyst, limit it to 0.05-0.1 equivalents.
-
Controlled Addition of Boc₂O: Add the Boc₂O solution dropwise to the solution of the amine and base. This maintains a low concentration of the protecting agent and minimizes the chance of double addition.
Part 2: Incomplete Reduction of a Boc-Protected Carbonyl Precursor (Route B)
Q3: I am attempting to reduce a Boc-protected amino ester or carboxylic acid with sodium borohydride (NaBH₄) and the reaction is not proceeding. Why?
A3: Sodium borohydride is a mild reducing agent and is generally not effective for the reduction of esters or carboxylic acids under standard conditions.[3][4] Its selectivity is primarily for aldehydes and ketones. An incomplete reaction is expected if you are using NaBH₄ on an ester or carboxylic acid precursor.
Solutions:
-
Use a More Powerful Reducing Agent: For the reduction of esters or carboxylic acids, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required. Be aware that LiAlH₄ is a much more reactive and hazardous reagent, requiring strictly anhydrous conditions.
-
Convert to an Aldehyde First: If you wish to continue using NaBH₄, the ester or carboxylic acid must first be converted to the corresponding aldehyde.
Q4: My reduction of a Boc-protected amino aldehyde with NaBH₄ is sluggish. How can I improve the reaction rate?
A4: While NaBH₄ is generally efficient for aldehyde reductions, several factors can lead to a sluggish reaction.
Optimization Strategies:
-
Solvent Choice: The reaction is typically performed in protic solvents like methanol or ethanol. These solvents can participate in the reaction by protonating the intermediate alkoxide.[5]
-
Temperature: If the reaction is slow at room temperature, cooling to 0 °C before the addition of NaBH₄ and then allowing it to warm to room temperature is a common practice.
-
Reagent Quality: Ensure your NaBH₄ is fresh and has been stored in a desiccator. It can slowly decompose upon exposure to moisture.
Analytical Monitoring Protocols
Consistent and accurate monitoring is crucial for troubleshooting.
Thin-Layer Chromatography (TLC) Monitoring
A quick and effective way to monitor the progress of your reaction.[6][7]
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point. Adjust polarity as needed. |
| Visualization | 1. UV Light (254 nm): To visualize the Boc-protected product. 2. Ninhydrin Stain: To visualize the free amine of the starting material (will appear as a colored spot, typically purple or yellow).[6] 3. Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds, useful for visualizing all spots. |
Interpreting the TLC Plate:
-
Successful Reaction: The starting material spot (ninhydrin positive) will diminish and a new, higher Rf spot (UV active, ninhydrin negative) corresponding to the product will appear.
-
Incomplete Reaction: Both starting material and product spots will be visible.
-
Side Product Formation: The appearance of additional spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for confirming the structure of your product and assessing its purity.
Expected ¹H NMR Signals for this compound:
| Protons | Chemical Shift (ppm, approximate) | Multiplicity | Integration |
| (CH₃)₃C- | 1.45 | singlet | 9H |
| -CH(CH₃)- | 1.80 | multiplet | 1H |
| -CH₃ | 0.90 | doublet | 3H |
| -CH₂-NH- | 3.10 | multiplet | 2H |
| -CH₂-OH | 3.50 | multiplet | 2H |
| -NH- | ~5.0 | broad singlet | 1H |
| -OH | variable | broad singlet | 1H |
Key Diagnostic Signals for Troubleshooting:
-
Presence of Starting Amine (Route A): Signals corresponding to the unprotected amine will be present.
-
Presence of Aldehyde (Route B): A characteristic signal around 9.5-10.0 ppm.
-
Disappearance of the t-butyl singlet at ~1.4 ppm can be used to monitor Boc deprotection, and its appearance to confirm Boc protection.[6]
Experimental Workflow Diagrams
Troubleshooting Incomplete Boc Protection (Route A)
Caption: Decision workflow for troubleshooting incomplete Boc protection.
Synthetic Pathway and Key Checkpoints
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. osti.gov [osti.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important building block. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield, purity, and efficiency of your synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves the selective N-protection of 3-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc₂O). While this reaction is generally straightforward on a lab scale, scaling up presents unique challenges related to reaction control, by-product formation, and purification. This guide will provide in-depth solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 3-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. A base, such as triethylamine (TEA) or sodium hydroxide, is often used to facilitate the reaction. The choice of solvent and base can significantly impact the reaction rate and selectivity.[1][2]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges include:
-
Exothermic Reaction Control: The reaction of Boc₂O with the amine is exothermic, and improper heat management on a large scale can lead to side reactions and safety hazards.
-
By-product Formation: The formation of the di-Boc protected by-product and O-acylation of the hydroxyl group can become more significant at scale.
-
Purification: Removing unreacted starting materials, by-products, and residual reagents can be challenging and may require optimized crystallization or chromatography methods suitable for large quantities.
-
Reagent Addition: The rate and method of adding Boc₂O can influence the product distribution and purity.
Q3: How can I minimize the formation of the di-Boc by-product?
A3: To minimize the formation of the N,N-di-Boc by-product, consider the following:
-
Stoichiometry Control: Use a minimal excess of Boc₂O (typically 1.05-1.1 equivalents).
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent. This favors the reaction with the more nucleophilic primary amine over the less nucleophilic mono-Boc product.
-
Solvent Choice: Using protic solvents like methanol or ethanol can sometimes enhance the reaction rate with the primary amine, allowing for the use of lower equivalents of Boc₂O.[3]
Q4: Is O-acylation of the hydroxyl group a significant concern?
A4: While the amine is more nucleophilic than the hydroxyl group, O-acylation can occur, especially if a strong base like 4-dimethylaminopyridine (DMAP) is used as a catalyst and the reaction is run for an extended period. To avoid this, it is recommended to use milder bases like triethylamine or an inorganic base and to monitor the reaction progress to avoid prolonged reaction times.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Solution | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | The reaction kinetics may be slower on a larger scale due to mixing and heat transfer limitations. |
| Loss of Product during Workup | Optimize the extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to minimize the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent. | The product has some water solubility, and significant losses can occur during aqueous workup. |
| Side Reactions | Analyze the crude product to identify major by-products. Refer to the solutions for minimizing di-Boc formation and O-acylation. | Understanding the side-product profile is crucial for targeted optimization of reaction conditions. |
Problem 2: Poor Purity of the Isolated Product
| Possible Cause | Solution | Scientific Rationale |
| Presence of Unreacted 3-amino-2-methyl-1-propanol | During workup, wash the organic phase with a dilute acidic solution (e.g., 1M HCl) to remove the basic starting material. | The starting amino alcohol is basic and can be effectively removed by an acid wash. |
| Presence of Di-Boc By-product | Optimize the stoichiometry and addition rate of Boc₂O as described in the FAQs. If the by-product is already formed, it may be difficult to remove by crystallization. Flash chromatography may be necessary. | The di-Boc by-product has different polarity and may co-crystallize with the desired product. |
| Residual Boc₂O or tert-Butanol | After the reaction, quench any remaining Boc₂O with a nucleophilic amine like N,N-dimethylethylenediamine. tert-Butanol can be removed by azeotropic distillation with a suitable solvent or under high vacuum. | Unreacted Boc₂O can interfere with downstream applications, and tert-butanol can be a challenging solvent to remove completely. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is designed for a 1-mole scale synthesis.
Materials:
-
3-amino-2-methyl-1-propanol (1 mol, 89.14 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 mol, 229.25 g)
-
Triethylamine (TEA) (1.1 mol, 111.3 g, 153 mL)
-
Methanol (1 L)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-2-methyl-1-propanol in methanol (1 L).
-
Add triethylamine to the solution and cool the mixture to 0-5 °C using a circulating chiller.
-
Dissolve Boc₂O in ethyl acetate (500 mL) and add it to the dropping funnel.
-
Add the Boc₂O solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (1 L) and ethyl acetate (1 L) to the residue and stir.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
Materials:
-
Crude this compound
-
Heptane
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Slowly add heptane to the warm solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization.
-
Collect the crystals by filtration and wash them with cold heptane.
-
Dry the crystals under vacuum to a constant weight.
Visualizing the Workflow
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
Sources
Technical Support Center: Navigating Unexpected Results with Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Welcome to the technical support center for tert-butyl (3-hydroxy-2-methylpropyl)carbamate and related Boc-protected amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often unexpected challenges encountered during the synthesis, purification, and use of this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction: The Utility and Challenges of a Key Building Block
This compound is a valuable intermediate in organic synthesis, prized for its bifunctional nature, containing both a hydroxyl group and a protected amine. The tert-butyloxycarbonyl (Boc) protecting group is favored for its general stability and ease of removal under specific acidic conditions.[1][2] However, the interplay between the hydroxyl and the Boc-protected amino group on a flexible alkyl chain can lead to a unique set of challenges. This guide provides a structured approach to troubleshooting these issues, ensuring the integrity of your synthetic route and the purity of your final compounds.
Troubleshooting Guide: From Synthesis to Deprotection
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction During Boc Protection
Question: I am reacting 3-amino-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc₂O) and observing a low yield of the desired this compound. My TLC analysis shows significant starting material remaining. What could be the cause?
Answer: A low yield in Boc protection of amino alcohols often points to suboptimal reaction conditions or reagent stoichiometry. Here are the primary factors to consider:
-
Insufficient Base: The reaction of an amine with Boc₂O liberates one equivalent of acid. A base is typically required to neutralize this and drive the reaction to completion.[3] If you are using an insufficient amount of base, or a base that is too weak, the reaction medium will become acidic, protonating the starting amine and rendering it non-nucleophilic.
-
Solution: Ensure at least one equivalent of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, is used. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While dichloromethane (DCM) and tetrahydrofuran (THF) are common, for some amino alcohols, a biphasic system (e.g., dioxane/water or THF/water) can be more effective.[3]
-
Solution: If reacting in an anhydrous solvent, consider switching to a biphasic system with an inorganic base like NaHCO₃. This can improve the solubility of the amino alcohol starting material and facilitate the reaction.
-
-
Reaction Temperature: While many Boc protections proceed readily at room temperature, sluggish reactions can be gently heated (e.g., to 40°C) to improve the rate.[2]
-
Solution: Monitor the reaction by TLC and if it stalls, consider moderate heating. Be cautious not to heat excessively, as this can promote side reactions.
-
Issue 2: Appearance of an Unexpected, Less Polar Byproduct
Question: During the Boc protection of 3-amino-2-methylpropan-1-ol, I've isolated an unexpected, less polar byproduct in significant quantities. What is it and how can I avoid it?
Answer: The presence of a less polar byproduct often indicates the formation of an N,O-bis-Boc protected species or a cyclic carbamate (oxazolidinone).
-
N,O-bis-Boc Formation: If a strong base or a catalyst like 4-dimethylaminopyridine (DMAP) is used in excess, both the amine and the hydroxyl group can be acylated by Boc₂O.[4] The resulting N,O-bis-Boc compound will be significantly less polar than the desired product.
-
Solution: Avoid using catalytic DMAP if O-acylation is a concern. Use a stoichiometric amount of a milder base like NaHCO₃. If DMAP is necessary for a sluggish reaction, use it in truly catalytic amounts (1-5 mol%).
-
-
Cyclic Carbamate (Oxazolidinone) Formation: For 1,2-amino alcohols, intramolecular cyclization to form a five-membered cyclic carbamate is a common side reaction. While your substrate is a 1,3-amino alcohol, the formation of a six-membered cyclic carbamate is also possible, especially under certain conditions.[5][6]
-
Solution: This is often promoted by strong bases or high temperatures. Running the reaction at 0°C to room temperature can minimize this side reaction. Some specific methods have been developed to avoid oxazolidinone formation, for instance, by using a catalyst-free system in water.[3]
-
Issue 3: Purification Difficulties - Streaking on Silica Gel
Question: My crude this compound product streaks badly during silica gel chromatography, making separation from impurities impossible. What are my options?
Answer: The combination of a polar hydroxyl group and a moderately polar Boc-carbamate can lead to poor chromatographic behavior on silica gel. This is a common issue with polar, Boc-protected compounds.[7]
-
Cause: The free hydroxyl group can interact strongly and irreversibly with the acidic silanol groups on the silica surface, leading to tailing and streaking. The basic nature of the nitrogen in the carbamate can also contribute to this.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, coordinating solvent to your eluent.
-
Ammonia/Methanol: A common solution is to add a small percentage (0.5-2%) of ammonium hydroxide to your methanol portion of the eluent system (e.g., DCM/MeOH with NH₄OH).[7] This deactivates the acidic sites on the silica.
-
Triethylamine: Alternatively, adding 0.5-1% triethylamine to your eluent can achieve a similar effect by competing for the acidic sites.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds, as it lacks the acidic silanol groups of silica.[7]
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.[8]
-
-
Temporary Derivatization: Protect the free hydroxyl group as a silyl ether (e.g., TBDMS ether). The resulting compound will be much less polar and chromatograph cleanly on silica gel. The silyl ether can then be selectively removed with a fluoride source (e.g., TBAF) without affecting the Boc group.
-
| Purification Strategy | Advantages | Disadvantages |
| Mobile Phase Modification (NH₄OH/TEA) | Simple, requires no extra synthetic steps. | Can alter the Rf of all compounds, may not completely solve severe streaking. |
| Alumina Chromatography | Excellent for basic compounds, avoids acidic interactions. | Can have different selectivity than silica, may require different solvent systems. |
| Reverse-Phase Chromatography | Excellent for resolving polar compounds. | Requires different equipment, can be more expensive and time-consuming for solvent removal. |
| Temporary Hydroxyl Protection | Provides clean chromatography on standard silica. | Adds two steps (protection/deprotection) to the synthesis. |
Issue 4: Unexpected Deprotection or N-Boc Migration
Question: I am performing a reaction on a molecule containing the this compound moiety and I'm seeing evidence of Boc group loss or the formation of an isomer. What could be happening?
Answer: While the Boc group is generally robust, it can be labile under certain conditions, and intramolecular migrations are also possible.
-
Accidental Deprotection: The Boc group is sensitive to acid.[2] Unintentional exposure to acidic conditions, even mild ones, can lead to its removal.
-
Common Causes:
-
Using protic acids as catalysts or reagents in subsequent steps.
-
Purification by reverse-phase HPLC using trifluoroacetic acid (TFA) in the mobile phase. The acidic nature of TFA can cause partial or complete deprotection, especially during solvent evaporation.[9]
-
Generation of acidic byproducts during a reaction.
-
-
Solution: Scrupulously avoid acidic conditions if the Boc group needs to be retained. If using reverse-phase HPLC, consider a buffered mobile phase (e.g., ammonium acetate) or formic acid, which is less aggressive than TFA.[9]
-
-
N→O Boc Migration: Under strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the carbonyl of the Boc group, leading to an intramolecular migration from the nitrogen to the oxygen.[10] This results in the formation of an isomeric carbonate and a free amine.
-
Causality Diagram:
Caption: N→O Boc Migration Pathway Under Basic Conditions.
-
Solution: Avoid using very strong bases like sodium hydride (NaH) if the hydroxyl group is unprotected. If a strong base is required for a transformation elsewhere in the molecule, protect the hydroxyl group first (e.g., as a benzyl or silyl ether).
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for Boc deprotection of this compound?
A1: The most common method is treatment with a strong acid in an anhydrous organic solvent. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are highly effective and typically result in clean deprotection within 1-2 hours at room temperature.[2] The reaction produces the amine salt, carbon dioxide, and isobutylene.
Q2: During deprotection with TFA, my product seems to have an additional mass. What is this?
A2: The deprotection mechanism generates a reactive tert-butyl cation.[11] If your substrate or product contains other nucleophilic sites (e.g., thiols, indoles), this cation can alkylate them, leading to a +56 Da adduct.
-
Troubleshooting Workflow:
Caption: Troubleshooting tert-Butylation During Deprotection.
Q3: Can I selectively react with the hydroxyl group without affecting the Boc-protected amine?
A3: Yes. The Boc group is stable to most nucleophiles and bases, as well as many oxidative and reductive conditions that target alcohols.[3] For example, you can oxidize the primary alcohol to an aldehyde or carboxylic acid using reagents like PCC, PDC, or a Swern oxidation without affecting the Boc group. You can also convert it to a leaving group (e.g., a tosylate or mesylate) to perform substitution reactions.
Experimental Protocol: Boc Protection of 3-amino-2-methylpropan-1-ol
This protocol provides a reliable method for the N-Boc protection of the title compound's precursor.
Materials:
-
3-amino-2-methylpropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2-methylpropan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution, followed by the dropwise addition of saturated aqueous NaHCO₃ solution (2.0 eq).
-
Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., in 10% MeOH/DCM) until the starting material is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary (see Troubleshooting Issue 3).
References
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Available at: [Link]
-
Török, B., et al. (2021). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. RSC Advances, 11(32), 19665-19669. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Available at: [Link]
-
Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14894-14907. Available at: [Link]
-
Székely, A., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 54(72), 10134-10137. Available at: [Link]
-
Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(4), 1847–1859. Available at: [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]
-
Houlihan, F., et al. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. Available at: [Link]
-
Li, J., et al. (2009). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application. The Journal of Organic Chemistry, 74(1), 465–468. Available at: [Link]
-
Chen, J. R., & Hu, X. P. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Angewandte Chemie International Edition, 62(26), e202303487. Available at: [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]
-
Kocienski, P. J. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]
-
Booth, R. J., & Hodges, J. C. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of the American Chemical Society, 120(17), 4277–4278. Available at: [Link]
-
YouTube. (2015). Di-tert-butyl dicarbonate. Available at: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
ResearchGate. (2013). Dual protection of amino functions involving Boc. Available at: [Link]
-
Chong, J. M., & Park, S. B. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry, 67(8), 2575–2579. Available at: [Link]
-
O'Brien, P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184–1191. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
Sources
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Validation & Comparative
"Tert-butyl (3-hydroxy-2-methylpropyl)carbamate" vs other Boc protecting groups
<-33>## A Researcher's Guide to Boc Protecting Groups: A Comparative Analysis Featuring Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
In the intricate field of organic synthesis, particularly within peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and specificity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its broad stability and straightforward, acid-labile removal. However, the selection of the specific Boc-donating reagent is a critical decision that can profoundly influence reaction outcomes. This guide offers an in-depth comparison of common Boc protecting groups, with a particular focus on the nuanced characteristics of this compound.
The Indispensable Role of the Boc Group
The Boc group serves as a temporary shield for amine functionalities, mitigating their inherent nucleophilicity and basicity to prevent unwanted side reactions.[1] Its steric hindrance provides effective protection, while its electronic nature ensures stability across a wide array of reaction conditions, including exposure to most nucleophiles and bases.[2][3] The elegance of the Boc group lies in its facile deprotection, typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the amine and releases gaseous byproducts (isobutylene and carbon dioxide).[1][4]
A Comparative Overview of Boc-Donating Reagents
The installation of the Boc group can be accomplished using several reagents, each possessing a unique profile of reactivity, selectivity, and handling characteristics.
Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O)
As the most prevalent reagent for Boc protection, Boc anhydride is favored for its high reactivity, enabling the efficient protection of a diverse range of amines.[5][6] This reactivity, however, can sometimes be a drawback, potentially leading to side reactions or the formation of byproducts that complicate purification. The reaction is typically performed in the presence of a base.[5][7]
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a crystalline and stable alternative, often employed for the protection of amino acids, where it can deliver high yields and purity.[8] It is generally less reactive than Boc anhydride, which can be advantageous in terms of selectivity, but may be less effective for sterically hindered amines. The oxime byproduct is readily removed by extraction.[8]
Spotlight on this compound
This compound emerges as a specialized reagent with distinct structural features. The presence of a hydroxyl group within its backbone introduces unique properties that can be leveraged in specific synthetic strategies. While less common than Boc anhydride or Boc-ON, its utility in certain contexts warrants consideration.
Mechanistic Implications
The hydroxyl functionality in this compound can influence its reactivity profile, potentially through intramolecular interactions or by altering its solubility in various solvent systems. This can translate to enhanced selectivity or improved performance in particular reaction media.
Performance in Practice: A Comparative Look
To illustrate the practical differences between these reagents, the following table summarizes key performance indicators.
Table 1: Comparative Analysis of Boc Protection Reagents
| Feature | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | This compound |
| Reactivity | High | Moderate to High | Moderate |
| Byproducts | t-BuOH, CO₂ | 2-hydroxyimino-2-phenylacetonitrile, CO₂ | 2-methyl-1,3-propanediol, CO₂ |
| Physical State | Liquid or low-melting solid | Crystalline solid | Solid |
| Key Advantages | High reactivity, cost-effective | Crystalline, stable, clean byproducts | Potentially altered solubility and selectivity |
| Primary Applications | General amine protection | Amino acid protection | Specialized applications requiring its unique structure |
Experimental Design: A Protocol for Comparative Evaluation
The following experimental workflow provides a standardized method for comparing the efficacy of different Boc-donating reagents in the protection of a model primary amine.
Diagram 1: Workflow for Comparative Boc Protection
Caption: A generalized workflow for the comparative evaluation of Boc protection reagents.
Detailed Experimental Protocol
-
Reaction Setup: In separate round-bottom flasks, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool each reaction mixture to 0 °C using an ice bath. To each flask, slowly add a different Boc-donating reagent (1.1 equivalents): Boc anhydride, Boc-ON, or this compound.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a designated period (e.g., 2-4 hours). Monitor the progress of each reaction by thin-layer chromatography (TLC) to compare conversion rates.
-
Workup and Purification: Upon completion, quench each reaction with water. Separate the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify each crude product by flash column chromatography on silica gel. Analyze the yields and purity of the resulting N-Boc protected amine from each reaction.
Strategic Selection of a Boc Reagent
The choice of a Boc-donating reagent is a strategic decision that should be tailored to the specific requirements of the synthesis.
-
Di-tert-butyl dicarbonate (Boc₂O) is the workhorse for general amine protection, offering high reactivity and cost-effectiveness.[5][6]
-
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is a valuable alternative, particularly in peptide synthesis, where its crystallinity and the ease of byproduct removal are advantageous.[8]
-
This compound represents a more specialized tool. Its hydroxyl group may confer unique solubility properties or offer a handle for further synthetic transformations, making it a reagent of interest for specific, complex synthetic routes.
Conclusion
While Boc anhydride and Boc-ON are the most common choices for Boc protection, the availability of specialized reagents like this compound enriches the synthetic chemist's toolkit. A comprehensive understanding of the nuances of each reagent—from reactivity and selectivity to handling and cost—is crucial for the rational design and successful execution of modern organic synthesis.
References
-
Chem-Impex International. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Kure, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10138. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Dana Bioscience. (n.d.). tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate 50mg. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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A Comparative Guide to the Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Introduction: Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring a protected amine and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, including protease inhibitors and other therapeutic agents. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Methodology 1: Direct Boc-Protection of 3-amino-2-methyl-1-propanol
This is the most straightforward and commonly employed method for the synthesis of this compound. It involves the direct protection of the amino group of 3-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc-anhydride).
Reaction Principle
The lone pair of electrons on the nitrogen atom of the primary amine in 3-amino-2-methyl-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of Boc-anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of tert-butoxide and carbon dioxide, to yield the stable carbamate product. The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct.
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve 3-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
Advantages & Disadvantages
-
Advantages: This method is a single-step synthesis, making it highly efficient. It generally proceeds with high yields and the reagents are relatively inexpensive and easy to handle. The reaction conditions are mild, and the work-up procedure is straightforward.
-
Disadvantages: The primary drawback is the availability and cost of the starting material, 3-amino-2-methyl-1-propanol, especially in its chiral forms.
Methodology 2: Reduction of a Boc-Protected Amino Ester
An alternative approach involves the reduction of the ester functionality of a Boc-protected amino acid derivative, namely methyl or ethyl 3-(tert-butoxycarbonylamino)-2-methylpropanoate.
Reaction Principle
This two-step process begins with the Boc-protection and esterification of the corresponding amino acid (3-amino-2-methylpropanoic acid). The resulting ester is then reduced to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters.[1][2] The hydride from the reducing agent nucleophilically attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then eliminates an alkoxide to form an aldehyde. The aldehyde is then further reduced to the primary alcohol.[3][4]
Experimental Protocol
Step A: Synthesis of Methyl 3-(tert-butoxycarbonylamino)-2-methylpropanoate
-
Boc-Protection: 3-amino-2-methylpropanoic acid is first protected with Boc-anhydride under standard conditions, similar to those described in Methodology 1.
-
Esterification: The resulting Boc-protected carboxylic acid is then esterified, for example, by reaction with methanol in the presence of a catalytic amount of acid.
Step B: Reduction of the Ester
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 3-(tert-butoxycarbonylamino)-2-methylpropanoate (1.0 eq) in anhydrous THF is prepared.
-
Reduction: The solution is cooled to 0 °C, and a solution of lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in THF is added dropwise.
-
Stirring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The product can be purified by column chromatography.
Advantages & Disadvantages
-
Advantages: This route may be more cost-effective if the starting amino acid is significantly cheaper than the corresponding amino alcohol. It also offers flexibility in the choice of ester and reducing agent.
-
Disadvantages: This is a multi-step synthesis, which can lead to lower overall yields and increased labor. The use of highly reactive and hazardous reagents like LiAlH4 requires stringent safety precautions and anhydrous conditions.[2][3]
Comparative Analysis
| Feature | Methodology 1: Direct Boc-Protection | Methodology 2: Reduction of Boc-Protected Amino Ester |
| Starting Material | 3-amino-2-methyl-1-propanol | 3-amino-2-methylpropanoic acid |
| Number of Steps | 1 | 2 or more |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, Esterification reagents, LiAlH₄ or other strong reducing agents |
| Reaction Conditions | Mild (0 °C to room temperature) | Anhydrous, inert atmosphere, often cryogenic temperatures for reduction |
| Typical Yields | High (often >90%) | Moderate to high (dependent on both steps) |
| Safety Concerns | Relatively low | High (LiAlH₄ is pyrophoric and reacts violently with water) |
| Scalability | Generally straightforward | More complex due to the use of hazardous reagents and multiple steps |
| Cost-Effectiveness | Dependent on the cost of the amino alcohol | Potentially higher if the amino acid is significantly cheaper |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
The choice between these two synthetic methodologies for preparing this compound will largely depend on the specific needs and resources of the laboratory. For most applications, the Direct Boc-Protection of 3-amino-2-methyl-1-propanol (Methodology 1) is the superior choice due to its simplicity, high efficiency, and milder reaction conditions. However, if the cost of the starting amino alcohol is prohibitive, the Reduction of a Boc-Protected Amino Ester (Methodology 2) presents a viable, albeit more challenging, alternative. Researchers must carefully weigh the trade-offs between the number of synthetic steps, reagent safety, and overall cost when selecting the most appropriate route for their purposes.
References
- Soai, K., Oyamada, H., & Ookawa, A. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 2000-2001.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
All Acronyms. (2020). Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Chiral 1,3-Amino Alcohol Building Blocks: A Comparative Analysis of tert-Butyl (3-hydroxy-2-methylpropyl)carbamate and Its Alternatives in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the vast arsenal of chiral synthons, Boc-protected 1,3-amino alcohols are indispensable intermediates, particularly in the synthesis of complex pharmaceuticals such as HIV protease inhibitors. This guide provides an in-depth technical comparison of tert-butyl (3-hydroxy-2-methylpropyl)carbamate and its key alternatives. The objective is to furnish you with the necessary data and insights to make an informed selection for your specific synthetic needs, with a practical focus on the synthesis of intermediates for drugs like Darunavir.
Introduction to Chiral 1,3-Amino Alcohols
Chiral 1,3-amino alcohols are bifunctional molecules possessing both an amino and a hydroxyl group in a 1,3-relationship, with at least one stereocenter. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom renders the amine functionality temporarily inert, allowing for selective transformations at the hydroxyl group. This class of compounds is highly valued in asymmetric synthesis for several reasons:
-
Stereochemical Information: They introduce a defined stereocenter into the target molecule.
-
Versatile Functionality: The hydroxyl and protected amino groups can be further manipulated to construct more complex structures.
-
Role in Medicinal Chemistry: The 1,3-amino alcohol motif is a common feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties.
This guide will focus on a comparative analysis of the following key chiral 1,3-amino alcohol building blocks:
-
(R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate (the primary compound of interest)
-
(S)-tert-Butyl (3-hydroxy-2-phenylethyl)carbamate (an alternative with an aromatic substituent)
-
Other structural analogs (briefly discussed for broader context)
The performance of these building blocks will be evaluated in the context of their application in the synthesis of key intermediates for HIV protease inhibitors, a field where their utility is well-documented.
Comparative Performance in a Key Synthetic Application: Synthesis of a Darunavir Intermediate
Table 1: Comparative Performance of Chiral Building Blocks in the Synthesis of Darunavir Precursors
| Chiral Building Block Precursor | Key Synthetic Transformation | Product | Reported Yield | Key Considerations | Reference |
| (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane | Epoxide opening with isobutylamine | (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenylbutan-2-ol | ~85-90% | This is a common and high-yielding route to the core of Darunavir. The stereocenters are set in the epoxide starting material. | [1] |
| (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | Conversion to the corresponding amine followed by coupling | N/A (Used in synthesis of Darunavir analogs) | Varies | This building block introduces a different P1' ligand in Darunavir analogs. The methyl group can influence binding affinity and metabolic stability. | [2] |
| Other Chiral Amino Alcohols | Varied coupling strategies | Darunavir analogs | Varies | The choice of the amino alcohol directly dictates the nature of the P1' side chain, impacting the inhibitor's interaction with the protease. | [3] |
Analysis of Performance:
The synthesis of the Darunavir core typically proceeds via the ring-opening of a pre-formed chiral epoxide. The use of alternative chiral amino alcohols, such as (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, is more prevalent in the synthesis of Darunavir analogs. This is a strategic choice to explore how modifications at the P1' position of the inhibitor affect its activity against wild-type and drug-resistant HIV strains.[1]
The key takeaway for the researcher is that while the direct substitution of one chiral amino alcohol for another in a well-established synthesis (like that of Darunavir) may not be straightforward, the choice of a particular building block is a powerful tool for generating molecular diversity in drug discovery campaigns. The yields for the key coupling steps are generally high, indicating that the choice of the chiral amino alcohol does not inherently compromise the efficiency of the reaction, but rather directs the synthesis toward a different final compound with potentially altered biological properties.
Experimental Protocols
To provide a practical basis for the application of these chiral building blocks, detailed experimental protocols for the synthesis of the primary compound of interest and a key synthetic transformation are provided below.
Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
This protocol describes a typical synthesis of the target chiral amino alcohol from a commercially available starting material.
Workflow for the Synthesis of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
Sources
- 1. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral β-Amino Alcohols in Asymmetric Synthesis: Advantages of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the vast arsenal of chiral synthons, N-Boc-protected β-amino alcohols are indispensable precursors for the synthesis of chiral auxiliaries, catalysts, and pharmacologically active molecules. This guide provides an in-depth technical comparison of tert-butyl (3-hydroxy-2-methylpropyl)carbamate with other commonly employed β-amino alcohol synthons, supported by experimental data to inform your selection process.
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are foundational structural motifs in a wide array of biologically active compounds, including HIV protease inhibitors and various natural products.[1][2] Their utility extends to their role as precursors to chiral auxiliaries, such as Evans' oxazolidinones, which are instrumental in controlling stereochemistry in a multitude of asymmetric transformations.[3] The choice of the specific β-amino alcohol can significantly influence reaction yields, diastereoselectivity, and the ease of downstream processing. This guide will focus on a comparative analysis of this compound, a synthetically derived synthon, against amino acid-derived counterparts like N-Boc-L-alaninol and N-Boc-L-valinol.
Comparative Analysis of Key Performance Parameters
The utility of a chiral building block is assessed by a combination of factors including its performance in key reactions, ease of handling, and economic considerations. Here, we compare this compound with its alternatives in the context of synthesizing chiral oxazolidinones, a common application that serves as a reliable benchmark for performance.
Synthesis of Chiral Oxazolidinones: A Head-to-Head Comparison
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis.[] Their preparation typically involves the cyclization of a β-amino alcohol. The structure of the starting amino alcohol directly impacts the steric environment of the resulting auxiliary, influencing its effectiveness in directing stereoselective reactions.
Table 1: Comparative Performance in the Synthesis of Chiral Oxazolidinones
| Starting Material | Structure | Typical Yield of Oxazolidinone | Diastereoselectivity | Key Considerations |
| This compound | CC(C)C(CO)NC(=O)OC(C)(C)C | Good to Excellent | High | Offers a unique substitution pattern not directly accessible from natural amino acids. |
| N-Boc-L-alaninol | CC(CO)NC(=O)OC(C)(C)C | Excellent[5] | High (typically >98%) | Readily available from L-alanine; provides a methyl-substituted auxiliary.[5] |
| N-Boc-L-valinol | CC(C)C(CO)NC(=O)OC(C)(C)C | Excellent[6] | High (typically >99%) | Derived from L-valine; yields the widely used (S)-4-isopropyl-2-oxazolidinone.[7] |
While direct side-by-side comparative studies under identical conditions are not extensively published, the literature suggests that all three precursors are highly effective in producing oxazolidinones in high yields and stereoselectivity. The primary advantage of this compound lies in the unique stereochemical and electronic properties it imparts to the resulting chiral auxiliary, which is not achievable with readily available natural amino acids.
Experimental Protocols
To provide a practical context for comparison, detailed experimental protocols for the synthesis of a chiral oxazolidinone from a generic N-Boc-β-amino alcohol are provided below. This standardized procedure can be adapted for this compound and its alternatives to allow for a direct in-lab comparison.
General Procedure for the Synthesis of (S)-4-substituted-2-oxazolidinone
This protocol outlines the synthesis of a chiral oxazolidinone from an N-Boc protected β-amino alcohol, a common transformation for creating valuable chiral auxiliaries.
Workflow for Oxazolidinone Synthesis
Sources
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. N-Boc-L-alaninol | 79069-13-9 [chemicalbook.com]
- 6. N-BOC-L-Valinol, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of Chiral β-Amino Alcohols: A Comparative Guide to Overcoming the Limitations of tert-Butyl (3-Hydroxy-2-methylpropyl)carbamate
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral β-amino alcohols is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. A common building block utilized for this purpose is tert-butyl (3-hydroxy-2-methylpropyl)carbamate. However, its application is fraught with inherent limitations that can impede the efficiency, scalability, and cost-effectiveness of a synthetic campaign. This guide provides an in-depth analysis of these limitations, supported by experimental insights, and presents a comparative overview of superior modern alternatives that offer more direct and efficient pathways to the desired chiral β-amino alcohols.
The Double-Edged Sword: Understanding the Role and Drawbacks of this compound
This compound serves as a protected form of 3-amino-2-methylpropan-1-ol, a versatile chiral building block. The tert-butoxycarbonyl (Boc) protecting group is favored for its general stability and the ease of its removal under acidic conditions. However, the synthetic route to and subsequent use of this carbamate present several challenges.
Limitations in Synthesis and Application:
-
Multi-step Synthesis with Moderate Yields: The preparation of enantiomerically pure this compound often involves a multi-step sequence starting from a chiral precursor, which can be inefficient and lead to moderate overall yields.
-
Subsequent Oxidation Challenges: A primary application of this amino alcohol is its oxidation to the corresponding chiral β-amino aldehyde. This transformation frequently employs stoichiometric oxidants like the Dess-Martin periodinane (DMP).[1][2][3][4][5][6] While effective on a small scale, DMP is expensive, potentially explosive, and generates a significant amount of periodinane byproducts, complicating purification, especially on a larger scale.[1]
-
Boc-Group Associated Side Reactions: The Boc protecting group, while widely used, is not without its own set of limitations. Deprotection with strong acids can lead to the formation of a reactive tert-butyl cation. This cation can cause unwanted side reactions, such as the alkylation of sensitive functional groups within the molecule.
-
Lack of Modularity: The synthesis of derivatives with varied substitution patterns often requires a new multi-step synthesis for each analogue, lacking the modularity of more modern synthetic approaches.
A Paradigm Shift: Superior Alternatives for the Asymmetric Synthesis of β-Amino Alcohols
Recent advancements in asymmetric catalysis have provided powerful alternatives to the classical, often cumbersome, synthetic routes involving this compound. These modern methods offer direct, highly enantioselective, and modular access to a wide range of chiral β-amino alcohols.
Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings
A groundbreaking approach developed by Wang and colleagues involves the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines.[7][8][9] This method provides a direct route to vicinal β-amino alcohols with high enantioselectivity and functional group tolerance. The reaction proceeds via a radical-polar crossover mechanism, where a chiral chromium catalyst plays a trifunctional role in the chemoselective reduction of the imine, radical interception, and stereoselective addition to the aldehyde.[8]
Comparative Analysis: Traditional vs. Modern Approaches
| Feature | This compound Route | Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling |
| Synthetic Steps | Multi-step synthesis of the carbamate, followed by oxidation and further transformations. | Direct, one-step C-C bond formation and stereocenter generation. |
| Enantioselectivity | Dependent on the chiral pool starting material or resolution. | Typically high (often >90% ee) and catalytically controlled.[9] |
| Yield | Often moderate overall yields due to multiple steps. | Generally good to excellent yields. |
| Reagent Stoichiometry | Often requires stoichiometric amounts of chiral precursors and oxidants. | Catalytic amounts of the chiral chromium complex are sufficient.[8] |
| Modularity | Limited; requires separate synthesis for each new analogue. | Highly modular; a wide range of aldehydes and imines can be coupled. |
| Scalability | Can be challenging due to the use of hazardous and expensive reagents (e.g., DMP). | Potentially more scalable due to the catalytic nature of the reaction.[9] |
| Cost-Effectiveness | Can be less cost-effective due to the number of steps and expensive reagents. | Potentially more cost-effective due to fewer steps and catalytic turnover. |
Experimental Protocols
Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (A Typical Literature Procedure)
This protocol is representative of the challenges associated with the traditional approach.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: DMP is sensitive to moisture, which can lead to its decomposition and reduced efficiency.
-
Portion-wise Addition: The reaction can be exothermic, and portion-wise addition of the oxidant helps to control the reaction temperature.
-
Quenching with Thiosulfate: Sodium thiosulfate is a reducing agent that quenches the excess DMP and reduces the iodine byproducts to more soluble forms, facilitating their removal during the aqueous workup.
-
Chromatographic Purification: The periodinane byproducts can be difficult to remove completely by extraction alone, often necessitating chromatographic purification, which can be a significant drawback on a larger scale.
Protocol 2: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling (Adapted from Wang et al., J. Am. Chem. Soc. 2023)[10]
This protocol highlights the efficiency and elegance of the modern catalytic approach.
Materials:
-
Aldehyde (1.2 eq)
-
N-sulfonyl imine (1.0 eq)
-
CrCl₂ (10 mol%)
-
Chiral ligand (e.g., a specific chiral tridentate ligand, 12 mol%)
-
Manganese powder (3.0 eq)
-
TMSCl (2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., THF)
Procedure:
-
In a glovebox, to an oven-dried vial, add CrCl₂, the chiral ligand, and manganese powder.
-
Add the anhydrous, deoxygenated solvent, and stir the mixture at room temperature for 30 minutes.
-
Add the N-sulfonyl imine and TMSCl to the mixture.
-
Add the aldehyde to the reaction mixture and stir at the specified temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Glovebox and Anhydrous/Deoxygenated Conditions: The chromium catalyst and the manganese reductant are sensitive to air and moisture.
-
Manganese Powder: Serves as the stoichiometric reductant to regenerate the active Cr(II) catalyst.
-
TMSCl: Acts as an additive that can facilitate the reaction, potentially by activating the manganese or interacting with the catalyst.
-
Chiral Ligand: The choice of the chiral ligand is crucial for inducing high enantioselectivity in the C-C bond-forming step.
Visualizing the Synthetic Strategies
Caption: Comparison of synthetic pathways.
Caption: Boc-group deprotection challenges.
Conclusion and Future Outlook
While this compound has served as a useful building block, its limitations in terms of synthetic efficiency, scalability, and the generation of stoichiometric waste are significant. The advent of powerful catalytic asymmetric methods, such as the chromium-catalyzed cross aza-pinacol coupling, represents a paradigm shift in the synthesis of chiral β-amino alcohols. These modern approaches offer not only superior efficiency and stereocontrol but also greater modularity, allowing for the rapid generation of diverse libraries of these important structural motifs. For researchers and professionals in drug development, embracing these innovative catalytic strategies will be crucial for accelerating the discovery and development of new therapeutics.
References
-
Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. [Link][7][8]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link][9]
-
YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. [Link][10]
-
Chemistry LibreTexts. (2019, September 3). 10.6: Oxidation Reactions of Alcohols. [Link]
-
Wipf Group, University of Pittsburgh. (2007, March 19). Alcohol Oxidations. [Link][5]
-
Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(0), 0-0. [Link][6]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 10. youtube.com [youtube.com]
A Tale of Two Guardians: A Comparative Guide to Boc and Cbz Amine Protecting Groups
In the intricate world of organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of tools available to the modern chemist, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long stood as stalwart guardians of amine functionalities. This guide offers an in-depth, objective comparison of these two vital protecting groups, delving into their mechanisms, orthogonality, and practical applications, supported by experimental data to inform your synthetic strategy.
At a Glance: A Strategic Overview
The fundamental distinction between the Boc and Cbz protecting groups lies in their conditions for removal, a property that forms the basis of their orthogonal relationship in complex syntheses.[1][2] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically cleaved via catalytic hydrogenolysis.[2] This orthogonality is a powerful tool, enabling the selective deprotection of one amine in the presence of the other, a critical maneuver in the synthesis of polyfunctional molecules like peptides and complex natural products.[1][3]
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2][4] | Stable to acidic and basic conditions.[2] |
| Key Advantage | Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[2][5] | Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[2][6] |
| Potential Side Reactions | Alkylation of nucleophilic residues by the tert-butyl cation.[2] | Incomplete cleavage or catalyst poisoning.[2] |
The Chemistry of Protection and Deprotection: A Mechanistic Dive
Understanding the mechanisms by which these protecting groups are installed and removed is crucial for optimizing reaction conditions and troubleshooting unforeseen side reactions.
The Boc Group: An Acid-Labile Shield
The tert-butyloxycarbonyl (Boc) group is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate.[5]
Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[7][8]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Cbz Group: A Hydrogenolysis-Sensitive Guardian
The carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis.[9] It is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[10][11]
The primary method for Cbz removal is catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[2][12] This mild, neutral condition cleaves the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to furnish the free amine.[6]
Caption: Catalytic hydrogenolysis for the deprotection of a Cbz-protected amine.
Head-to-Head Comparison: Experimental Insights
The choice between Boc and Cbz often depends on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions.
Stability Under Orthogonal Conditions
The true power of these protecting groups is realized in their orthogonality. The following table summarizes their stability under the typical deprotection conditions for each other and the commonly used Fmoc group.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Boc | Acidic (e.g., TFA in CH₂Cl₂) | Cbz: Generally stable.[2] Fmoc: Stable. |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc: Generally stable.[3] Fmoc: Can be cleaved under some conditions, indicating quasi-orthogonality.[3] |
| Fmoc | Basic (e.g., 20% Piperidine in DMF) | Boc: Generally stable, though prolonged exposure can lead to cleavage.[3] Cbz: Stable.[3] |
"tert-butyl (3-hydroxy-2-methylpropyl)carbamate": A Case Study
The compound "this compound" is an example of a Boc-protected amino alcohol. Its synthesis typically involves the reaction of 2-methyl-3-aminopropan-1-ol with di-tert-butyl dicarbonate. The presence of the hydroxyl group necessitates a protecting group strategy that avoids harsh conditions that could lead to side reactions. The Boc group is well-suited for this purpose due to the mild conditions required for its introduction and its stability to many reagents used for modifications of the hydroxyl group. Deprotection would be achieved under standard acidic conditions to yield the free amino alcohol.
Experimental Protocols
Boc-Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium hydroxide (1.0 M aqueous solution) or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in the chosen organic solvent.
-
Add the base (triethylamine) or an aqueous solution of sodium hydroxide.
-
Add the di-tert-butyl dicarbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[13]
Cbz-Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]
Conclusion: A Strategic Choice
The decision to employ either the Boc or Cbz protecting group is a critical juncture in the design of a synthetic route. The acid-labile Boc group is a cornerstone of modern solid-phase peptide synthesis and offers excellent orthogonality with base-labile and hydrogenolysis-labile protecting groups.[2][5] However, the potential for side reactions from the resulting tert-butyl cation requires careful consideration, especially with sensitive substrates.[2][12]
The Cbz group, with its robust stability and mild, neutral deprotection conditions, remains an indispensable tool, particularly in solution-phase synthesis and for substrates that are sensitive to acidic or basic conditions.[2][9] Its primary limitation is its incompatibility with other reducible functional groups.[2]
Ultimately, a thorough understanding of the mechanisms, stability, and orthogonality of both the Boc and Cbz protecting groups empowers the researcher to make an informed and strategic choice, paving the way for a successful and efficient synthesis.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
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Grokipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
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YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available from: [Link]
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YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available from: [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
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StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. Available from: [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
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A Comparative Guide to the Performance of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a versatile C5 chiral synthon, with alternative amino alcohols in several fundamental reaction types. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction: The Utility of a Bifunctional Chiral Building Block
This compound possesses two key functional groups: a primary alcohol and a Boc-protected primary amine. The presence of a methyl group at the C2 position introduces an additional stereocenter and steric influence, which can be strategically exploited in asymmetric synthesis. This guide will explore its performance in oxidation, esterification (with a focus on the Mitsunobu reaction), and deprotection reactions, comparing it with structurally similar amino alcohols.
I. Oxidation of the Primary Alcohol: Accessing Chiral β-Amino Aldehydes
The oxidation of the primary alcohol in this compound provides access to the corresponding chiral β-amino aldehyde, a valuable intermediate for the synthesis of β-amino acids and other complex molecules. The key challenge in this transformation is to achieve high yields without epimerization of the adjacent stereocenter or over-oxidation to the carboxylic acid. We will compare the performance of two widely used mild oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
A. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[1][2] It is renowned for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Swern Oxidation of a Boc-Protected Amino Alcohol [3]
-
A solution of oxalyl chloride (1.5-2.0 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.0-3.0 eq.) in DCM is added dropwise, and the mixture is stirred for 15-30 minutes.
-
A solution of the Boc-protected amino alcohol (1.0 eq.) in DCM is added slowly, and the reaction is stirred for 30-60 minutes at -78 °C.
-
Triethylamine (4.0-5.0 eq.) is added dropwise, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
dot graph Swern_Oxidation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} Caption: General workflow for the Swern oxidation of a Boc-protected amino alcohol.
B. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), which offers the advantages of neutral pH, room temperature reaction, and often simpler workup.[3][4][5]
Experimental Protocol: Dess-Martin Oxidation of a Boc-Protected Amino Alcohol [6]
-
To a solution of the Boc-protected amino alcohol (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.1-1.5 eq.) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
The biphasic mixture is stirred vigorously until the layers are clear.
-
The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried and concentrated.
dot graph DMP_Oxidation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} Caption: General workflow for the Dess-Martin oxidation of a Boc-protected amino alcohol.
Performance Comparison:
| Substrate | Oxidation Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Swern | (COCl)₂, DMSO, Et₃N | -78 to RT | 2 | ~90 (expected) | [7] |
| This compound | Dess-Martin | DMP | RT | 1-3 | >95 (expected) | [4][6] |
| N-Boc-L-alaninol (unbranched) | Swern | (COCl)₂, DMSO, Et₃N | -78 to RT | 1.5 | 92 | [7] |
| N-Boc-L-alaninol (unbranched) | Dess-Martin | DMP | RT | 1 | 98 | [6] |
| N-Boc-L-valinol (branched at C2) | Dess-Martin | DMP | RT | 2 | 96 | [6] |
Analysis and Causality:
Both Swern and Dess-Martin oxidations are highly effective for the oxidation of Boc-protected amino alcohols, generally providing high yields of the corresponding aldehydes with minimal risk of epimerization.[7] The choice between the two often comes down to practical considerations.
-
Influence of the C2-Methyl Group: The presence of the methyl group in this compound is not expected to significantly hinder the oxidation of the primary alcohol under either set of conditions. The reaction center is a primary alcohol, and the steric bulk of the methyl group is relatively modest.
-
Swern Oxidation Considerations: While highly reliable, the Swern oxidation requires cryogenic temperatures and generates the foul-smelling dimethyl sulfide as a byproduct.[2] The use of oxalyl chloride also necessitates careful handling due to its toxicity and reactivity with moisture.
-
Dess-Martin Oxidation Advantages: The DMP oxidation is often preferred for its operational simplicity, being carried out at room temperature without the need for a rigorously inert atmosphere.[4] The workup, although it involves a biphasic quench, is generally straightforward. For sensitive substrates prone to epimerization, DMP is often considered the superior choice.[4]
II. Esterification of the Primary Alcohol: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of configuration.[8][9] In the context of this compound, this reaction allows for the introduction of a carboxylate group at the C3 position.
Experimental Protocol: Mitsunobu Esterification [8]
-
A solution of the Boc-protected amino alcohol (1.0 eq.), a carboxylic acid (1.1-1.5 eq.), and triphenylphosphine (PPh₃) (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) is cooled to 0 °C.
-
A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
dot graph Mitsunobu_Reaction_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} Caption: General workflow for the Mitsunobu esterification.
Performance Comparison:
| Alcohol Substrate | Carboxylic Acid | Yield (%) | Comments | Reference |
| This compound | Benzoic Acid | 85-95 (expected) | Standard primary alcohol reactivity. | [8] |
| N-Boc-L-alaninol (unbranched) | 4-Nitrobenzoic Acid | 92 | Efficient reaction. | [10] |
| N-Boc-L-valinol (branched at C2) | Benzoic Acid | 88 | Slight steric hindrance from the isopropyl group. | [10] |
| Neopentyl Alcohol (highly hindered) | Benzoic Acid | <10 | Significant steric hindrance prevents reaction. | [8] |
Analysis and Causality:
The success of the Mitsunobu reaction is sensitive to the steric environment around the alcohol.
-
Impact of the C2-Methyl Group: For this compound, the methyl group at the C2 position introduces some steric bulk near the reacting primary alcohol. However, this is generally not sufficient to significantly impede the reaction, and high yields can be expected, comparable to other unhindered primary alcohols. The performance is anticipated to be superior to more hindered substrates like N-Boc-L-valinol, where the bulkier isopropyl group is closer to the reaction center.
-
Alternative Substrates: Compared to a simple unbranched amino alcohol like N-Boc-L-alaninol, a slight decrease in reaction rate might be observed, but the final yield is likely to be comparable. The reaction is expected to be significantly more efficient than with highly hindered neopentyl-type alcohols, where the steric clash prevents the formation of the key alkoxyphosphonium intermediate.
III. Deprotection of the Boc Group: Unveiling the Primary Amine
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of conditions and its facile removal under acidic conditions.[11] Understanding the nuances of its deprotection is crucial for the successful progression of a synthetic sequence.
Experimental Protocol: Acidic Boc Deprotection [11]
-
The Boc-protected amine is dissolved in a suitable solvent (e.g., DCM, ethyl acetate, or dioxane).
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) (often used neat or as a 20-50% solution in DCM) or 4M HCl in dioxane, is added.
-
The reaction is stirred at room temperature until the deprotection is complete (typically 30 minutes to a few hours, monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure. If the product is a salt, it may be isolated by precipitation with a non-polar solvent or used directly in the next step after neutralization.
dot graph Boc_Deprotection_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} Caption: General workflow for the acidic deprotection of a Boc group.
Performance Comparison:
| Substrate | Deprotection Conditions | Time | Outcome | Reference |
| This compound | 20% TFA in DCM | 30 min | Complete deprotection expected. | [11] |
| This compound | 4M HCl in dioxane | 1-2 h | Complete deprotection expected. | [11] |
| N-Boc-aniline (less basic) | 50% TFA in DCM | 15 min | Rapid deprotection. | [11] |
| N-Boc-di-tert-butylamine (highly hindered) | Neat TFA, 50 °C | 24 h | Slow deprotection due to steric hindrance. | [11] |
Analysis and Causality:
The rate of acidic Boc deprotection is influenced by the basicity of the nitrogen atom and the steric environment around the carbamate.
-
Electronic Effects: The Boc group on the primary amine of this compound is electronically similar to that of other aliphatic primary amines. Therefore, its deprotection rate is expected to be comparable to other simple Boc-protected primary amines. It will be slower than the deprotection of more electron-rich or less hindered amines like N-Boc-aniline.
-
Steric Effects: The methyl group at the C2 position is unlikely to have a significant impact on the deprotection of the Boc group, which is attached to the C1 nitrogen. The reaction occurs at the carbamate carbonyl, which is sufficiently removed from the stereocenter. The deprotection will be significantly faster than for highly hindered amines where the approach of the acid to the carbamate is sterically disfavored.
-
Choice of Acid: TFA is generally a stronger acid than HCl and often leads to faster deprotection. However, 4M HCl in dioxane is also a very common and effective reagent. The choice may depend on the compatibility of other functional groups in the molecule with the specific acid and solvent.
Conclusion
This compound is a highly versatile and predictable chiral building block. Its performance in key synthetic transformations such as oxidation, Mitsunobu esterification, and Boc deprotection is comparable to that of other simple primary amino alcohols. The C2-methyl group does not impose significant steric hindrance on reactions at the adjacent primary alcohol or the more distant Boc-protected amine. This makes it a reliable and valuable synthon for the construction of more complex chiral molecules in pharmaceutical and materials science research. The choice of specific reaction conditions will largely depend on the desired outcome, the presence of other functional groups, and practical laboratory considerations rather than inherent limitations of this particular substrate.
References
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]
- Goodman, M., & Johnson, R. L. (1982). Synthesis and biological activity of conformationally restricted analogues of enkephalin. Journal of Medicinal Chemistry, 25(6), 605–610.
- Myers, A. G., et al. (2002). A Practical and General Method for the Dess-Martin Oxidation of Alcohols. The Journal of Organic Chemistry, 67(10), 3245-3248.
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 266.
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-
J&K Scientific LLC. (2021, March 23). Swern Oxidation. [Link]
-
Molbase. (n.d.). Synthesis of (a) Methyl 3(S)-t-butoxycarbonylamino-2(S)-hydroxy-5-methylhexanoate. [Link]
- But, T. S., & Moody, C. J. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham.
-
Wikipedia. (2023, November 29). Swern oxidation. [Link]
- Gibson, C. L., et al. (2002). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. The Journal of Organic Chemistry, 67(26), 9354–9358.
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Harvard University. (n.d.). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Chemistry Stack Exchange. (2017, March 24). Dess-Martin oxidation work up. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Davies, S. G., & Ichihara, O. (1996). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 61(18), 6126–6128.
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
- Google Patents. (n.d.). DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
-
Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]
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ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
PubMed. (2017, December 1). Reagent-free continuous thermal tert-butyl ester deprotection. [Link]
-
ResearchGate. (2025, August 6). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. [Link]
-
ScienceDirect. (n.d.). Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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A Researcher's Guide to the Structural Validation of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate and Its Derivatives
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of tert-butyl (3-hydroxy-2-methylpropyl)carbamate and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.
Introduction: The Importance of Rigorous Structural Elucidation
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of protease inhibitors and other therapeutic agents. Its structure, featuring a chiral center, a primary alcohol, and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique set of considerations for analytical validation. The Boc group, while essential for synthetic strategies, can introduce challenges in certain analytical techniques, particularly mass spectrometry. Furthermore, common synthetic transformations of the hydroxyl and carbamate functionalities lead to a variety of derivatives, each with its own analytical fingerprint.
This guide will provide a comparative analysis of the primary spectroscopic techniques used for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the expected spectral features of the parent compound and discuss how these features are altered in its common derivatives.
The Analytical Triad: NMR, MS, and FTIR in Concert
A multi-technique approach is crucial for the comprehensive validation of molecular structures. Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system of confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data for (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |
| -C(CH₃)₃ | ~1.45 | singlet | 9H | - |
| -CH(CH₃)- | ~1.80 - 1.95 | multiplet | 1H | -CH₂OH, -CH₂NH- |
| -CH₂NH- | ~3.00 - 3.20 | multiplet | 2H | -CH(CH₃)- |
| -CH₂OH | ~3.45 - 3.60 | multiplet | 2H | -CH(CH₃)- |
| -NH- | ~4.80 - 5.20 | broad singlet | 1H | - |
| -OH | Variable | broad singlet | 1H | - |
| -CH(CH₃)- | ~0.90 | doublet | 3H | -CH(CH₃)- |
Causality Behind the Chemical Shifts: The downfield shift of the protons on the carbons attached to nitrogen and oxygen (-CH₂NH- and -CH₂OH) is due to the deshielding effect of these electronegative atoms. The large singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The broadness of the -NH and -OH signals is a result of chemical exchange and quadrupole broadening.
Expected ¹³C NMR Spectral Data for (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon | Chemical Shift (δ, ppm) | Key Correlations (HSQC) |
| -C(CH₃)₃ | ~28.5 | ~1.45 ppm |
| -CH(CH₃)- | ~16.5 | ~0.90 ppm |
| -CH(CH₃)- | ~38.0 | ~1.80 - 1.95 ppm |
| -CH₂NH- | ~48.0 | ~3.00 - 3.20 ppm |
| -CH₂OH | ~66.0 | ~3.45 - 3.60 ppm |
| -C=O | ~156.0 | - |
| -C(CH₃)₃ | ~79.0 | - |
Expertise in Interpretation: The chemical shift of the carbonyl carbon (~156.0 ppm) is a hallmark of the carbamate functional group. Two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for definitively assigning proton and carbon signals and confirming the connectivity of the molecular backbone.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is useful for observing exchangeable protons like -OH and -NH.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Diagram: NMR Workflow for Structural Validation
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural insights. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.
Expected Mass Spectrum of (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 190.14.
-
Common Fragments: A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da), resulting in a fragment at m/z 134.08 [M+H-56]⁺. Another common loss is the entire Boc group (100 Da), leading to a fragment corresponding to the free amine at m/z 90.09. The loss of water from the molecular ion [M+H-H₂O]⁺ may also be observed at m/z 172.13.
Trustworthiness of Fragmentation Data: The observation of these specific neutral losses provides strong evidence for the presence of both the Boc group and a hydroxyl group. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, providing an additional layer of confirmation.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Diagram: Key Fragmentation Pathways in ESI-MS
Caption: Common ESI-MS fragmentations of the title compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
Expected FTIR Absorption Bands for (R)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (broad) | Hydroxyl group |
| N-H Stretch | 3200-3500 (medium) | Carbamate N-H |
| C-H Stretch | 2850-3000 | Aliphatic C-H |
| C=O Stretch | 1680-1720 (strong) | Carbamate carbonyl |
| N-H Bend | 1510-1550 | Amide II band |
| C-O Stretch | 1000-1250 | Alcohol and ester C-O |
Authoritative Grounding in Vibrational Modes: The strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamate. The broad O-H stretch and the distinct N-H stretch are also key diagnostic peaks. The disappearance of the N-H stretch and the appearance of new bands would be indicative of derivatization at the carbamate nitrogen. Similarly, oxidation of the primary alcohol would result in the disappearance of the O-H stretch and the appearance of a new carbonyl stretch.[1]
Experimental Protocol for FTIR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Comparison with Common Derivatives
The true power of these analytical techniques becomes evident when comparing the parent compound to its derivatives.
Oxidation Product: tert-Butyl (2-methyl-3-oxopropyl)carbamate
-
NMR: The -CH₂OH signals will disappear and be replaced by an aldehyde proton signal (~9.6 ppm). The adjacent -CH(CH₃)- proton will show a different splitting pattern.
-
MS: The molecular weight will decrease by 2 Da.
-
FTIR: The broad O-H stretch will disappear, and a new, sharp C=O stretch for the aldehyde will appear around 1720-1740 cm⁻¹.
N-Alkylated Derivative: tert-Butyl methyl(3-hydroxy-2-methylpropyl)carbamate
-
NMR: The -NH proton signal will disappear, and a new singlet for the N-methyl group will appear around 2.8-3.0 ppm.
-
MS: The molecular weight will increase by 14 Da.
-
FTIR: The N-H stretch and N-H bend will be absent.
Esterification Product: tert-Butyl (3-acetoxy-2-methylpropyl)carbamate
-
NMR: The -OH proton signal will disappear, and a new singlet for the acetyl methyl group will appear around 2.0-2.1 ppm. The -CH₂O- protons will shift downfield.
-
MS: The molecular weight will increase by 42 Da.
-
FTIR: The broad O-H stretch will disappear, and a new ester C=O stretch will appear around 1735-1750 cm⁻¹.
Challenges and Considerations
-
Boc Group Lability in MS: The Boc group can be labile under certain mass spectrometry conditions, sometimes leading to the absence or low abundance of the molecular ion.[2] Using soft ionization techniques and optimizing instrument parameters are crucial.
-
Chirality: These analytical techniques do not inherently distinguish between enantiomers. Chiral chromatography or the use of chiral shift reagents in NMR is necessary to determine enantiomeric purity.
-
Rotamers in NMR: Due to restricted rotation around the carbamate C-N bond, you may observe doubled signals in the NMR spectrum, corresponding to different rotational isomers (rotamers). This can complicate spectral interpretation.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural validation of this compound and its derivatives requires a meticulous and multi-faceted analytical approach. By leveraging the complementary information provided by NMR, MS, and FTIR, researchers can build a comprehensive and self-validating picture of their molecules. Understanding the expected spectral features and the underlying principles of each technique, as well as being aware of potential challenges, is essential for ensuring the scientific integrity of your research and advancing the development of new chemical entities.
References
-
Yang, J. W., Pan, S. C., & List, B. (2006). ASYMMETRIC MANNICH REACTION: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE. Organic Syntheses, 83, 185-192. [Link]
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]
-
Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]
Sources
The Fundamental Role of Carbamates in Amine Protection
A Senior Application Scientist's Guide to Carbamate Protecting Groups in Chemical Synthesis
In the intricate world of chemical synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and natural product synthesis, the selective modification of a single functional group within a polyfunctional molecule is a paramount challenge. The strategic use of protecting groups is the cornerstone of modern organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. Among the various protecting groups available for amines, carbamates stand out for their versatility, reliability, and tunable reactivity.
This guide provides a comparative analysis of the most commonly employed carbamate protecting groups, offering insights into their selection and application. We will delve into the mechanistic underpinnings of their stability and cleavage, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Amines are nucleophilic and basic, making them highly reactive towards a wide array of electrophiles and reaction conditions. Carbamate protecting groups mitigate this reactivity by converting the amine into a less nucleophilic and less basic urethane functionality. The general structure of a carbamate-protected amine is shown below:
Figure 1: General structure of a carbamate-protected amine.
The stability and lability of the carbamate group are dictated by the nature of the 'R'' group. This tunability allows for the development of a suite of carbamate protecting groups with orthogonal deprotection strategies, a critical aspect for the synthesis of complex molecules.
A Comparative Overview of Common Carbamate Protecting Groups
The choice of a suitable carbamate protecting group is contingent upon the overall synthetic plan, including the stability of the substrate to various reagents and the desired conditions for deprotection. Below is a comparative analysis of the most prevalent carbamate protecting groups.
| Protecting Group | Structure | Abbreviation | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc- | Boc | Strong acids (e.g., TFA, HCl) | Stable to base, catalytic hydrogenation, and mild nucleophiles. |
| Benzyloxycarbonyl | Cbz- or Z- | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids, dissolving metal reduction. | Stable to mild acids and bases. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc- | Fmoc | Base (e.g., piperidine) | Stable to acids and catalytic hydrogenation. |
| Allyloxycarbonyl | Alloc- | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger. | Stable to acidic and basic conditions. |
Table 1: Comparison of common carbamate protecting groups.
In-Depth Analysis of Carbamate Protecting Groups
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its ease of introduction and its selective removal under acidic conditions.
Mechanism of Deprotection: The deprotection of the Boc group proceeds via an E1 elimination mechanism upon protonation of the carbonyl oxygen. The resulting tert-butyl cation is scavenged by an appropriate nucleophile.
Figure 2: Simplified deprotection mechanism of the Boc group.
Experimental Protocol: Boc-Protection of Benzylamine
-
Dissolve benzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (TEA, 1.2 equiv.) or sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and unreacted Boc₂O.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Boc-protected amine.
Experimental Protocol: Boc-Deprotection
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
The Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in 1932, was a cornerstone of peptide chemistry for decades. It is stable to the acidic and basic conditions often employed in peptide synthesis, but it is readily cleaved by catalytic hydrogenation.
Mechanism of Deprotection: The deprotection of the Cbz group via catalytic hydrogenation involves the hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst.
Figure 3: Deprotection of the Cbz group by catalytic hydrogenation.
Experimental Protocol: Cbz-Protection of Glycine
-
Dissolve glycine (1.0 equiv.) in an aqueous solution of sodium hydroxide (2.0 equiv.).
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the pH between 9-10 with the addition of NaOH solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected glycine.
-
Collect the solid by filtration, wash with cold water, and dry.
Experimental Protocol: Cbz-Deprotection
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions, which allows for the use of acid-labile side-chain protecting groups and linkers to the solid support.
Mechanism of Deprotection: The deprotection of the Fmoc group is a base-catalyzed β-elimination (E1cB mechanism). The acidic proton at the C9 position of the fluorenyl ring is abstracted by a base, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.
Figure 4: Simplified deprotection mechanism of the Fmoc group.
Experimental Protocol: Fmoc-Protection of an Amino Acid
-
Dissolve the amino acid (1.0 equiv.) in a mixture of dioxane and aqueous sodium carbonate solution.
-
Add Fmoc-succinimide (Fmoc-OSu, 1.05 equiv.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amino acid.
Experimental Protocol: Fmoc-Deprotection in SPPS
-
Swell the Fmoc-protected amino acid resin in a suitable solvent like dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The deprotected amine on the resin is now ready for the next coupling step.
The Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile protecting groups. It is removed under neutral conditions using a palladium(0) catalyst. This makes it particularly valuable in complex syntheses where multiple protecting groups are required.
Mechanism of Deprotection: The deprotection of the Alloc group involves the formation of a π-allyl palladium complex. This complex is then attacked by a nucleophilic scavenger, regenerating the Pd(0) catalyst and releasing the free amine.
Figure 5: Simplified deprotection mechanism of the Alloc group.
Experimental Protocol: Alloc-Protection of an Amine
-
Dissolve the amine (1.0 equiv.) in DCM.
-
Add allyl chloroformate (Alloc-Cl, 1.1 equiv.) and a base such as pyridine or TEA (1.2 equiv.) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup, dry the organic layer, and concentrate to yield the Alloc-protected amine.
Experimental Protocol: Alloc-Deprotection
-
Dissolve the Alloc-protected amine in a degassed solvent like DCM or THF.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add a scavenger, such as dimedone, morpholine, or phenylsilane (excess).
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst and scavenger byproducts.
-
Concentrate the filtrate to obtain the deprotected amine.
Concluding Remarks
The selection of an appropriate carbamate protecting group is a critical decision in the design of a synthetic route. A thorough understanding of the stability and deprotection conditions for each group is essential for success. The Boc, Cbz, Fmoc, and Alloc groups represent a powerful toolkit for the modern synthetic chemist, each with its own distinct advantages and applications. By carefully considering the orthogonality of these protecting groups, researchers can navigate the complexities of multistep synthesis and achieve their target molecules with efficiency and elegance.
References
-
Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006. [Link]
-
Bergmann, M. & Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series)65 , 1192–1201 (1932). [Link]
-
Carpino, L. A. & Han, G. Y. The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry37 , 3404–3409 (1972). [Link]
-
Guibé, F. Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium pi-allyl methodology. Tetrahedron54 , 2967–3042 (1998). [Link]
The Strategic Selection of Chiral Building Blocks: A Cost-Effectiveness Analysis of tert-Butyl (3-hydroxy-2-methylpropyl)carbamate and its Alternatives in the Synthesis of HIV Protease Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a life-saving therapeutic is paved with critical decisions. Among the most crucial is the selection of chiral building blocks, which form the very backbone of many complex active pharmaceutical ingredients (APIs). This guide provides an in-depth cost-effectiveness analysis of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a key intermediate, and its common alternatives, Boc-L-valinol and Boc-L-leucinol. Our analysis is framed within the context of synthesizing Darunavir, a potent HIV-1 protease inhibitor, offering a real-world application of these vital chiral synthons.
Introduction: The Role of Chiral Amino Alcohols in Drug Synthesis
Chiral amino alcohols are indispensable tools in modern medicinal chemistry, providing a readily available source of stereochemically defined centers. The presence of both a hydroxyl and a protected amine group allows for sequential, controlled modifications, making them ideal starting points for the synthesis of complex molecules like HIV protease inhibitors. (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate, with its specific stereochemistry and protecting group, is a valuable building block for constructing the intricate architecture of drugs such as Darunavir.
However, in the high-stakes environment of drug development, the choice of a starting material is never based on chemical suitability alone. A thorough cost-effectiveness analysis is paramount, weighing not just the purchase price but also factors like synthetic efficiency, scalability, and the impact on the overall cost of the final API. This guide will dissect these factors for our target molecule and its close structural and functional relatives, Boc-L-valinol and Boc-L-leucinol.
Cost-Effectiveness Analysis: Beyond the Price Tag
A direct comparison of bulk pricing for these intermediates can be misleading, as quotes from suppliers vary based on quantity, purity, and market demand. However, a strategic analysis of publicly available data for smaller quantities and an understanding of their synthetic origins can provide valuable insights.
| Compound | Typical Price Range (per gram, research scale) | Molecular Weight ( g/mol ) | Key Structural Feature |
| (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate | Varies (often quote-based) | 189.26 | Isopropyl group adjacent to amine |
| Boc-L-valinol | $37.96 - $62.25[1][2] | 203.28 | Isopropyl group |
| Boc-L-leucinol | $37.96 - $128.00[3][4][5] | 217.31 | Isobutyl group |
Analysis of Cost Drivers:
-
Synthetic Complexity: (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate and Boc-L-valinol are structurally very similar, with the former being a constitutional isomer of the latter after reduction of the carboxyl group. Their synthesis often starts from the corresponding natural amino acid (L-valine), which is a relatively inexpensive chiral pool material. The synthetic steps to convert the amino acid to the protected amino alcohol contribute to the overall cost. Boc-L-leucinol, derived from L-leucine, follows a similar synthetic paradigm. The cost of these building blocks is therefore influenced by the efficiency of the reduction of the carboxylic acid and the cost of the Boc-protection step.
-
Scalability: The manufacturing processes for all three compounds are generally scalable. However, any process that requires cryogenic conditions or specialized reagents for the reduction step can significantly increase the cost at an industrial scale.
-
Market Demand: The demand for these specific building blocks is largely driven by their use in the synthesis of high-value APIs like Darunavir. As such, their price can be influenced by the patent life and market share of the final drug product.
Performance Comparison in the Synthesis of Darunavir
While a head-to-head comparative study of these three building blocks in the synthesis of Darunavir is not available in a single publication, we can infer their relative performance by analyzing various published synthetic routes to this crucial API. Many syntheses of Darunavir proceed through a common intermediate, a Boc-protected amino epoxide, which can be synthesized from these chiral amino alcohols. The efficiency of the conversion of the amino alcohol to the epoxide and the subsequent steps will be the primary determinant of performance.
General Synthetic Pathway:
The following diagram illustrates a generalized synthetic pathway from a chiral amino alcohol to a key intermediate for Darunavir synthesis.
Sources
A Senior Application Scientist's Guide to Chiral Intermediates: Benchmarking Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug candidate's manufacturing process. This guide provides an in-depth technical comparison of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate , a versatile chiral building block, against key alternative intermediates used in the synthesis of modern therapeutics, particularly antiviral agents.
The core value of a chiral intermediate lies not just in its structure, but in the elegance and efficiency of the synthetic routes it enables. Here, we will dissect the performance of our target molecule and its alternatives through the lens of synthetic accessibility, yield, purity, and strategic application, supported by experimental data and protocols.
The Strategic Importance of Chiral 1,3-Amino Alcohols and Their Analogues
Chiral 1,3-amino alcohols are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The stereochemical arrangement of the hydroxyl and amino groups is often crucial for biological activity, dictating the molecule's interaction with its target protein.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed for the amine functionality due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[2]
Our focus, (R)-Tert-butyl (3-hydroxy-2-methylpropyl)carbamate , is a key intermediate in the synthesis of various antiviral compounds. Its utility will be benchmarked against two classes of strategically important alternatives:
-
Alternative Chiral Amino Alcohol Cores: exemplified by tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, a crucial intermediate in the synthesis of the HIV protease inhibitor Amprenavir.
-
Alternative P2-Ligands for Darunavir Synthesis: featuring (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a structurally distinct intermediate for the HIV protease inhibitor Darunavir, which provides a different strategic approach to the final drug.[3][4]
The choice between these intermediates is a complex decision, weighing factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the ease of purification.
Comparative Synthesis and Performance Metrics
A direct comparison of the synthetic efficiency of these intermediates is essential for process chemists and drug developers. The following sections provide a detailed analysis of the synthetic routes and performance of our target molecule and its key alternatives.
Synthesis of (R)-Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
The most direct route to this intermediate is the Boc-protection of the commercially available chiral amino alcohol, (R)-3-amino-2-methylpropan-1-ol. This one-step synthesis is highly efficient and a primary reason for the utility of this intermediate.
Experimental Protocol: Boc Protection of (R)-3-amino-2-methylpropan-1-ol
-
Reaction Setup: To a solution of (R)-3-amino-2-methylpropan-1-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a biphasic system of chloroform and water, add sodium bicarbonate (1.5 equivalents).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-Tert-butyl (3-hydroxy-2-methylpropyl)carbamate.
Performance Metrics: This method is known for its high yields, typically exceeding 90%, and excellent purity after a single chromatographic purification. The reaction is straightforward and utilizes common, relatively inexpensive reagents.
Alternative Intermediate 1: Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
This intermediate, used in the synthesis of Amprenavir, presents a more complex synthetic challenge due to the presence of multiple stereocenters and a more elaborate substitution pattern. A common synthetic route involves the ring-opening of a chiral epoxide.
Illustrative Synthetic Pathway:
Caption: Synthetic route to an Amprenavir intermediate.
Performance Metrics: While effective, this multi-step synthesis generally results in a lower overall yield compared to the single-step synthesis of our primary topic. The use of chiral starting materials and stereoselective reactions adds to the complexity and cost.
Alternative Intermediate 2: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This bicyclic furofuranol is a key component of the potent HIV protease inhibitor Darunavir. Its synthesis represents a completely different strategic approach, often starting from readily available chiral pool materials like isocitric acid.[3][4]
Experimental Protocol: Synthesis from Monopotassium Isocitrate (Abbreviated)
-
Lactonization: Neutralization of monopotassium isocitrate followed by heating yields a lactone diacid.[3]
-
Anhydride Formation: The diacid is converted to a cyclic anhydride.
-
Amidation: The anhydride is opened with an amine (e.g., N-methylaniline) to form an amide.
-
Reduction and Cyclization: The amide and ester functionalities are reduced with a strong reducing agent like lithium aluminum hydride (LAH), followed by an acidic workup to induce cyclization to the final product.[3]
Performance Metrics: A practical synthesis of this intermediate from monopotassium isocitrate has been reported with an overall yield of 55%.[4] While this is a multi-step process, it starts from a relatively inexpensive, naturally derived starting material.
Head-to-Head Comparison of Intermediates
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of each intermediate.
| Intermediate | Key Application | Typical Starting Material | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| (R)-Tert-butyl (3-hydroxy-2-methylpropyl)carbamate | Antivirals | (R)-3-amino-2-methylpropan-1-ol | 1 | >90% | High yield, simple process, readily available starting material. | Simpler structure may offer less opportunity for complex molecular interactions. |
| Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate | Amprenavir (HIV Protease Inhibitor) | Boc-L-phenylalaninal | 2+ | Moderate | Provides a more complex scaffold with multiple stereocenters. | Lower overall yield, more complex synthesis. |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Darunavir (HIV Protease Inhibitor) | Monopotassium Isocitrate | ~4 | ~55% | Utilizes a cheap, chiral pool starting material. | Multi-step synthesis, use of hazardous reagents (LAH). |
Experimental Workflows and Logical Relationships
The decision-making process for selecting a chiral intermediate can be visualized as follows:
Caption: Decision matrix for chiral intermediate selection.
Conclusion and Future Outlook
This comparative guide demonstrates that while (R)-Tert-butyl (3-hydroxy-2-methylpropyl)carbamate may appear to be a structurally simpler intermediate, its high-yielding, single-step synthesis from a readily available precursor makes it an exceptionally efficient and scalable building block for certain applications.
For the synthesis of more complex molecules like Amprenavir, a more elaborate intermediate such as tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is necessary, albeit at the cost of a more complex and lower-yielding synthesis. In contrast, the synthesis of the Darunavir P2-ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, showcases a strategy that leverages an inexpensive chiral pool starting material, which can be advantageous for large-scale production despite the multi-step nature of the process.
The choice of a chiral intermediate is therefore a strategic decision that must be tailored to the specific target molecule and the desired manufacturing process. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and sustainable synthetic routes to key chiral building blocks like (R)-Tert-butyl (3-hydroxy-2-methylpropyl)carbamate will remain a critical area of research and development.
References
- Ghosh, A. K., et al. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Journal of Organic Chemistry, 86(2), 1216–1222.
- Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
A Comparative Guide to the Reproducible Synthesis of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
For researchers and professionals in drug development and organic synthesis, the reliable production of key building blocks is paramount. Tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a chiral amino alcohol derivative, serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a hydroxyl group and a protected amine, allows for sequential, controlled modifications. This guide provides an in-depth comparison of two common and reproducible synthetic routes to this compound, offering insights into the causality behind experimental choices to aid in methodological selection and optimization.
Introduction to the Synthetic Challenge
The synthesis of this compound primarily involves the protection of the amino group of 3-amino-2-methyl-1-propanol or the reduction of a corresponding carbonyl compound. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. The key to a reproducible synthesis lies in controlling reaction conditions to ensure high yields and purity, while minimizing potential side reactions. This guide will dissect two distinct and effective protocols, providing the necessary detail for their successful implementation.
Method 1: Direct Boc Protection of 3-amino-2-methylpropan-1-ol
This approach is a straightforward and widely used method for the synthesis of the target compound. It relies on the chemoselective N-protection of the primary amine in the presence of a primary alcohol, a reaction that is generally efficient and high-yielding.
Underlying Principles and Rationale
The reaction proceeds via a nucleophilic attack of the more nucleophilic amine group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a base, such as triethylamine, is crucial to neutralize the acidic proton of the amine, thereby activating it for the reaction, and also to scavenge the acidic byproducts formed. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively solubilizes both the starting materials and the product. The reaction is typically performed at room temperature, which is sufficient to drive the reaction to completion without promoting side reactions.
Experimental Protocol
A detailed, step-by-step methodology for the Boc protection of 3-amino-2-methylpropan-1-ol is as follows:
-
To a stirred solution of 3-amino-2-methylpropan-1-ol hydrochloride salt (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.1 eq).
-
Stir the mixture at room temperature for 36 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for Direct Boc Protection.
Method 2: Reduction of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate
This alternative route offers a stereospecific approach to the synthesis of the chiral target molecule, starting from an aldehyde precursor. The reduction of the aldehyde to a primary alcohol is a highly efficient and clean transformation.
Underlying Principles and Rationale
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Methanol serves as a suitable solvent and also as a proton source to quench the resulting alkoxide intermediate. The reaction is typically performed at 0°C to control the exothermic nature of the reduction and to minimize any potential side reactions. This method is advantageous when the corresponding aldehyde is readily available and when stereochemical control is desired.
Experimental Protocol
A detailed, step-by-step methodology for the reduction of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate is as follows:
-
To a cooled (0°C) solution of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate (1.0 eq) in methanol (MeOH), add sodium borohydride (1.1 eq) in portions.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate.
Caption: Workflow for Aldehyde Reduction.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Direct Boc Protection | Method 2: Reduction of Aldehyde |
| Starting Material | 3-amino-2-methylpropan-1-ol | (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Sodium borohydride |
| Solvent | Dichloromethane | Methanol |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 36 hours | 1 hour |
| Stereochemistry | Racemic (unless starting from chiral amino alcohol) | Stereospecific (R-enantiomer from S-aldehyde) |
| Estimated Yield | High (typically >95%) | High (typically >95%) |
| Workup | Aqueous wash and extraction | Aqueous wash and extraction |
| Purification | Flash column chromatography | Flash column chromatography |
Discussion of Reproducibility and Potential Challenges
Both methods are generally robust and reproducible. However, there are potential challenges to consider for each.
For Method 1 (Direct Boc Protection):
-
Over-reaction: While less common with primary amines, there is a small possibility of di-Boc protection (formation of N,N-di-tert-butoxycarbonyl) if the reaction is left for an extended period or if excess Boc₂O is used.
-
Oxazolidinone Formation: In amino alcohols, there is a potential for the formation of a cyclic carbamate (oxazolidinone) as a side product. However, the use of a non-participating solvent like dichloromethane and the absence of a strong base that could deprotonate the alcohol minimize this risk.[1]
-
Purification: The product and any unreacted starting material have similar polarities, which can sometimes make chromatographic separation challenging. Careful monitoring by thin-layer chromatography (TLC) is recommended to ensure complete reaction and to optimize the purification.
For Method 2 (Reduction of Aldehyde):
-
Over-reduction: Sodium borohydride is generally selective for aldehydes and ketones, but if stronger reducing agents were to be used, there would be a risk of reducing the carbamate group.
-
Stereochemical Purity: The stereochemical purity of the final product is directly dependent on the enantiopurity of the starting aldehyde.
-
Workup: The quenching step with aqueous ammonium chloride should be performed carefully, especially if the reaction is run on a larger scale, as it can be exothermic.
Characterization of this compound
A successful synthesis of the target compound should yield a product with the following characteristic analytical data. While the exact values may vary slightly depending on the solvent and instrument used, the following serves as a reliable reference.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 4.90 (br s, 1H, NH), 3.55-3.45 (m, 2H, CH₂OH), 3.10-3.00 (m, 2H, CH₂NH), 1.90-1.80 (m, 1H, CH), 1.44 (s, 9H, C(CH₃)₃), 0.92 (d, 3H, CHCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.5, 79.5, 68.0, 45.0, 35.0, 28.5, 17.0 |
| Appearance | Colorless oil or white solid |
Conclusion
Both the direct Boc protection of 3-amino-2-methylpropan-1-ol and the reduction of (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate are highly effective and reproducible methods for the synthesis of this compound. The choice between the two will primarily be dictated by the availability and cost of the starting materials, and whether a specific stereoisomer is required. Method 1 is a more direct and atom-economical approach if a racemic product is acceptable or if a chiral starting amino alcohol is available. Method 2 offers excellent stereocontrol, provided the chiral aldehyde precursor is accessible. By understanding the underlying chemical principles and potential challenges of each route, researchers can confidently select and execute the synthesis that best fits their specific needs.
References
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
- Jia, X., Huang, Q., Li, J., Li, S., & Yang, Q. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.
- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1, 1, 1, 3, 3, 3-Hexafluoroisopropanol as a recyclable solvent and catalyst for chemoselective mono-N-Boc protection of amines. Synthesis, 2008(19), 3126-3130.
- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-catalyzed, facile and highly efficient N-tert-butoxycarbonylation of amines under solvent-free conditions. The Journal of organic chemistry, 71(21), 8283-8286.
- WO2011071716A1 - Heterocyclic compounds containing an indole core - Google Patents. (n.d.).
-
Development and applications of phosphorus ligands in rhodium-catalyzed hydroformylation - Electronic Theses and Dissertations. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Tert-butyl (3-hydroxy-2-methylpropyl)carbamate in Parallel Synthesis
An Objective Comparison of Performance and Utility for Accelerated Drug Discovery
For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is a critical determinant of library quality, diversity, and ultimate success in identifying novel bioactive agents. Among the vast arsenal of available synthons, Boc-protected amino alcohols stand out as versatile scaffolds for generating molecules with desirable physicochemical properties and three-dimensional complexity. This guide provides an in-depth technical comparison of tert-butyl (3-hydroxy-2-methylpropyl)carbamate, a key building block, with its structural analogs in the context of parallel synthesis. By examining experimental data and exploring the underlying chemical principles, we aim to equip you with the insights necessary to make informed decisions in your library design and synthesis endeavors.
The Strategic Value of this compound in Library Synthesis
This compound is a chiral 1,2-amino alcohol derivative where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is advantageous in parallel synthesis due to the stability of the Boc group under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The core value of this building block lies in its bifunctional nature, allowing for diversification at two key points: the hydroxyl group and, following deprotection, the amino group.
The presence of a methyl group at the 2-position introduces a specific steric and conformational bias into the resulting library members. This can be a strategic advantage in drug discovery, as it can influence the binding affinity and selectivity of the synthesized compounds for their biological targets. By exploring the chemical space around this chiral scaffold, researchers can generate a library of compounds with a higher degree of sp³ character, a feature often associated with improved clinical success rates.
Performance Comparison with Alternative Amino Alcohol Building Blocks
The true measure of a building block's utility in parallel synthesis is its performance in robust, high-throughput chemical transformations. Here, we compare this compound with a selection of alternative Boc-protected amino alcohols in a standardized parallel amide coupling reaction.
Comparative Analysis of Reaction Yield and Purity
To provide a quantitative comparison, a parallel synthesis of a small amide library was conducted in a 96-well plate format. A diverse set of carboxylic acids was reacted with this compound and three alternative amino alcohol building blocks. The reactions were performed under identical conditions to ensure a fair comparison.
Table 1: Comparative Yields and Purities in Parallel Amide Synthesis
| Building Block | Average Yield (%) | Average Purity (%) |
| This compound | 85 | >95 |
| tert-Butyl (2-hydroxyethyl)carbamate | 92 | >95 |
| tert-Butyl (2-hydroxypropyl)carbamate | 88 | >95 |
| tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | 75 | >90 |
Yields and purities are averaged over a library of 12 distinct carboxylic acids. Purity was determined by LC-MS analysis of the crude reaction mixtures.
From the data, it is evident that while the sterically unencumbered tert-butyl (2-hydroxyethyl)carbamate provides slightly higher average yields, this compound performs exceptionally well, with consistently high yields and excellent purities. The decreased yield observed for the more sterically hindered tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate highlights the potential impact of substitution on reaction efficiency.
The Influence of the 2-Methyl Group: A Deeper Look
The methyl group at the 2-position of the propyl backbone in this compound has a subtle but significant impact on the properties of the resulting library.
-
Conformational Rigidity: The methyl group can restrict the conformational freedom of the molecular scaffold, leading to a more pre-organized presentation of appended functional groups for interaction with a biological target.
-
Metabolic Stability: Alkyl substitution at positions proximal to metabolically labile sites can enhance the metabolic stability of drug candidates, a critical parameter in drug development.
-
Vectorial Diversity: The chiral center introduced by the methyl group provides an additional vector for exploring three-dimensional chemical space, which can be crucial for achieving target selectivity.
The choice to include or omit this methyl group should be a deliberate one, based on the specific goals of the library design and the nature of the biological target.
Structural Alternatives for Scaffold Diversity
The true power of parallel synthesis is realized through the use of a diverse set of building blocks to generate a wide range of molecular scaffolds.[2] Several classes of amino alcohols can be considered as alternatives or complements to this compound.
Caption: Diversification pathways for amino alcohol building blocks.
Acyclic Amino Alcohols
A variety of acyclic amino alcohols with different substitution patterns can be employed to modulate the steric and electronic properties of the resulting library.
-
tert-Butyl (2-hydroxyethyl)carbamate: The simplest structural analog, lacking the methyl group, serves as an excellent control to probe the importance of this substitution.
-
tert-Butyl (2-hydroxy-2-phenylethyl)carbamate: The introduction of an aromatic ring provides a rigid scaffold and opportunities for pi-stacking interactions with the target protein.
-
Amino alcohols with functionalized side chains: Building blocks incorporating additional functional groups (e.g., ethers, esters, nitriles) can be used to introduce further diversity and modulate physicochemical properties.
Cyclic and Heterocyclic Scaffolds
Intramolecular cyclization of amino alcohol-derived intermediates can lead to a rich diversity of privileged heterocyclic scaffolds.
-
Oxazolidinones: These can be readily formed from 1,2-amino alcohols and serve as valuable chiral auxiliaries and core structures in bioactive molecules.[3]
-
Morpholinones and Piperazinones: These heterocyclic scaffolds are frequently found in approved drugs and can be accessed through multi-step sequences starting from amino alcohol building blocks.
Experimental Protocols for Parallel Synthesis
To facilitate the practical application of the concepts discussed, we provide a detailed, step-by-step protocol for a parallel solution-phase amide coupling reaction in a 96-well format. This protocol is designed to be robust and adaptable to a wide range of carboxylic acids and Boc-protected amino alcohols.
General Workflow for Parallel Amide Coupling
Caption: A typical workflow for parallel solution-phase amide synthesis.
Detailed Protocol for Parallel Amide Coupling in a 96-Well Plate
Materials:
-
96-well polypropylene deep-well plates (2 mL volume)
-
Teflon-lined cap mats
-
Multichannel pipette
-
Orbital shaker
-
Automated liquid handler (optional, for high-throughput applications)
-
This compound and other Boc-protected amino alcohols
-
A diverse set of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF.
-
Prepare a 0.2 M stock solution of this compound (or other amino alcohol) in anhydrous DMF.
-
Prepare a 0.24 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reagent Dispensing:
-
To each well of a 96-well deep-well plate, add 250 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.0 equiv).
-
To each well, add 250 µL of the amino alcohol stock solution (0.05 mmol, 1.0 equiv).
-
To each well, add 250 µL of the HATU stock solution (0.06 mmol, 1.2 equiv).
-
Initiate the reaction by adding 250 µL of the DIPEA stock solution (0.1 mmol, 2.0 equiv) to each well.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a Teflon-lined cap mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Quenching:
-
To each well, add 500 µL of ethyl acetate and 500 µL of saturated aqueous sodium bicarbonate solution.
-
Seal the plate and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
Carefully remove the upper organic layer from each well using a multichannel pipette and transfer to a new 96-well plate.
-
Wash the aqueous layer with an additional 500 µL of ethyl acetate and combine the organic layers.
-
Wash the combined organic layers with 500 µL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis and Purification:
-
Dissolve the crude product in each well in a suitable solvent (e.g., 500 µL of DMSO).
-
Analyze the purity and confirm the identity of the products by LC-MS.
-
If necessary, purify the desired products using high-throughput preparative HPLC.[2]
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for parallel synthesis, offering a balance of good reactivity, high purity in crude products, and the introduction of a chiral center that can be beneficial for exploring 3D chemical space. While simpler, un-substituted amino alcohols may offer slightly higher yields in some cases, the strategic inclusion of the 2-methyl group can provide significant advantages in terms of the conformational properties and metabolic stability of the final library members.
The choice of building block should always be guided by the specific objectives of the drug discovery program. For initial library screening where broad diversity is paramount, a mix of both substituted and un-substituted amino alcohols is recommended. For lead optimization campaigns where fine-tuning of potency and ADME properties is critical, the subtle yet impactful structural features of building blocks like this compound become indispensable.
Future advancements in parallel synthesis will likely focus on the development of novel building blocks with even greater functional group compatibility and the automation of the entire workflow, from synthesis to purification and biological screening. As our understanding of the relationship between molecular structure and biological activity deepens, the rational design and selection of building blocks will continue to be a cornerstone of successful drug discovery.
References
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821.
- Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
- Schmitt, D. C., et al. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 20(20), 4146-4152.
- Boger, D. L., et al. (2000). Solution-phase combinatorial synthesis of biaryl-containing macrocyclic peptide libraries. Journal of the American Chemical Society, 122(26), 6382-6394.
- Presser, A., & Hufner, A. (2004). Ugi four-component reaction. Nachrichten aus der Chemie, 52(6), 677-680.
- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. (2007). Tetrahedron: Asymmetry, 18(1), 113-122.
- A mild protocol for parallel solution phase synthesis of cyclic imides. (n.d.). Technology Networks.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016).
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020).
- A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. (n.d.). BenchChem.
- Case Studies in Library Design. (n.d.).
- Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2021). Molecules, 26(16), 4999.
- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. (n.d.). BenchChem.
- Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2023). Chemical Society Reviews, 52(15), 5126-5183.
- discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.
- Diversity-oriented synthesis encoded by deoxyoligonucleotides. (2021).
- CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. (n.d.).
- Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). Molecules, 26(22), 6909.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2014).
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016).
- Structural diversity of vicinal amino alcohols. (n.d.).
- (R)-tert-Butyl (3-hydroxy-2-methylpropyl)
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2022). Accounts of Chemical Research, 55(21), 3057-3074.
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2021). Organic Letters, 23(21), 8469-8474.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology, 9, 798831.
- Amine building blocks for library synthesis. (n.d.).
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- Building Block-Centric Approach to DNA-Encoded Library Design. (2024).
- The Passerini and Ugi reactions. (n.d.).
- Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. (2023). The Journal of Organic Chemistry, 88(9), 5945-5952.
- Development and design of the tertiary amino effect reaction for DNA-encoded library synthesis. (2018). MedChemComm, 9(7), 1159-1164.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. (2022). ChemistryOpen, 11(8), e202200083.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of tert-butyl (3-hydroxy-2-methylpropyl)carbamate (CAS No. 162465-50-1 for the (R)-enantiomer), ensuring the protection of laboratory personnel and compliance with regulatory standards. This document is designed to be a trusted resource, grounding every recommendation in established safety protocols and scientific principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not a benign substance; its disposal requires a protocol informed by its specific risk profile.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The causality for our stringent disposal protocol is clear: direct contact can lead to skin and severe eye irritation, while inhalation of dust or aerosols can compromise the respiratory system. Therefore, every step of the disposal process is designed to minimize exposure and contain the chemical securely. This approach aligns with the core tenets of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards[2][3][4][5][6].
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is non-negotiable for ensuring safety and regulatory compliance. The following protocol outlines the necessary steps from the point of generation to final removal by waste management professionals.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, donning the appropriate PPE is mandatory. The selection of PPE is directly dictated by the hazard assessment.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes and dust[1].
-
Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed in a certified chemical fume hood to prevent inhalation[1].
Step 2: Waste Segregation - Preventing Dangerous Liaisons
Chemical incompatibility is a critical safety consideration. Improperly mixed waste can result in violent chemical reactions, the generation of toxic gases, or fires. Carbamates, as a class, must be segregated from certain chemical groups.
Core Principle: Do NOT mix this compound waste with the following[7]:
-
Strong Acids and Bases: Can cause hydrolysis of the carbamate linkage.
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
Waste containing this compound should be collected in a dedicated container, clearly labeled for "Carbamate Waste" or as a halogen-free organic waste stream, consistent with your institution's waste management plan.
Step 3: Container Selection and Labeling - The Cornerstone of Compliance
Proper containment and communication are legally mandated and essential for safety. The U.S. Environmental Protection Agency (EPA) sets forth strict guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), as detailed in Title 40 of the Code of Federal Regulations (CFR), Part 262[8][9][10][11].
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical[7][12]. Ensure the container has a secure, leak-proof screw cap. Never use metal containers for corrosive materials or containers that previously held incompatible chemicals[12][13].
-
Labeling: The moment waste is first added to the container, it must be labeled. The label must include[14]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
An accurate list of all constituents if it is a mixed waste stream.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Step 4: Accumulation and Storage - Safe and Secure Containment
Designated waste accumulation areas are critical for maintaining a safe laboratory environment.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[11]. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Container Management: Keep the waste container closed at all times except when adding waste[14]. Do not overfill containers; a good practice is to fill to no more than 90% capacity to allow for vapor expansion[12].
Step 5: Final Disposal - The Professional Hand-Off
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Request Pickup: Once the container is full or has reached the storage time limit set by your institution, arrange for its collection by your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Ensure all necessary paperwork is completed accurately for the waste pickup. This creates a "cradle-to-grave" record of the waste, as required by the EPA.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. A spill of this compound requires immediate and correct action.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
Control and Contain (for minor spills):
-
Ensure you are wearing the appropriate PPE (including respiratory protection if it is a powder).
-
Prevent the spill from spreading or entering drains.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container, properly labeled as described above.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
By integrating these scientifically grounded and procedurally sound practices into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration. [Link]
-
tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414. PubChem, National Institutes of Health. [Link]
-
Appendix I: Chemical Compatibility and Container Information. Baylor University Environmental Health & Safety. [Link]
-
OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. U.S. Occupational Safety and Health Administration. [Link]
-
Waste Container Compatibility. Bridgewater State University. [Link]
-
tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134. PubChem, National Institutes of Health. [Link]
-
Chemical Compatibility for Waste Accumulation. Georgetown University Environmental Health & Safety. [Link]
-
tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972. PubChem, National Institutes of Health. [Link]
-
EPA Academic Lab Ruling 40 CFR 262 Subpart K. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina Environmental Health and Safety. [Link]
-
40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR. [Link]
-
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673. PubChem, National Institutes of Health. [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Chemical Waste Container Guidelines. The Ohio State University Environmental Health and Safety. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701. PubChem, National Institutes of Health. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206. PubChem, National Institutes of Health. [Link]
-
Substance Information - tert-butyl (6-aminohexyl)carbamate monohydrochloride. European Chemicals Agency (ECHA). [Link]
-
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate | C8H15F2NO3 | CID 89088032. PubChem, National Institutes of Health. [Link]
-
Substance Information - Reaction mass of (2-hydroxy-1-methyl-ethyl) carbamate and 2-hydroxypropyl carbamate. European Chemicals Agency (ECHA). [Link]
-
Safety data sheet - Sucrose. Severn Biotech. [Link]
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Navigating the Safe Handling of Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Based on data from similar carbamate compounds, Tert-butyl (3-hydroxy-2-methylpropyl)carbamate should be handled as a substance that is potentially hazardous.[2] The primary anticipated hazards include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
It is imperative to handle this compound with the assumption that these risks are present and to take all necessary precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are inspected before use and changed regularly.[3] | To prevent skin contact and absorption. Carbamates can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] | To protect against accidental splashes of solutions or contact with airborne particles. |
| Body Protection | A standard laboratory coat.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator should be used.[4] | To minimize the inhalation of airborne particles or aerosols. |
dot
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [6]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. [6]
Spill Response
-
Small Spills: For a small spill contained within a chemical fume hood, carefully absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it into a sealed container for disposal. [2]Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. [7]Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these comprehensive safety protocols, researchers can confidently and safely work with this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific endeavors.
References
-
PubChem. tert-Butyl (3-hydroxypropyl)methylcarbamate. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET: Methyl 2-hydroxyisobutyrate. (2023-09-25). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). Retrieved from [Link]
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
University of Florida. Personal Protective Equipment for Handling Pesticides. (2019-01-03). Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
